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  • Product: 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride
  • CAS: 681260-21-9

Core Science & Biosynthesis

Foundational

synthesis of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride

An In-depth Technical Guide to the Synthesis of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride For Researchers, Scientists, and Drug Development Professionals Introduction: A Key Building Block in Modern Chemistry 5...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Chemistry

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a vital organic intermediate, recognized for its role in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its structural arrangement, featuring a sterically hindered tert-butyl group, a propoxy ether linkage, and a reactive sulfonyl chloride moiety, makes it a versatile precursor for a wide range of sulfonamide derivatives.[1] Sulfonamides are a cornerstone of medicinal chemistry, forming the active components in numerous antibiotics, anti-inflammatory drugs, and targeted herbicides.[1] This guide provides a comprehensive overview of a reliable synthetic pathway, detailed experimental protocols, and critical safety considerations for the preparation of this compound.

Compound Identifier Value
IUPAC Name 5-tert-butyl-2-propoxybenzenesulfonyl chloride[]
CAS Number 681260-21-9[1][][3]
Molecular Formula C₁₃H₁₉ClO₃S[1][][3]
Molecular Weight 290.81 g/mol [][3]

Strategic Synthesis Pathway: A Two-Step Approach

The is most efficiently achieved through a two-step process starting from the commercially available 4-tert-butylphenol. The strategy involves first introducing the propoxy group via etherification, followed by a regioselective chlorosulfonation of the activated aromatic ring.

  • Step 1: Williamson Ether Synthesis. The initial step involves the conversion of the phenolic hydroxyl group of 4-tert-butylphenol into a propoxy ether. This classic Sₙ2 reaction utilizes a propyl halide and a strong base to form the intermediate, 4-(tert-butyl)-1-propoxybenzene. The base deprotonates the phenol, creating a more nucleophilic phenoxide ion that readily attacks the electrophilic carbon of the propyl halide.[4]

  • Step 2: Electrophilic Chlorosulfonation. The second step introduces the key sulfonyl chloride functional group. The ether intermediate, 4-(tert-butyl)-1-propoxybenzene, possesses a strongly activating propoxy group, which directs electrophilic substitution to the ortho and para positions. As the para position is sterically blocked by the bulky tert-butyl group, the incoming chlorosulfonium cation (generated from chlorosulfonic acid) is directed almost exclusively to the ortho position, yielding the desired final product. This regioselectivity is a key advantage of this synthetic design.

Synthesis_Pathway Start 4-tert-butylphenol Intermediate 4-(tert-butyl)-1-propoxybenzene Start->Intermediate Williamson Ether Synthesis (n-propyl halide, Base) Product 5-(tert-Butyl)-2-propoxybenzene- 1-sulfonyl chloride Intermediate->Product Electrophilic Chlorosulfonation (ClSO3H)

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful isolation and characterization of the intermediate in Part A is a critical checkpoint before proceeding to the final, more hazardous step.

Part A: Synthesis of 4-(tert-butyl)-1-propoxybenzene (Intermediate)

Rationale: This procedure, adapted from established Williamson ether synthesis methods, ensures the complete conversion of the starting phenol to its corresponding ether, a necessary prerequisite for the subsequent regioselective chlorosulfonation.[4]

ReagentMolar Mass ( g/mol )QuantityMoles
4-tert-butylphenol150.2215.0 g0.10
Sodium Metal22.992.53 g0.11
1-Bromopropane123.0013.5 g (10.0 mL)0.11
Ethanol (Absolute)46.07150 mL-
Diethyl Ether74.12200 mL-
3M NaOH (aq)40.0050 mL-
Brine-50 mL-
Anhydrous MgSO₄120.3710 g-

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal in small pieces to a flame-dried 500 mL round-bottom flask containing 150 mL of absolute ethanol. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. Allow the mixture to stir until all the sodium has dissolved completely.

  • Formation of Phenoxide: To the resulting sodium ethoxide solution, add 15.0 g of 4-tert-butylphenol. Stir the mixture for 15 minutes at room temperature to ensure complete formation of the sodium phenoxide salt.

  • Alkylation: Attach a reflux condenser and add 13.5 g of 1-bromopropane dropwise to the mixture. Once the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the ethanol using a rotary evaporator. To the resulting residue, add 100 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of 3M NaOH solution (to remove any unreacted phenol) and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain 4-(tert-butyl)-1-propoxybenzene as a clear liquid.

Part B: Synthesis of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride

Rationale: This chlorosulfonation step utilizes an excess of chlorosulfonic acid as both the reagent and solvent. The low reaction temperature is critical to minimize the formation of side products, particularly sulfones, and to control the highly exothermic nature of the reaction.[5][6]

ReagentMolar Mass ( g/mol )QuantityMoles
4-(tert-butyl)-1-propoxybenzene192.309.6 g0.05
Chlorosulfonic Acid116.5229.1 g (16.5 mL)0.25
Dichloromethane (DCM)84.93150 mL-
Ice-300 g-
Saturated NaHCO₃ (aq)84.01100 mL-
Brine-100 mL-
Anhydrous MgSO₄120.3710 g-

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL three-neck flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Add 16.5 mL of chlorosulfonic acid to the flask.

  • Cooling: Cool the flask to -10 °C using an acetone/dry ice bath.

  • Substrate Addition: Slowly add 9.6 g of 4-(tert-butyl)-1-propoxybenzene dropwise from the addition funnel over 30-45 minutes. Crucially, maintain the internal reaction temperature below 0 °C throughout the addition.

  • Reaction: Once the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours.

  • Quenching: Perform this step with extreme caution. Slowly and carefully pour the reaction mixture onto 300 g of crushed ice in a large beaker with vigorous stirring. Chlorosulfonic acid reacts violently with water.

  • Extraction: Once the ice has melted, transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 75 mL).

  • Washing: Combine the organic layers and wash carefully with cold deionized water (100 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize residual acid (note: CO₂ evolution), and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure at a low temperature (<30 °C) to yield the crude sulfonyl chloride.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/diethyl ether) to afford the final product.[5]

Workflow cluster_part_a Part A: Ether Synthesis cluster_part_b Part B: Chlorosulfonation A1 Prepare Sodium Ethoxide A2 Add 4-tert-butylphenol A1->A2 A3 Alkylate with 1-Bromopropane A2->A3 A4 Work-up & Extraction A3->A4 A5 Purify by Vacuum Distillation A4->A5 B2 Add Ether Intermediate A5->B2 Intermediate Checkpoint B1 Cool Chlorosulfonic Acid (-10 °C) B1->B2 B3 Quench on Ice (Caution!) B2->B3 B4 Extract with DCM B3->B4 B5 Wash, Dry, Concentrate B4->B5 B6 Purify by Recrystallization B5->B6

Caption: Experimental workflow for the two-part synthesis.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect signals corresponding to the aromatic protons, the three distinct proton environments of the propoxy group (-OCH₂CH₂CH₃), and a sharp singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: The spectrum should show distinct signals for the aromatic carbons, the carbons of the propoxy and tert-butyl groups.

  • IR Spectroscopy: Look for characteristic absorption bands for S=O stretching (in the 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹ regions) and C-O-C stretching.[5]

  • Mass Spectrometry: To confirm the molecular weight of 290.81 g/mol .[][3]

Safety Precautions and Hazard Management

The involves hazardous materials and requires strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood by trained personnel.

SubstanceKey HazardsRecommended Precautions
Chlorosulfonic Acid Highly corrosive. Reacts violently with water. Causes severe skin burns and eye damage.[7]Use in a fume hood. Wear acid-resistant gloves, a face shield, and a lab coat. Add to other reagents slowly and in a controlled manner. Quench with extreme caution.
Sodium Metal Flammable solid. Reacts violently with water to produce flammable hydrogen gas.Handle under an inert atmosphere or mineral oil. Use non-sparking tools. Have a Class D fire extinguisher available.
Sulfonyl Chlorides (Product) Corrosive. Moisture sensitive. Causes severe skin burns and eye damage (H314).[3][8][9]Avoid contact with skin and eyes. Handle under an inert atmosphere. Store in a cool, dry, well-ventilated place.[3][7]
Organic Solvents (Ethanol, Ethers, DCM) Flammable (Ethanol, Ether). Volatile. Potential health hazards upon inhalation or contact.Keep away from ignition sources. Ensure adequate ventilation. Wear appropriate gloves and eye protection.[10]

Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, safety glasses with side shields, a face shield, and chemical-resistant gloves (e.g., butyl rubber for corrosive materials) are mandatory.[10]

Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations. Quench reactive waste streams (e.g., residual chlorosulfonic acid) carefully before disposal.[11]

References

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. (n.d.). MySkinRecipes.
  • CAS 681260-21-9 5-TERT-BUTYL-2-PROPOXY-BENZENESULFONYL CHLORIDE. (n.d.). BOC Sciences.
  • tert-Butylsulfinyl chloride Safety Data Sheet. (2024, September 6). MilliporeSigma.
  • Benzenesulfonyl chloride Safety Data Sheet. (2012, March 7). Fisher Scientific.
  • Benzenesulfonyl Chloride Safety Data Sheet. (2025, January 15). TCI Chemicals.
  • 4-((Trifluoromethyl)sulfonyl)benzenesulfonyl chloride Safety Data Sheet. (2025, March 18). Angene Chemical.
  • 5-TERT-BUTYL-2-PROPOXY-BENZENESULFONYL CHLORIDE | 681260-21-9. (n.d.). ChemicalBook.
  • Preparation method of substituted benzene sulfonyl chloride. (2014).
  • Benzenesulfonyl Chloride Safety Data Sheet. (n.d.). FUJIFILM Wako Chemicals.
  • Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis. (n.d.).
  • 5-Cyano-2-methylbenzene-1-sulfonyl chloride. (n.d.). PubChem.
  • Barium 5-(tert-butyl)
  • Synthesis of 4-tert-butyl-1-n-propoxybenzene. (n.d.). PrepChem.com.

Sources

Exploratory

An In-depth Technical Guide to 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride

Executive Summary: 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, featurin...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, featuring a bulky tert-butyl group and a propoxy moiety, offers a valuable scaffold for creating complex molecules with tailored biological activities. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its reactivity, and its primary applications as a key intermediate in organic synthesis. The document is intended for researchers, chemists, and professionals in drug discovery and development, providing both theoretical insights and practical, actionable protocols.

Introduction to Aromatic Sulfonyl Chlorides

Aromatic sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of reagents in modern organic synthesis. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation of their utility, primarily in the formation of sulfonamides and sulfonate esters.[1]

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a member of this class with specific structural features that influence its reactivity and utility:

  • Electron-Donating Groups: The propoxy (-OCH₂CH₂CH₃) and tert-butyl (-C(CH₃)₃) groups are both electron-donating, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

  • Steric Hindrance: The bulky tert-butyl group provides significant steric hindrance, which can direct the regioselectivity of reactions and influence the stability of the resulting products.

  • Lipophilicity: The presence of both the tert-butyl and propoxy groups increases the lipophilicity of the molecule, a property often manipulated in drug design to affect absorption, distribution, metabolism, and excretion (ADME) profiles.

These characteristics make it a valuable building block for creating diverse chemical libraries for screening against various biological targets.[2][3]

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValueSource
CAS Number 681260-21-9[4]
Molecular Formula C₁₃H₁₉ClO₃S[]
Molecular Weight 290.81 g/mol []
IUPAC Name 5-(tert-butyl)-2-propoxybenzenesulfonyl chloride[]
Appearance Predicted: White to off-white crystalline solid[6][7]
Solubility Predicted: Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers, and other common organic solvents. Insoluble in water.[6]
Storage Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[8] Moisture sensitive.[6][6][8]

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃): Chemical shifts (δ) are expected around 7.8-7.0 ppm for the aromatic protons, ~4.0 ppm for the -OCH₂- protons of the propoxy group, ~1.8 ppm for the -CH₂- protons, and ~1.0 ppm for the terminal -CH₃ protons. The tert-butyl protons would appear as a sharp singlet around 1.3 ppm.

  • ¹³C NMR (CDCl₃): Aromatic carbons would appear in the 160-120 ppm range. The sulfonyl-bearing carbon would be significantly downfield. Aliphatic carbons of the propoxy and tert-butyl groups would appear in the 75-10 ppm range.

  • IR (KBr Pellet): Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group are expected around 1380 cm⁻¹ and 1180 cm⁻¹, respectively.

Synthesis and Mechanistic Considerations

The most direct and industrially scalable method for synthesizing aryl sulfonyl chlorides is through the chlorosulfonation of the corresponding aromatic precursor.

Retrosynthetic Analysis

The logical disconnection for 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride points to 4-tert-butyl-1-propoxybenzene as the immediate precursor. This precursor can, in turn, be synthesized from 4-tert-butylphenol.

G target 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride precursor1 4-tert-Butyl-1-propoxybenzene target->precursor1 Chlorosulfonation precursor2 4-tert-Butylphenol precursor1->precursor2 Williamson Ether Synthesis

Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol

This synthesis is a two-step process starting from commercially available 4-tert-butylphenol.

Step 1: Synthesis of 4-tert-Butyl-1-propoxybenzene (Williamson Ether Synthesis)

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous acetone or DMF and sodium hydride (NaH) (1.1 equivalents).

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 4-tert-butylphenol (1.0 equivalent) in the chosen solvent. Stir for 30 minutes at 0°C to allow for the formation of the sodium phenoxide.

  • Alkylation: Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Workup: After cooling, quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ether by flash column chromatography on silica gel.

Step 2: Synthesis of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride (Chlorosulfonation)

Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: In a flame-dried, jacketed reactor or a round-bottom flask equipped with a dropping funnel and a gas outlet connected to a scrubber (to neutralize HCl gas), place the 4-tert-butyl-1-propoxybenzene (1.0 equivalent).

  • Cooling: Cool the starting material to 0-5°C using an ice bath or a circulator.

  • Addition of Reagent: Slowly add chlorosulfonic acid (ClSO₃H) (2.5 - 3.0 equivalents) dropwise, ensuring the internal temperature does not exceed 10°C.[9] Vigorous HCl gas evolution will occur.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.

  • Quenching: Very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Drying: Dry the product under vacuum to yield the final 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride. The product is often used in the next step without further purification.

Mechanism of Chlorosulfonation

The reaction proceeds via an electrophilic aromatic substitution mechanism. The propoxy group is a strong ortho-, para-director. Since the para position is blocked by the tert-butyl group, the chlorosulfonyl group is directed to the ortho position.

G cluster_0 Mechanism of Chlorosulfonation A Aromatic Ring + ClSO3H B Sigma Complex (Resonance Stabilized) A->B Electrophilic Attack C Product + HCl B->C Deprotonation

Caption: Simplified workflow of the electrophilic substitution.

Chemical Reactivity and Synthetic Utility

The primary utility of 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride lies in its reaction with nucleophiles to form sulfonamides and sulfonate esters.[2]

Synthesis of Sulfonamides

The reaction with primary or secondary amines is the most common and important transformation of sulfonyl chlorides, yielding sulfonamides, a functional group present in numerous pharmaceuticals.[10][11]

General Protocol for Sulfonamide Synthesis (Schotten-Baumann Conditions):

  • Setup: Dissolve the primary or secondary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetone. Add a base, typically pyridine or triethylamine (1.5-2.0 equivalents).[12]

  • Addition: Cool the solution to 0°C. Add a solution of 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride (1.1 equivalents) in the same solvent dropwise.

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting sulfonamide by recrystallization or flash column chromatography.

Mechanism of Sulfonamide Formation

The reaction is a nucleophilic acyl substitution at the sulfur atom. The amine acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride leaving group.

G start R-SO2Cl + R'R''NH intermediate Tetrahedral Intermediate [R-SO2(Cl)(NHR'R'')] start->intermediate Nucleophilic Attack product Sulfonamide (R-SO2NR'R'') + HCl intermediate->product Chloride Elimination

Caption: Mechanism of sulfonamide formation.
Synthesis of Sulfonate Esters

Reaction with alcohols or phenols yields sulfonate esters. These esters are excellent leaving groups in substitution and elimination reactions, effectively "activating" an alcohol.[13]

General Protocol for Sulfonate Ester Synthesis:

  • Setup: Dissolve the alcohol (1.0 equivalent) in a solvent like DCM or pyridine.

  • Addition: Cool the solution to 0°C. Add 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride (1.1 equivalents) portion-wise. If not using pyridine as the solvent, add pyridine or triethylamine (1.5 equivalents) as a base.

  • Reaction: Stir the mixture at 0°C to room temperature until the reaction is complete (monitored by TLC).

  • Workup: Perform an aqueous workup similar to the sulfonamide synthesis to isolate the crude sulfonate ester.

  • Purification: Purify by chromatography if necessary. This reaction proceeds with retention of configuration at the alcohol's stereocenter.[13]

Applications in Drug Discovery and Agrochemicals

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is not an end-product but a valuable intermediate.[3] The sulfonamide derivatives prepared from it are of primary interest.

  • Medicinal Chemistry: The sulfonamide functional group is a key pharmacophore in a wide range of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. The specific substitution pattern of this reagent allows medicinal chemists to synthesize novel compounds and explore structure-activity relationships (SAR). The lipophilic tert-butyl and propoxy groups can be used to tune the pharmacokinetic properties of a drug candidate.[1][10]

  • Agrochemicals: Similar to pharmaceuticals, the sulfonamide moiety is found in many herbicides and pesticides. This reagent serves as a building block for developing new active compounds that target specific biological pathways in weeds or pests.[3]

Safety, Handling, and Storage

  • Hazards: 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is expected to be corrosive and cause severe skin burns and eye damage, typical of sulfonyl chlorides.[8][14] It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, releasing corrosive HCl gas.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry place away from moisture, at a recommended temperature of 2-8°C.[8]

Conclusion

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a highly functionalized and synthetically versatile building block. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable platform for the synthesis of complex sulfonamides and sulfonate esters. The unique combination of steric and electronic properties conferred by its substituents makes it a valuable tool for researchers in medicinal chemistry and agrochemical development, enabling the creation of novel molecules with potentially enhanced biological activity and optimized physicochemical properties.

References

Foundational

An In-depth Technical Guide to 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride (CAS Number: 681260-21-9)

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of Substituted Benzene Sulfonyl Chlorides In the landscape of modern medicinal and process chemistry, the benzene sulfony...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Benzene Sulfonyl Chlorides

In the landscape of modern medicinal and process chemistry, the benzene sulfonyl chloride motif stands as a cornerstone functional group. Its inherent reactivity as a potent electrophile allows for the facile construction of sulfonamides and sulfonic esters—scaffolds of immense pharmacological importance. The strategic placement of substituents on the aromatic ring enables fine-tuning of a molecule's steric and electronic properties, profoundly influencing its biological activity, selectivity, and pharmacokinetic profile. This guide focuses on a particularly valuable, yet sparsely documented reagent: 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. The presence of a bulky tert-butyl group and a flexible propoxy chain offers a unique combination of lipophilicity and conformational influence, making it a compelling building block for novel therapeutic agents and specialized organic materials. This document serves as a comprehensive technical resource, consolidating available data and providing expert insights into its synthesis, characterization, and application.

Section 1: Physicochemical and Structural Properties

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride. The structural arrangement of a para-tert-butyl group and an ortho-propoxy group relative to the sulfonyl chloride moiety dictates its reactivity and steric profile.

PropertyValueSource
CAS Number 681260-21-9[1]
Molecular Formula C₁₃H₁₉ClO₃S
Molecular Weight 290.81 g/mol
IUPAC Name 5-(tert-butyl)-2-propoxybenzenesulfonyl chloride[2]
Purity Typically ≥95%[2]
Storage Conditions Inert atmosphere, 2-8°C[1]

Structural Diagram:

Caption: Chemical structure of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride.

Section 2: Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

Caption: Proposed synthesis of the title compound from 4-tert-butyl-1-propoxybenzene.

Detailed Protocol (Hypothetical, based on established methods):

Step 1: Preparation of the Starting Material (4-tert-butyl-1-propoxybenzene)

The synthesis would likely begin with the Williamson ether synthesis from 4-tert-butylphenol and a propyl halide (e.g., 1-bromopropane) in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone or DMF.

Step 2: Chlorosulfonylation

The chlorosulfonylation of 4-tert-butyl-1-propoxybenzene would be the key step. This electrophilic aromatic substitution introduces the sulfonyl chloride group onto the benzene ring.

  • Reagents and Conditions:

    • Substrate: 4-tert-butyl-1-propoxybenzene

    • Chlorosulfonating Agent: Chlorosulfonic acid (ClSO₃H) is a common and effective reagent for this transformation. Thionyl chloride (SOCl₂) in the presence of a Lewis acid catalyst could also be employed.

    • Solvent: Typically, the reaction is carried out in a non-reactive, chlorinated solvent such as dichloromethane (DCM) or chloroform at low temperatures to control the exothermicity and improve regioselectivity.

    • Temperature: The reaction is usually initiated at 0°C or below and then allowed to warm to room temperature.

  • Experimental Procedure (Illustrative):

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-tert-butyl-1-propoxybenzene in anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add chlorosulfonic acid (typically 2-3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride, which can be further purified by column chromatography on silica gel or recrystallization.

  • Causality and Control:

    • The use of low temperatures is critical to minimize the formation of undesired side products, such as the corresponding sulfonic acid (from reaction with any trace water) and diaryl sulfones.

    • The ortho-propoxy group is an activating, ortho-, para-director. The bulky tert-butyl group in the para position sterically hinders substitution at the adjacent meta-position, thus favoring the introduction of the sulfonyl chloride group at the other ortho position relative to the propoxy group.

Section 3: Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic data can be predicted based on the structure and data from analogous compounds.

¹H NMR (in CDCl₃, 400 MHz):

  • Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm). A doublet for the proton ortho to the sulfonyl chloride group, a doublet of doublets for the proton between the two substituents, and a doublet for the proton ortho to the tert-butyl group.

  • Propoxy Group: A triplet for the -OCH₂- protons (δ ~4.0-4.2 ppm), a sextet for the -CH₂- protons (δ ~1.8-2.0 ppm), and a triplet for the terminal -CH₃ protons (δ ~1.0-1.2 ppm).

  • tert-Butyl Group: A singlet for the nine equivalent protons (δ ~1.3-1.4 ppm).

¹³C NMR (in CDCl₃, 101 MHz):

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), including two quaternary carbons.

  • Propoxy Group: Three signals for the aliphatic carbons (δ ~70-75 ppm for -OCH₂-, ~22-25 ppm for -CH₂-, and ~10-12 ppm for -CH₃).

  • tert-Butyl Group: A quaternary carbon signal (δ ~34-36 ppm) and a methyl carbon signal (δ ~30-32 ppm).

IR Spectroscopy (ATR):

  • S=O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl chloride group in the regions of 1370-1385 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

  • C-H Stretching: Aliphatic C-H stretching bands just below 3000 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: A strong band around 1250 cm⁻¹ for the aryl ether linkage.

Mass Spectrometry (EI):

  • Molecular Ion (M⁺): A peak at m/z 290, with a characteristic M+2 peak at m/z 292 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes.

  • Major Fragmentation Pathways: Loss of Cl (m/z 255), loss of the propoxy group, and fragmentation of the tert-butyl group (loss of a methyl radical to give a prominent peak at m/z 275, and loss of isobutylene to give a peak at m/z 234).

Section 4: Reactivity and Applications in Synthesis

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a versatile reagent for introducing the 5-(tert-butyl)-2-propoxyphenylsulfonyl moiety into molecules. This is primarily achieved through nucleophilic substitution at the sulfur atom, with the chloride ion acting as a good leaving group.

Workflow for Sulfonamide and Sulfonic Ester Synthesis:

Reactivity_Workflow Reagent 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride Sulfonamide Sulfonamide Product Reagent->Sulfonamide Base (e.g., Pyridine, Et₃N) DCM or THF SulfonicEster Sulfonic Ester Product Reagent->SulfonicEster Base (e.g., Pyridine, Et₃N) DCM or THF Amine Primary or Secondary Amine (R¹R²NH) Amine->Sulfonamide Alcohol Alcohol or Phenol (R³OH) Alcohol->SulfonicEster

Caption: General reaction pathways for the synthesis of sulfonamides and sulfonic esters.

1. Synthesis of Sulfonamides:

The reaction with primary or secondary amines in the presence of a base (such as pyridine or triethylamine) readily affords the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous drugs, including antibiotics, diuretics, and anti-inflammatory agents.[3] The tert-butyl and propoxy groups on the aromatic ring of the title compound can serve to increase lipophilicity and modulate binding to biological targets.

2. Synthesis of Sulfonic Esters:

Similarly, reaction with alcohols or phenols yields sulfonic esters. These esters are stable intermediates and can be used as protecting groups or as electrophiles in their own right in cross-coupling reactions.

Potential Applications in Drug Discovery:

While specific examples of drugs synthesized from this exact reagent are not prevalent in the public domain, its structural motifs are relevant to several therapeutic areas. For instance, substituted benzenesulfonamides are known to be inhibitors of various enzymes and receptors. The unique substitution pattern of 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride makes it a valuable tool for generating novel chemical entities for screening in drug discovery programs targeting, for example, carbonic anhydrases, kinases, or proteases.

Section 5: Safety and Handling

Hazard Identification:

Based on the reactivity of sulfonyl chlorides and data from suppliers, 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is classified as a corrosive substance.

  • GHS Hazard Statement: H314 - Causes severe skin burns and eye damage.[4]

  • Signal Word: Danger[4]

Handling Precautions:

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

    • Respiratory Protection: Handle in a well-ventilated fume hood. If the substance is a powder and there is a risk of inhalation, a respirator with a particulate filter may be necessary.

  • Engineering Controls: Work should be conducted in a properly functioning chemical fume hood. An eyewash station and safety shower must be readily accessible.

  • Incompatibilities: Sulfonyl chlorides react exothermically with water, alcohols, and strong bases. They are also incompatible with strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. The recommended storage temperature is 2-8°C under an inert atmosphere.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Section 6: Conclusion and Future Outlook

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride represents a valuable, albeit underutilized, building block in synthetic chemistry. Its unique substitution pattern offers a strategic tool for introducing combined steric bulk and lipophilicity, properties that are highly sought after in the design of novel bioactive molecules. While the publicly available data on this specific compound is limited, this guide provides a robust framework for its synthesis, handling, and application based on established chemical principles.

Future research efforts should focus on the publication of a detailed and optimized synthesis protocol, along with comprehensive spectroscopic and crystallographic characterization. Furthermore, the exploration of its use in the synthesis of compound libraries for high-throughput screening could unveil novel biological activities and expand the therapeutic potential of molecules derived from this versatile reagent. As the demand for structurally diverse and functionally optimized molecules continues to grow, reagents like 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride will undoubtedly play an increasingly important role in the advancement of chemical and pharmaceutical sciences.

References

  • PrepChem. (n.d.). Synthesis of 5-tert.-Butyl-2,3-dimethyl-4-hydroxybenzyl chloride. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 681260-21-9 Name.... Retrieved from [Link]

  • Google Patents. (n.d.). CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis.
  • Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
  • Google Patents. (2012). Patent Application Publication (10) Pub. No.: US 2012/0309796 A1. Retrieved from [Link]

  • Axalta Coating Systems. (2024). SAFETY DATA SHEET Section 1. Identification Section 2. Hazards identification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Regulations.gov. (2008). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Structure Elucidation of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl Chloride

Abstract The definitive assignment of a chemical structure is a cornerstone of chemical research and development, particularly in the pharmaceutical industry where molecular architecture dictates biological activity. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, particularly in the pharmaceutical industry where molecular architecture dictates biological activity. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical reasoning required for the structure elucidation of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. We will move beyond a simple recitation of data to a deeper analysis of the causality behind experimental choices and the integration of multi-technique data to build a self-validating structural hypothesis. This document is intended for researchers, scientists, and drug development professionals who require a practical and rigorous understanding of modern structure elucidation workflows.

Introduction: The Imperative of Unambiguous Structural Assignment

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative of a substituted benzene ring. Such compounds are valuable intermediates in organic synthesis, particularly in the creation of sulfonamide derivatives which are important components in various drugs.[1] The precise arrangement of the tert-butyl, propoxy, and sulfonyl chloride groups on the benzene ring is critical, as even minor positional isomers can exhibit vastly different chemical reactivity and pharmacological profiles. Therefore, a robust and unequivocal structure elucidation is not merely an academic exercise but a critical quality attribute that ensures the reliability and reproducibility of subsequent research and development efforts.

This guide will detail a multi-pronged analytical approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confirm the connectivity and substitution pattern of the target molecule.

The Elucidation Workflow: A Logic-Driven Approach

The process of structure elucidation is not a linear path but rather an iterative cycle of hypothesis generation and experimental verification. The workflow we will employ is designed to be self-validating, where data from one technique corroborates and refines the hypotheses drawn from another.

G cluster_0 Initial Hypothesis Generation cluster_1 Core Structure & Connectivity cluster_2 Functional Group Identification cluster_3 Final Structure Confirmation A Elemental Composition (HRMS) B 1H NMR (Proton Environment) A->B Provides Molecular Formula C 13C NMR & DEPT (Carbon Skeleton) B->C Refines Proton Count D COSY (H-H Coupling) B->D Establishes Neighboring Protons I Integrated Data Analysis B->I E HSQC (C-H Correlation) C->E Assigns Protons to Carbons C->I F HMBC (Long-Range C-H Correlation) E->F Confirms Connectivity Across Quaternary Carbons F->I G IR Spectroscopy (Vibrational Modes) H MS Fragmentation (Substructural Clues) G->H Corroborates Functional Groups H->I

Figure 1: The Iterative Workflow for Structure Elucidation. This diagram illustrates the logical flow of information, where data from multiple analytical techniques are integrated to build a comprehensive and validated structural model.

Mass Spectrometry: Defining the Molecular Boundaries

3.1. High-Resolution Mass Spectrometry (HRMS)

Rationale: The first step in any structure elucidation is to determine the elemental composition of the molecule. Low-resolution mass spectrometry provides the nominal mass, but HRMS provides the high-accuracy mass measurement necessary to calculate a unique molecular formula. This is the foundational piece of data upon which all subsequent interpretations will be built.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the analyte (typically <1 mg) in a suitable solvent such as acetonitrile or methanol to a final concentration of approximately 1 mg/mL.

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate intact molecular ions with minimal fragmentation. ESI is generally preferred for its ability to produce protonated molecules [M+H]+ or adducts with high efficiency.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of mass accuracy of ≤ 5 ppm.

  • Data Processing: Use the instrument's software to perform a formula determination on the measured accurate mass of the molecular ion.

Expected Data & Interpretation: For 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride (C13H19ClO3S), the expected molecular weight is 290.81 g/mol .[2][][4] HRMS analysis should yield a measured mass that confirms this elemental composition and rules out other potential formulas. The characteristic isotopic pattern of chlorine (35Cl:37Cl ≈ 3:1) and sulfur will also be observable, providing further confidence in the elemental assignment.

3.2. Tandem Mass Spectrometry (MS/MS)

Rationale: While HRMS provides the "what," tandem mass spectrometry (MS/MS) begins to reveal the "how" – how the atoms are connected. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, we can piece together the substructural components of the molecule.

Experimental Protocol:

  • Parent Ion Selection: In a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap), the molecular ion of interest is isolated.

  • Collision-Induced Dissociation (CID): The isolated ions are accelerated into a collision cell containing an inert gas (e.g., argon or nitrogen). The resulting collisions impart energy to the ions, causing them to fragment at their weakest bonds.

  • Fragment Ion Analysis: The resulting fragment ions are mass analyzed to produce the MS/MS spectrum.

Expected Fragmentation Pattern: The fragmentation of sulfonyl chlorides can involve the loss of a chlorine atom followed by the loss of SO2.[5] A common fragmentation pathway for aromatic sulfonamides is the loss of SO2.[6] For alkanes, fragmentation often occurs at tertiary or quaternary carbons due to the stability of the resulting free radicals.[7]

Fragment m/z (Proposed) Proposed Structure/Loss Structural Implication
255.1[M - Cl]+Loss of the chlorine atom.
227.1[M - C4H9]+Loss of the tert-butyl group.
191.1[M - Cl - SO2]+Subsequent loss of sulfur dioxide.
99.0[SO2Cl]+Observation of the sulfonyl chloride group itself.[8]
57.1[C4H9]+Characteristic fragment for a tert-butyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and establish through-bond and through-space relationships.

4.1. 1H NMR Spectroscopy

Rationale: 1H NMR provides information about the number of different types of protons in a molecule, their chemical environment, their relative numbers, and how they are coupled to neighboring protons.[9][10]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.

  • Data Acquisition: Acquire the 1H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Expected Spectrum & Interpretation:

  • Aromatic Region (δ 7.0-8.0 ppm): The substitution pattern on the benzene ring is key. We expect to see three protons in this region. The 1,2,4-trisubstitution pattern will give rise to a characteristic set of coupled signals.[11]

  • Propoxy Group (δ 3.4-4.5 ppm, δ 1.5-1.9 ppm, δ 0.9-1.0 ppm): Hydrogens on carbons adjacent to an ether oxygen are shifted downfield, typically appearing in the 3.4-4.5 δ range.[12] We expect a triplet for the -OCH2- protons, a multiplet for the -CH2- protons, and a triplet for the terminal -CH3 protons.

  • tert-Butyl Group (δ 1.3 ppm): A sharp singlet integrating to nine protons, characteristic of the magnetically equivalent protons of a tert-butyl group.

4.2. 13C NMR and DEPT Spectroscopy

Rationale: 13C NMR provides a count of the number of unique carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to differentiate between CH, CH2, and CH3 groups.

Experimental Protocol:

  • Data Acquisition: Using the same sample prepared for 1H NMR, acquire the 13C{1H} (proton-decoupled) spectrum, as well as DEPT-90 and DEPT-135 spectra.

Expected Spectrum & Interpretation:

  • Aromatic Carbons (δ 110-160 ppm): We expect to see six signals for the aromatic carbons.[9][10] The carbons attached to the electron-withdrawing sulfonyl chloride group and the electron-donating propoxy group will be shifted downfield and upfield, respectively.

  • Propoxy Carbons (δ 50-80 ppm): Ether carbon atoms typically absorb in the 50 to 80 δ range.[12] We expect three signals corresponding to the -OCH2-, -CH2-, and -CH3 carbons.

  • tert-Butyl Carbons: Two signals for the quaternary carbon and the three equivalent methyl carbons.

  • DEPT Analysis: DEPT-90 will show only the CH signals (aromatic CHs). DEPT-135 will show CH and CH3 signals as positive peaks and CH2 signals as negative peaks. This allows for unambiguous assignment of the carbon types.

4.3. 2D NMR: Connecting the Dots

Rationale: While 1D NMR provides a list of parts, 2D NMR experiments like COSY, HSQC, and HMBC reveal how those parts are assembled.[13]

  • COSY (Correlation Spectroscopy): Identifies protons that are J-coupled to each other.[14] This will definitively link the protons of the propoxy group.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.[14] This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.[14] This is the key experiment for establishing the overall connectivity of the molecule, especially for connecting the substituents to the aromatic ring. For example, we would expect to see correlations between the -OCH2- protons of the propoxy group and the aromatic carbon to which it is attached, and between the protons on the aromatic ring and the carbons of the tert-butyl group.

G cluster_0 1D NMR Data cluster_1 2D NMR Correlation cluster_2 Structural Assembly H1 1H NMR (Proton Signals) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Attachment) H1->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1->HMBC C13 13C NMR (Carbon Signals) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Figure 2: 2D NMR Data Integration. This diagram shows how different 2D NMR experiments build upon the initial 1D data to assemble the complete molecular structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Rationale: IR spectroscopy provides rapid and definitive confirmation of the presence of key functional groups by detecting their characteristic vibrational frequencies.[8]

Experimental Protocol:

  • Sample Preparation: A small amount of the sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm-1.

Expected Characteristic Absorptions:

Frequency Range (cm-1) Vibrational Mode Functional Group
1380-1340 and 1190-1160Asymmetric and Symmetric SO2 stretchSulfonyl Chloride (SO2Cl)[15]
3100-3000C-H stretchAromatic C-H[15]
2980-2880C-H stretchAliphatic C-H (propoxy and tert-butyl)[15]
1590-1430C=C stretchAromatic Ring[15]
1250 and 1050C-O stretchPhenyl alkyl Ether[12]

The presence of strong absorption bands in the specified ranges for the sulfonyl chloride group provides crucial and easily interpretable evidence for this functional group.[8]

Data Integration and Final Structure Confirmation

The power of this multi-technique approach lies in the convergence of all data to a single, unambiguous structure.

  • HRMS provides the molecular formula: C13H19ClO3S.[2][][4]

  • IR Spectroscopy confirms the presence of the sulfonyl chloride, aromatic ring, and ether functional groups.

  • 1H and 13C NMR provide the complete inventory of protons and carbons, and the DEPT experiment confirms the number of CH, CH2, and CH3 groups.

  • COSY establishes the connectivity of the propoxy chain.

  • HSQC links the protons to their directly attached carbons.

  • HMBC is the final piece of the puzzle, establishing the long-range connections that define the substitution pattern on the benzene ring. Specifically, HMBC correlations will be observed between the tert-butyl protons and the aromatic carbons, and between the propoxy protons and the aromatic ring, confirming their respective positions. The substitution pattern is further confirmed by the coupling patterns observed in the aromatic region of the 1H NMR spectrum.

  • MS/MS Fragmentation provides corroborating evidence for the major structural subunits, such as the loss of the sulfonyl chloride and tert-butyl groups.

By systematically analyzing and integrating the data from each of these techniques, we can confidently and authoritatively assign the structure of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. This rigorous, evidence-based approach is fundamental to ensuring the quality and reliability of chemical compounds in research and development.

References

  • Hardstaff, W. R., Langler, R. F., & Newman, M. J. (1974). Chlorine atom migration in the fragmentation of α-mesyl sulfonyl chlorides. Organic Mass Spectrometry, 9(11), 1156–1159.
  • MySkinRecipes. (n.d.). 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Moser, A. (2008, May 28). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. ACD/Labs. Retrieved from [Link]

  • Diehl, P. (1961). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 33(7), 822–826.
  • (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]

  • Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156–161.
  • NIST. (n.d.). Trichloromethane sulfonyl chloride. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Perreault, H., & Kaltner, H. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 785–795.
  • Wikipedia. (n.d.). Alkane. Retrieved from [Link]

  • NIST. (n.d.). 2-Thiophenesulfonyl chloride. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Quora. (n.d.). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

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Foundational

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride Introduction 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride (CAS No. 681260-21-9) is a substituted aromatic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride

Introduction

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride (CAS No. 681260-21-9) is a substituted aromatic sulfonyl chloride.[1][] With a molecular formula of C₁₃H₁₉ClO₃S and a molecular weight of 290.81 g/mol , this compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[][3] Its utility often lies in the preparation of sulfonamide derivatives, which are integral components of various therapeutic agents.[3]

Given its role as a synthetic building block, rigorous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of this molecule.[4] This guide provides a comprehensive overview of the expected spectral data for 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride, grounded in fundamental spectroscopic principles and data from analogous structures. We will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering field-proven insights into experimental design and data analysis for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

The structure of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride contains several key features that dictate its spectroscopic signature: a 1,2,4-trisubstituted benzene ring, a sulfonyl chloride group (-SO₂Cl), a propoxy ether group (-O-CH₂CH₂CH₃), and a tert-butyl group (-C(CH₃)₃). Each of these moieties gives rise to characteristic signals in NMR, IR, and MS analyses.

Caption: Molecular structure of the target compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected spectrum for this compound will show distinct signals for the aromatic protons and the aliphatic protons of the propoxy and tert-butyl groups.

Expected ¹H NMR Data
SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a7.8 - 8.0d1HAr-H (ortho to -SO₂Cl)
b7.5 - 7.7dd1HAr-H (ortho to -tBu, meta to -SO₂Cl)
c6.9 - 7.1d1HAr-H (ortho to -OPr)
d4.0 - 4.2t2H-O-CH₂ -CH₂-CH₃
e1.8 - 2.0sextet2H-O-CH₂-CH₂ -CH₃
f1.3 - 1.4s9H-C(CH₃ )₃
g0.9 - 1.1t3H-O-CH₂-CH₂-CH₃
Interpretation and Causality
  • Aromatic Protons (a, b, c): The protons on the benzene ring are expected to appear in the downfield region (6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current.[5][6] The sulfonyl chloride group is a strong electron-withdrawing group, causing the adjacent ortho proton (a) to resonate at the lowest field. The three aromatic protons will exhibit complex splitting patterns (doublet and doublet of doublets) due to ortho and meta coupling.[7]

  • Propoxy Group Protons (d, e, g): The methylene protons adjacent to the ether oxygen (d) are deshielded and appear around 4.0-4.2 ppm as a triplet. The subsequent methylene protons (e) will be a sextet, and the terminal methyl protons (g) will be a triplet, following the n+1 rule of spin-spin splitting.

  • tert-Butyl Protons (f): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet around 1.3-1.4 ppm. Its integration value of 9H is a highly characteristic signal for this group.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride into a clean, dry NMR tube.[4]

  • Solvent Selection: Add approximately 0.6 mL of a suitable deuterated aprotic solvent, such as chloroform-d (CDCl₃) or acetone-d₆. Aprotic solvents are crucial to prevent reaction with the highly reactive sulfonyl chloride group.[4]

  • Internal Standard: For quantitative NMR (qNMR), add a precisely weighed amount of a certified internal standard (e.g., maleic anhydride) whose signals do not overlap with the analyte's signals.[4]

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Expected ¹³C NMR Data
Chemical Shift (δ, ppm) (Predicted)Assignment
155 - 160C -OPr (Aromatic)
145 - 150C -SO₂Cl (Aromatic)
130 - 135C -tBu (Aromatic)
125 - 130Ar-C H
120 - 125Ar-C H
110 - 115Ar-C H
70 - 75-O-C H₂-
34 - 38-C (CH₃)₃
31 - 33-C(C H₃)₃
21 - 24-O-CH₂-C H₂-
10 - 12-CH₂-C H₃
Interpretation and Causality
  • Aromatic Carbons: Aromatic carbons typically resonate in the 120-150 ppm range.[5] The carbons directly attached to the electron-withdrawing sulfonyl chloride and electron-donating ether and alkyl groups will have their chemical shifts significantly influenced. The carbon attached to the oxygen (C-OPr) will be the most downfield in the aromatic region. Due to the substitution pattern, six distinct aromatic carbon signals are expected.

  • Aliphatic Carbons: The carbons of the propoxy and tert-butyl groups will appear in the upfield region. The methylene carbon attached to the ether oxygen is the most downfield of the aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid technique for identifying functional groups. The sulfonyl chloride group, in particular, has very strong and characteristic absorption bands.[8]

Expected IR Data
Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000C-H stretch (aromatic)Medium to Weak
2980 - 2850C-H stretch (aliphatic)Medium to Strong
1600 - 1585, 1500 - 1400C=C stretch (aromatic ring)Medium to Strong
1380 - 1340SO₂ asymmetric stretchStrong
1190 - 1160SO₂ symmetric stretchStrong
1250 - 1200C-O-C stretch (aryl-alkyl ether)Strong
900 - 675C-H out-of-plane bend (aromatic)Strong
600 - 500S-Cl stretchStrong
Interpretation and Causality
  • Sulfonyl Chloride Group: The most diagnostic peaks will be the strong absorptions for the asymmetric and symmetric stretching of the S=O bonds, expected around 1380-1340 cm⁻¹ and 1190-1160 cm⁻¹, respectively.[8][9] The S-Cl stretch is also expected at a lower frequency, typically in the 600-500 cm⁻¹ range.[10]

  • Aromatic Ring: The presence of the benzene ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.[6]

  • Alkyl Groups: The propoxy and tert-butyl groups will show C-H stretching bands in the 2980-2850 cm⁻¹ region.[8]

  • Ether Linkage: A strong C-O-C stretching band for the aryl-alkyl ether is expected around 1250-1200 cm⁻¹.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film between KBr plates (if liquid) or as a KBr pellet (if solid). Alternatively, a solution in a suitable solvent (e.g., methylene chloride) can be used in a liquid cell.[11]

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or solvent) must be recorded and subtracted from the sample spectrum to obtain the final absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Expected MS Data
m/z (Predicted)IonFragmentation Pathway
290 / 292[M]⁺Molecular ion (Cl isotope pattern ~3:1)
255[M - Cl]⁺Loss of chlorine radical
226 / 228[M - SO₂]⁺Loss of sulfur dioxide
191[M - Cl - SO₂]⁺Loss of chlorine followed by SO₂
177[M - C₃H₇O - SO₂]⁺Cleavage of propoxy and SO₂ groups
57[C₄H₉]⁺tert-Butyl cation (often a base peak)
Interpretation and Causality
  • Molecular Ion: The molecular ion peak ([M]⁺) should be observed at m/z 290. A characteristic isotopic peak ([M+2]⁺) at m/z 292, with an intensity approximately one-third of the [M]⁺ peak, will confirm the presence of one chlorine atom.

  • Fragmentation Pathways: The fragmentation of sulfonyl chlorides often involves the loss of the chlorine atom or the entire SO₂Cl group.[12] A common fragmentation pathway for aromatic sulfonamides and related compounds is the elimination of SO₂.[13][14] Cleavage at the ether linkage and the tert-butyl group is also expected. The formation of the stable tert-butyl cation (m/z 57) is highly probable and may represent the base peak in the spectrum.[15]

G M [M]⁺˙ m/z 290/292 M_Cl [M-Cl]⁺ m/z 255 M->M_Cl - Cl• M_SO2 [M-SO₂]⁺˙ m/z 226/228 M->M_SO2 - SO₂ tBu [C₄H₉]⁺ m/z 57 M->tBu Fragmentation M_Cl_SO2 [M-Cl-SO₂]⁺ m/z 191 M_Cl->M_Cl_SO2 - SO₂

Caption: Predicted major fragmentation pathways in MS.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a common method for analyzing relatively small, volatile organic molecules and would likely produce the fragmentation patterns described. Electrospray Ionization (ESI) could also be used, potentially with derivatization, for analysis via LC-MS.[16]

  • Sample Introduction: The sample can be introduced directly via a heated probe or, for a more complex mixture, via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

  • Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) scans a range of m/z values to detect the molecular ion and its fragments.

Conclusion

The comprehensive spectral analysis of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride provides a robust fingerprint for its identification and quality control. The key identifying features include the characteristic singlet for nine protons in ¹H NMR, the strong SO₂ stretching bands in the IR spectrum, and the distinctive molecular ion cluster and fragmentation pattern in the mass spectrum. By integrating the data from these orthogonal analytical techniques, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.
  • IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs.
  • Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica - American Chemical Society.
  • Interpreting H-NMR Spectra Arom
  • Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF - ResearchG
  • Spectroscopy of Arom
  • Aromatics - Organic Chemistry
  • THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES - Canadian Science Publishing.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • FT-IR spectrum of P-Iodobenzene sulfonyl chloride.
  • Infrared Spectra of Sulfones and Related Compounds - ResearchG
  • NMR Spectroscopy of Aromatic Compounds (#1e)
  • An In-Depth Technical Guide to the Infrared Spectroscopy of (2-Chlorophenyl)methanesulfonyl Chloride - Benchchem.
  • 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride - MySkinRecipes.
  • 681260-21-9|5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride - BLDpharm.
  • Alkane - Wikipedia.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed.
  • CAS 681260-21-9 5-TERT-BUTYL-2-PROPOXY-BENZENESULFONYL CHLORIDE - BOC Sciences.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF - ResearchG
  • Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed.

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Exploratory

reactivity of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride

An In-Depth Technical Guide to the Reactivity and Applications of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride Abstract 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chlori...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Applications of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride

Abstract

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride that serves as a valuable intermediate in synthetic organic chemistry. Its utility stems from the highly reactive sulfonyl chloride moiety, which readily engages with a variety of nucleophiles to form stable sulfonamides and sulfonate esters. These products are of significant interest in the pharmaceutical and agrochemical industries. The reactivity of the sulfonyl chloride group is modulated by the electronic and steric effects of the tert-butyl and propoxy substituents on the benzene ring. This guide provides a comprehensive analysis of the synthesis, core reactivity, and mechanistic underpinnings of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction

Chemical Identity and Properties

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is an organic compound characterized by a benzene ring substituted with a sulfonyl chloride group, a propoxy group, and a tert-butyl group. The strategic placement of these functional groups imparts a unique combination of reactivity and physical properties.

PropertyValueSource
CAS Number 681260-21-9[][2][3]
Molecular Formula C₁₃H₁₉ClO₃S[][4]
Molecular Weight 290.81 g/mol [][3]
Appearance Solid (typical for arylsulfonyl chlorides)N/A
Purity Typically ≥95%[][4]
Storage Store under inert atmosphere (Argon or Nitrogen) at 2-8°C[2][3]
Significance in Organic Synthesis and Medicinal Chemistry

The primary value of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride lies in its role as a precursor to complex organic molecules.[4] The sulfonyl chloride functional group is a cornerstone of synthetic chemistry, enabling the facile construction of C-S and S-N bonds.

Its most prominent application is in the synthesis of sulfonamides (R-SO₂NR'₂). Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities.[5][6] They form the basis for many therapeutic agents, including antibacterial (sulfa drugs), anti-inflammatory, antiviral, antidiabetic, and anticancer drugs.[6][7] The sulfonamide moiety is a key pharmacophore that can bind to various enzyme active sites. Consequently, reagents like 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride are indispensable tools for drug discovery and development.[4]

Synthesis and Characterization

Proposed Synthetic Route

The synthesis begins with the preparation of the precursor ether, followed by an electrophilic chlorosulfonation reaction.

Caption: Proposed two-step synthesis of the title compound.

Causality Behind the Synthetic Design:

  • Step 1 (Ether Synthesis): The Williamson ether synthesis is a classic and highly reliable method for forming ethers. 4-tert-butylphenol is a readily available starting material. The phenoxide, formed in situ with a mild base like K₂CO₃, acts as a nucleophile to displace the bromide from 1-bromopropane.

  • Step 2 (Chlorosulfonation): Electrophilic aromatic substitution is the key to introducing the sulfonyl chloride group.[8] The precursor ether is highly activated towards this reaction due to its two electron-donating substituents.

    • The propoxy group is a powerful ortho, para-director due to its strong +R (resonance) effect.[9][10]

    • The tert-butyl group is a weaker ortho, para-director, acting through a +I (inductive) effect and hyperconjugation.[11][12]

    • The directing effects reinforce each other. However, the propoxy group is the more powerful activating group, strongly favoring substitution at its ortho and para positions. Since the para position is blocked by the tert-butyl group, substitution occurs almost exclusively at the position ortho to the propoxy group, yielding the desired product with high regioselectivity. The bulkiness of the tert-butyl group also sterically disfavors substitution at the adjacent position.

Detailed Experimental Protocol (Hypothetical)

Protocol 2.2.1: Synthesis of 1-tert-Butyl-4-propoxybenzene

  • To a solution of 4-tert-butylphenol (15.0 g, 0.1 mol) in acetone (200 mL), add potassium carbonate (20.7 g, 0.15 mol) and 1-bromopropane (14.8 g, 0.12 mol).

  • Heat the mixture to reflux and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by vacuum distillation or flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-tert-butyl-4-propoxybenzene as a clear oil.

Protocol 2.2.2: Synthesis of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride

  • Safety Precaution: This reaction should be performed in a well-ventilated fume hood, as it releases HCl gas. Chlorosulfonic acid is highly corrosive and reacts violently with water.

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a gas outlet connected to a trap (e.g., a sodium hydroxide solution), dissolve 1-tert-butyl-4-propoxybenzene (9.6 g, 0.05 mol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add chlorosulfonic acid (8.7 g, 5.0 mL, 0.075 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with cold water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure to yield the crude 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride, which can be further purified by recrystallization from a suitable solvent like hexane.

Safety, Handling, and Storage

Sulfonyl chlorides are reactive compounds that require careful handling.

  • Moisture Sensitivity: They react with water and other protic solvents to produce the corresponding sulfonic acid and corrosive hydrochloric acid.[8] All glassware should be thoroughly dried, and reactions should be conducted under an inert atmosphere.

  • Corrosivity: Due to the potential release of HCl, they are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, typically at 2-8°C, to prevent degradation.[2][3]

Core Reactivity and Mechanistic Insights

The is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, rendering it highly electron-deficient and an excellent target for nucleophiles.

Caption: General mechanism of nucleophilic substitution on a sulfonyl chloride.
Nucleophilic Substitution Reactions

The cornerstone of this compound's utility is its reaction with nucleophiles, primarily amines and alcohols, in nucleophilic acyl-type substitution reactions.

The reaction with primary or secondary amines produces highly stable sulfonamides. This is arguably the most important reaction of arylsulfonyl chlorides in drug development.

Reaction: Ar-SO₂Cl + R₂NH → Ar-SO₂NR₂ + HCl

Mechanistic Considerations: The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom. This is followed by the elimination of the chloride ion. A base, such as pyridine or triethylamine, is typically required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[13]

Protocol 3.1.1: General Procedure for Sulfonamide Synthesis

  • In a round-bottom flask, dissolve the amine (1.0 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane (DCM) at room temperature.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride (1.1 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude sulfonamide by recrystallization or flash column chromatography.

Alcohols and phenols react with sulfonyl chlorides to form sulfonate esters. This reaction is fundamental for converting a poor leaving group (⁻OH) into an excellent leaving group (⁻OSO₂Ar), such as a tosylate or mesylate, thereby "activating" the alcohol for subsequent substitution or elimination reactions.[14][15]

Reaction: Ar-SO₂Cl + R'OH → Ar-SO₂OR' + HCl

Mechanistic Considerations: Similar to sulfonamide formation, the mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom. A non-nucleophilic base like pyridine is used both as a catalyst and to scavenge the HCl byproduct.[14] A key feature of this reaction is that the stereochemistry at the alcohol's carbon atom is retained because the C-O bond is not broken during the reaction.[15]

Protocol 3.1.2: General Procedure for Sulfonate Ester Synthesis

  • Dissolve the alcohol (1.0 eq.) in anhydrous pyridine at 0°C.

  • Add 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5°C.

  • Stir the reaction at 0°C for 2-4 hours or until TLC indicates the consumption of the starting alcohol.

  • Pour the reaction mixture into ice-cold 2M HCl and extract with ethyl acetate or ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonate ester by column chromatography or recrystallization.

Friedel-Crafts Sulfonylation

Arylsulfonyl chlorides can act as electrophiles in Friedel-Crafts reactions with electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl sulfones.[8] The highly activated nature of the 5-(tert-Butyl)-2-propoxybenzene ring itself makes it unlikely to undergo further substitution under these conditions without careful control.

Influence of Aryl Substituents on Reactivity

The electronic properties of the benzene ring substituents modulate the reactivity of the sulfonyl chloride group.

Substituent_Effects Electronic Effects on the Aromatic Ring Ring Benzene Ring Propoxy Propoxy (-OPr) Propoxy->Ring +R(Resonance Donation)-I(Inductive Withdrawal) tButyl tert-Butyl (-tBu) tButyl->Ring +I(Inductive Donation)Hyperconjugation SO2Cl Sulfonyl Chloride (-SO₂Cl) SO2Cl->Ring -R(Resonance Withdrawal)-I(Inductive Withdrawal)

Caption: Summary of electronic effects of the substituents.
  • Electron-Donating Groups (Propoxy, tert-Butyl): Both the propoxy and tert-butyl groups are electron-donating, increasing the electron density of the aromatic ring.[9][11] This donation slightly increases the electron density on the sulfur atom via the aryl-sulfur bond, which marginally decreases its electrophilicity compared to an unsubstituted benzenesulfonyl chloride. However, this effect is generally minor, and the sulfonyl chloride remains a highly reactive electrophile.

  • Steric Hindrance (tert-Butyl): The bulky tert-butyl group provides significant steric hindrance. While it is meta to the sulfonyl chloride group and thus does not directly impede the approach of nucleophiles, its presence on the ring contributes to the overall bulk of the molecule, which may influence reaction rates with sterically demanding nucleophiles.

Conclusion and Future Outlook

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a highly functionalized and reactive building block with significant potential in synthetic chemistry. Its core utility lies in the predictable and efficient formation of sulfonamides and sulfonate esters, which are pivotal transformations in the development of new pharmaceuticals and agrochemicals. The substituents on the aromatic ring provide high regioselectivity in its synthesis and impart specific lipophilic characteristics to its derivatives, a desirable trait in drug design. Understanding the interplay of electronic and steric effects is key to harnessing its full synthetic potential. As the demand for structurally complex and functionally diverse small molecules continues to grow, reagents such as this will remain at the forefront of chemical synthesis and innovation.

References

  • BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Electron-Donating Properties and Impact in Drug Development.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Garrido-Barros, P., et al. (n.d.). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. PubMed Central.
  • What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. (2017). Chemistry Stack Exchange.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.).
  • Why is methyl group more electron-donating than tert-butyl group?. (2013). Chemistry Stack Exchange.
  • Zafar, W., Sumrra, S., & Chohan, Z. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of Coordination Chemistry.
  • How are alkyl groups electron-donating?. (2010). The Student Room.
  • Med.chem sulfonamides. (n.d.). Slideshare.
  • 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. (n.d.). MySkinRecipes.
  • Sulfonyl halide. (n.d.). Wikipedia. Retrieved from [Link]

  • Sulphonation of phenols. (n.d.). Google Patents.
  • Ngassa, F. N., et al. (n.d.). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides.
  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved from [Link]

  • Substituent Effects. (n.d.). La Salle University. Retrieved from [Link]

  • Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023). YouTube. Retrieved from [Link]

  • 23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • 17.6: Reactions of Alcohols. (2024). Chemistry LibreTexts. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride, a key intermediate in modern organic synthesis. Recognizing the audience of researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride, a key intermediate in modern organic synthesis. Recognizing the audience of researchers, scientists, and drug development professionals, this document delves into the compound's synthetic pathway, detailed characterization, and its pivotal role in the creation of complex molecules, particularly within the pharmaceutical and agrochemical sectors. While a detailed historical record of its specific discovery is not prominent in the scientific literature, its emergence is intrinsically linked to the broader development of substituted benzenesulfonamides as a critical class of therapeutic agents.

Introduction: The Significance of Substituted Benzenesulfonyl Chlorides

Benzenesulfonyl chlorides are a class of organic compounds that serve as crucial building blocks in the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[1][2][3] The versatility of the sulfonyl chloride group allows for its reaction with a diverse range of amines and other nucleophiles, enabling the construction of large and structurally varied molecular libraries for drug discovery.

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride, with its specific substitution pattern, offers unique steric and electronic properties that can be exploited to fine-tune the biological activity and pharmacokinetic profiles of target molecules. The bulky tert-butyl group can provide metabolic stability and influence receptor binding, while the propoxy group can modulate lipophilicity and solubility.

A Proposed Synthetic Pathway

Step 1: Synthesis of 4-tert-butyl-1-propoxybenzene

The synthesis of the ether precursor can be achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers.

Reaction:

G start_node 4-tert-butylphenol product_node 4-tert-butyl-1-propoxybenzene start_node->product_node NaH, DMF reagent1_node + n-propyl chloride reagent1_node->product_node

Caption: Williamson ether synthesis of 4-tert-butyl-1-propoxybenzene.

Experimental Protocol:

  • To a solution of 4-tert-butylphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Add n-propyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-tert-butyl-1-propoxybenzene.[4]

Step 2: Chlorosulfonation of 4-tert-butyl-1-propoxybenzene

The introduction of the sulfonyl chloride group onto the aromatic ring is achieved through electrophilic aromatic substitution using chlorosulfonic acid. The directing effects of the alkoxy and alkyl groups will favor substitution at the position ortho to the propoxy group.[5]

Reaction:

G start_node 4-tert-butyl-1-propoxybenzene product_node 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride start_node->product_node DCM, 0 °C to rt reagent1_node + Chlorosulfonic acid reagent1_node->product_node

Caption: Chlorosulfonation of 4-tert-butyl-1-propoxybenzene.

Experimental Protocol:

  • Dissolve 4-tert-butyl-1-propoxybenzene (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) in a flask equipped with a dropping funnel and a gas trap.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.[6][7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Characterization and Data Presentation

Thorough characterization is essential to confirm the identity and purity of the synthesized 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. The following table summarizes the expected analytical data.

Parameter Value
Molecular Formula C₁₃H₁₉ClO₃S
Molecular Weight 290.81 g/mol
Appearance Off-white to pale yellow solid
Purity Typically >95%
Storage Store at 2-8°C under an inert atmosphere

Table 1: Physicochemical Properties of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the propoxy group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen), and a singlet for the tert-butyl group. The aromatic protons will appear as distinct doublets and a doublet of doublets due to their coupling.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to all 13 carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group.[8][9][10]

Wavenumber (cm⁻¹) Vibrational Mode
~1370-1380SO₂ asymmetric stretching
~1170-1190SO₂ symmetric stretching
~550-600S-Cl stretching

Table 2: Expected IR Absorption Bands for the Sulfonyl Chloride Group.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of chlorine (M+2 peak with approximately one-third the intensity of the M⁺ peak).[8][11][12] Fragmentation patterns would likely involve the loss of the chlorine atom, the SO₂ group, and cleavage of the propoxy and tert-butyl groups.

Applications in Drug Development and Agrochemical Synthesis

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a valuable intermediate for the synthesis of a wide range of biologically active molecules.[1][13][14] Its primary application lies in the preparation of sulfonamide derivatives.

G cluster_0 Synthesis Workflow start_node 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride product_node Substituted Benzenesulfonamide start_node->product_node Base (e.g., Pyridine, Et₃N) reagent_node + Primary/Secondary Amine (R-NH₂ or R₂NH) reagent_node->product_node application_node Further derivatization or biological screening product_node->application_node

Caption: General workflow for the synthesis of sulfonamides.

The resulting sulfonamides can be screened for a variety of biological activities, including but not limited to:

  • Anticancer Agents: Targeting enzymes such as carbonic anhydrases which are overexpressed in certain tumors.

  • Antibacterial Agents: As part of the broader class of sulfa drugs.

  • Antiviral Agents: As inhibitors of viral enzymes.

  • Herbicides and Pesticides: The sulfonylurea class of herbicides is a prominent example of the application of benzenesulfonyl chlorides in agrochemicals.

Conclusion

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride represents a key molecular scaffold for the development of novel chemical entities with potential therapeutic and agricultural applications. This guide has provided a plausible, detailed synthetic protocol and a comprehensive overview of its characterization. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the design and synthesis of new sulfonamide-based compounds. The continued exploration of derivatives from this versatile intermediate holds significant promise for future discoveries in medicinal and materials science.

References

  • PrepChem. Synthesis of 4-tert-butyl-1-n-propoxybenzene. Available from: [Link]

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. 2008. Available from: [Link]

  • Canadian Science Publishing. THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Available from: [Link]

  • ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available from: [Link]

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  • Google Patents. WO2021009568A1 - Benzenesulfonamide derivatives and uses thereof.
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Exploratory

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride molecular weight and formula

An In-depth Technical Guide to 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride Abstract 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a specialized organic compound that serves as a critical intermediate in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride

Abstract

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a specialized organic compound that serves as a critical intermediate in the synthesis of complex molecules. With a molecular formula of C₁₃H₁₉ClO₃S and a molecular weight of 290.81 g/mol , this sulfonyl chloride is distinguished by its substituted benzene core, featuring a bulky tert-butyl group and a propoxy chain.[1][][3] These substitutions provide steric and electronic properties that are valuable in designing targeted molecules, particularly in the pharmaceutical and agrochemical sectors.[1] This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, its primary applications, and essential safety and handling information for researchers and drug development professionals.

Compound Identification and Properties

Nomenclature and Chemical Identifiers

A precise understanding of a compound begins with its unequivocal identification through standardized nomenclature and registry numbers.

  • IUPAC Name: 5-tert-butyl-2-propoxybenzenesulfonyl chloride[][4]

  • CAS Number: 681260-21-9[1][][3][5]

  • Synonyms: 5-TERT-BUTYL-2-PROPOXY-BENZENESULFONYL CHLORIDE, 5-TERT-BUTYL-2-PROPOXYBENZENE-1-SULFONYL CHLORIDE[][5]

  • MDL Number: MFCD03789028[1][3][5]

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, storage, and reactivity. The data for 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is summarized below.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₉ClO₃S[1][][3]
Molecular Weight 290.81 g/mol [][3][5]
Appearance Likely a solid at room temperature
Purity Typically available at ≥95%[1][]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[3][4][5]
Structural Information

The molecular architecture dictates the chemical reactivity and steric interactions of the compound. The sulfonyl chloride group is a highly reactive electrophilic center, while the tert-butyl and propoxy groups provide steric bulk and influence solubility and electronic properties.

Caption: 2D structure of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride.

Synthesis and Purification

Proposed Synthetic Route: Electrophilic Aromatic Sulfonation

While specific proprietary synthesis methods may vary, a chemically sound and common approach for introducing a sulfonyl chloride group onto an activated benzene ring is through direct chlorosulfonation. The starting material would be 4-(tert-butyl)-1-propoxybenzene. The electron-donating propoxy group activates the benzene ring, directing the electrophilic attack of chlorosulfonic acid primarily to the ortho position.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for chlorosulfonation of activated aromatic compounds.[6] Extreme caution is required as chlorosulfonic acid is highly corrosive and reacts violently with water. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: In a three-neck, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the starting material, 4-(tert-butyl)-1-propoxybenzene (1.0 eq). Dissolve it in a suitable dry, non-reactive solvent like dichloromethane.

  • Cooling: Cool the reaction vessel to 0°C using an ice-water bath. This is critical to control the highly exothermic reaction and minimize the formation of side products.

  • Reagent Addition: Add chlorosulfonic acid (approx. 1.1 eq) dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5°C throughout the addition. The causality here is straightforward: slow addition prevents a dangerous temperature spike and ensures regioselectivity.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: The reaction is carefully quenched by pouring the mixture slowly onto crushed ice. This step hydrolyzes any excess chlorosulfonic acid and precipitates the organic product. This is a highly exothermic and hazardous step that must be performed with extreme care behind a blast shield.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from starting material to the final, purified product.

G cluster_synthesis Synthesis Phase cluster_workup Workup & Purification start Start: 4-(tert-butyl)- 1-propoxybenzene in DCM add_reagent Slowly add Chlorosulfonic Acid (0°C) start->add_reagent react Stir at 0°C (1-2 hours) add_reagent->react quench Quench on crushed ice react->quench extract Extract with DCM quench->extract wash Wash (H2O, NaHCO3, Brine) extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate final_product Crude Product: 5-(tert-Butyl)-2-propoxybenzene- 1-sulfonyl chloride concentrate->final_product

Caption: Workflow for the synthesis and workup of the target compound.

Applications in Research and Development

The primary utility of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride lies in its role as a versatile chemical building block.[1] Its stability and reactivity make it a valuable reagent for constructing complex molecules.[1]

Precursor to Sulfonamides

The sulfonyl chloride functional group is an excellent electrophile for reactions with primary and secondary amines to form sulfonamides. This reaction is fundamental to the synthesis of a vast array of biologically active compounds. The tert-butyl and propoxy groups on the benzene ring allow researchers to fine-tune properties such as:

  • Lipophilicity: Influencing how the final molecule interacts with biological membranes.

  • Metabolic Stability: The bulky tert-butyl group can sterically hinder metabolic enzymes, potentially increasing the half-life of a drug candidate.

  • Receptor Binding: The specific substitution pattern can be crucial for fitting into the binding pocket of a target protein.

Pharmaceutical and Agrochemical Synthesis

This compound is primarily employed as an intermediate in the production of pharmaceuticals and agrochemicals.[1]

  • Pharmaceuticals: It is used in the preparation of sulfonamide derivatives, which are key structural motifs in various drugs, including certain antibiotics and anti-inflammatory medications.[1]

  • Agrochemicals: It also finds application in the development of modern herbicides and pesticides, where the resulting sulfonamide-containing molecules act as active compounds targeting specific biological pathways in weeds or pests.[1]

Safety, Handling, and Storage

Hazard Identification

While a specific safety data sheet (SDS) for this exact compound should always be consulted, the hazards can be inferred from analogous sulfonyl chlorides like benzenesulfonyl chloride.[7]

  • Corrosivity (H314): Causes severe skin burns and eye damage. Contact with moisture (e.g., on skin or in the air) can release hydrochloric acid, contributing to its corrosive nature.[7]

  • Acute Toxicity (H302): May be harmful if swallowed.[7]

  • Reactivity: Reacts with water, alcohols, and amines.

Recommended Handling Procedures

Given its hazardous nature, strict safety protocols are mandatory.

  • Engineering Controls: Always handle inside a certified chemical fume hood to avoid inhalation of any vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a face shield.[7]

  • Inert Atmosphere: Handling and reactions should be conducted under an inert atmosphere (nitrogen or argon) to prevent degradation from atmospheric moisture.[3][5]

Storage and Stability

Proper storage is essential to maintain the compound's purity and prevent hazardous situations.

  • Temperature: Store in a cool, dry place, specifically at 2-8°C as recommended by suppliers.[3][4]

  • Atmosphere: Keep the container tightly sealed under an inert gas.[3][5]

  • Incompatibilities: Store away from water, bases, alcohols, and oxidizing agents.

Conclusion

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a highly valuable, specialized reagent for advanced organic synthesis. Its unique substitution pattern offers chemists precise control over the steric and electronic properties of target molecules. While its reactivity makes it an effective synthetic tool, it also necessitates rigorous safety and handling protocols. For researchers in drug discovery and agrochemical development, this compound represents a key building block for creating novel and effective sulfonamide-based active ingredients.

References

  • MySkinRecipes. 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. [Link]

  • Nacsa, E. D., & Lambert, T. H. Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

  • PrepChem.com. Synthesis of 5-tert.-Butyl-2,3-dimethyl-4-hydroxybenzyl chloride. [Link]

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Foundational

The Expanding Frontier of Benzenesulfonyl Chlorides: A Technical Guide to Novel Applications in Research and Development

Abstract Benzenesulfonyl chlorides are a cornerstone of synthetic chemistry, traditionally valued for their role in the formation of sulfonamides and sulfonate esters. However, the landscape of their application is under...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzenesulfonyl chlorides are a cornerstone of synthetic chemistry, traditionally valued for their role in the formation of sulfonamides and sulfonate esters. However, the landscape of their application is undergoing a significant transformation. This in-depth technical guide moves beyond the canonical reactions to explore the burgeoning potential of novel, functionalized benzenesulfonyl chlorides. We will delve into the design, synthesis, and application of these advanced reagents, offering field-proven insights for researchers, scientists, and drug development professionals. This guide will illuminate how these novel structures are enabling breakthroughs in late-stage functionalization, bioconjugation, and the development of sophisticated molecular probes, thereby empowering the next generation of scientific discovery.

Introduction: Reimagining a Classic Reagent

For decades, benzenesulfonyl chloride has been a workhorse reagent, primarily employed for the introduction of the sulfonyl group into organic molecules.[1][2] Its reactivity with nucleophiles like amines and alcohols is well-established, forming the basis for the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[3][4] The sulfonamide moiety, in particular, is a privileged functional group in medicinal chemistry, found in numerous approved drugs.[4]

However, the contemporary demands of drug discovery and materials science necessitate reagents with greater sophistication and versatility. The focus is shifting from simple derivatization to the strategic introduction of functional handles, reporter groups, and biocompatible linkers. This has spurred the development of a new class of "novel" benzenesulfonyl chlorides, engineered with specific functionalities to address these modern challenges. This guide will explore the causality behind the design of these reagents and provide a practical framework for their application.

Core Principles of Benzenesulfonyl Chloride Reactivity

The utility of benzenesulfonyl chloride and its derivatives stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This electrophilicity is modulated by the substituents on the benzene ring. Electron-withdrawing groups enhance the reactivity of the sulfonyl chloride towards nucleophiles, while electron-donating groups have the opposite effect.[5] The fundamental reaction is a nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion.[5]

Emerging Frontiers: Novel Benzenesulfonyl Chlorides and Their Applications

The true innovation lies in the strategic functionalization of the benzenesulfonyl chloride scaffold. By incorporating additional reactive groups or functionalities, chemists have unlocked a host of new applications.

Late-Stage Functionalization: A Paradigm Shift in Drug Discovery

A significant challenge in drug development is the efficient diversification of complex lead compounds. Traditional synthetic routes often require the early introduction of key functional groups, leading to lengthy and inflexible syntheses. Late-stage functionalization (LSF) aims to modify complex molecules in the final steps of a synthetic sequence, allowing for the rapid generation of analogs with improved properties.

A groundbreaking approach to LSF involves the conversion of primary sulfonamides, which are common in many drug candidates, back into highly reactive sulfonyl chlorides. The use of a pyrylium salt, Pyry-BF₄, in combination with a chloride source like MgCl₂, enables this transformation under remarkably mild conditions.[6][7][8] This method is highly chemoselective for the primary sulfonamide group, tolerating a wide range of other sensitive functionalities.[6][9]

Mechanism of Pyry-BF₄ Mediated Sulfonyl Chloride Formation:

The reaction proceeds through the activation of the poorly nucleophilic NH₂ group of the sulfonamide by the pyrylium salt. This forms a pyridinium intermediate, which is then susceptible to nucleophilic attack by chloride, leading to the formation of the sulfonyl chloride and release of the aminopyridine byproduct.[6][10]

Experimental Protocol: Late-Stage Conversion of a Primary Sulfonamide to a Sulfonyl Chloride [6][8]

  • To a solution of the primary sulfonamide (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add Pyry-BF₄ (1.1 equiv) and MgCl₂ (1.5 equiv).

  • Stir the reaction mixture at room temperature for 3-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture containing the in situ generated sulfonyl chloride can be directly treated with a nucleophile (e.g., an amine or alcohol) to form the desired derivative.

  • Alternatively, the sulfonyl chloride can be isolated by aqueous workup and extraction, though its reactivity necessitates prompt use.

This powerful technique allows for the rapid diversification of complex molecules at a late stage, accelerating the structure-activity relationship (SAR) studies crucial for drug optimization.

Fluorescent Labeling and Molecular Probes: Illuminating Biological Systems

Fluorescently labeled molecules are indispensable tools for visualizing and quantifying biological processes. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic example of a benzenesulfonyl chloride derivative that has been extensively used for the fluorescent labeling of primary and secondary amines in proteins, peptides, and amino acids.[11]

Upon reaction with an amine, the non-fluorescent dansyl chloride forms a highly fluorescent sulfonamide adduct with a large Stokes shift.[11] This property, combined with the environmental sensitivity of its fluorescence, makes it a powerful probe for studying protein conformation and dynamics.[11]

Synthesis of Dansyl Chloride:

The synthesis of dansyl chloride typically involves two main steps: the sulfonation of 1-naphthylamine followed by methylation and chlorination. A common procedure is outlined below.[1][12]

Experimental Protocol: Synthesis of Dansyl Chloride [1][12]

  • Preparation of Dansyl Acid: 1-Naphthylamine-5-sulfonic acid (laurentic acid) is dissolved in an aqueous solution of sodium bicarbonate. Dimethyl sulfate is then added dropwise at low temperature. The reaction mixture is stirred for several hours and then warmed to complete the methylation of the amino group. Acidification with hydrochloric acid precipitates the dansyl acid, which is then purified by recrystallization.[1]

  • Chlorination of Dansyl Acid: The dried dansyl acid is treated with a chlorinating agent, such as phosphorus oxychloride or thionyl chloride, to convert the sulfonic acid to the corresponding sulfonyl chloride. The reaction is typically heated overnight. After cooling, the reaction is quenched with ice water, and the dansyl chloride is extracted with an organic solvent and purified by recrystallization.[1][13]

Step Key Reagents Typical Yield
Methylation1-Naphthylamine-5-sulfonic acid, Sodium bicarbonate, Dimethyl sulfate~50%[12]
ChlorinationDansyl acid, Phosphorus oxychloride>70%[12]
Table 1: Key steps and typical yields in the synthesis of Dansyl Chloride.

The principles of dansyl chloride can be extended to create a variety of novel fluorescent probes with tailored excitation and emission properties, as well as specificities for different biological targets.

Scaffolds for Combinatorial Chemistry and Bioconjugation: Building Complexity

Novel benzenesulfonyl chlorides are being designed as versatile scaffolds for building molecular complexity. By incorporating additional reactive functional groups, these reagents can be used to link different molecular entities or to create libraries of compounds for high-throughput screening.

For example, fluoronitrobenzenesulfonyl chlorides are attractive building blocks due to the presence of three distinct reactive sites: the sulfonyl chloride, the fluorine atom, and the nitro group.[14] The sulfonyl chloride can react with amines, while the fluorine atom is susceptible to nucleophilic aromatic substitution, and the nitro group can be reduced to an amine for further derivatization. This allows for a sequential and controlled functionalization of the molecule.

Experimental Workflow for Sequential Functionalization:

G A Fluoronitrobenzenesulfonyl Chloride B Reaction with Amine (R1-NH2) A->B Step 1 C Sulfonamide Formation B->C D Nucleophilic Aromatic Substitution (Nu-R2) C->D Step 2 E Displacement of Fluorine D->E F Reduction of Nitro Group E->F Step 3 G Amine Formation F->G H Further Derivatization G->H Step 4

Caption: Sequential functionalization of a fluoronitrobenzenesulfonyl chloride.

This modular approach is highly valuable for creating diverse chemical libraries for drug discovery and for the synthesis of complex bioconjugates.

Authoritative Grounding and Causality in Experimental Design

The choice of a specific novel benzenesulfonyl chloride and the design of the experimental protocol are dictated by the desired outcome.

  • For Late-Stage Functionalization: The Pyry-BF₄ method is chosen for its mildness and chemoselectivity when working with complex, multi-functionalized molecules where traditional chlorination methods would fail.[6] The causality lies in the specific activation of the primary sulfonamide without affecting other sensitive groups.

  • For Fluorescent Probes: The selection of a fluorescent benzenesulfonyl chloride like dansyl chloride is driven by the need for sensitive detection. The experimental conditions, particularly the alkaline pH, are crucial to ensure the deprotonation of the target amine, enhancing its nucleophilicity and reaction rate.[11]

  • For Bioconjugation: The design of benzenesulfonyl chlorides with orthogonal reactive handles is a deliberate strategy to enable controlled, stepwise conjugation of different molecules. The choice of protecting groups and the sequence of reactions are critical for a successful synthesis.

Future Perspectives

The field of novel benzenesulfonyl chlorides is poised for continued growth. We can anticipate the development of new reagents with even greater selectivity and reactivity. The integration of benzenesulfonyl chlorides with other modern synthetic methodologies, such as photoredox catalysis and flow chemistry, will undoubtedly open up new avenues for innovation. Furthermore, the design of "smart" benzenesulfonyl chloride-based probes that respond to specific biological stimuli will play an increasingly important role in chemical biology and diagnostics.

Conclusion

The benzenesulfonyl chloride scaffold, once considered a simple and traditional reagent, has been reimagined as a versatile platform for modern chemical innovation. The novel derivatives discussed in this guide represent a significant leap forward, offering solutions to long-standing challenges in drug discovery, chemical biology, and materials science. By understanding the underlying principles of their reactivity and the causality behind their design, researchers can harness the full potential of these powerful tools to drive scientific progress.

References

  • CN111349028B - Synthesis method of dansyl chloride for preparing fluorescent probe - Google Patents. (n.d.).
  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • Preparation method of substituted benzene sulfonyl chloride - Google Patents. (n.d.).
  • Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • CN102887841A - Preparation method of compound dansyl chloride - Google Patents. (n.d.).
  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • Benzenesulfonyl Chloride: Properties, Applications, and Synthesis. (2024, October 8). Retrieved from [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. PubMed.
  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone - Google Patents. (n.d.).
  • Zhersh, S., Lukin, O., Matvienko, V., & Tolmachev, A. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(33), 6344-6349.
  • Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. (n.d.). Retrieved from [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

  • Benzenesulfonyl chloride - Chem-Impex. (n.d.). Retrieved from [Link]

  • Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • King, J. F., Gill, M. S., & Ciubotaru, P. (1987). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 65(8), 2038-2046.
  • The Versatile Role of Benzenesulfonyl Chloride in Modern Synthesis. (2025, November 23). Retrieved from [Link]

  • Benzenesulfonyl Chloride: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

  • Benzenesulfonyl chloride - Wikipedia. (n.d.). Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2293.
  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1446.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Novel Sulfonamides using 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Strategic Design in Sulfonamide Synthesis The sulfonamide functional group is a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Strategic Design in Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents.[1] The selection of the sulfonyl chloride precursor is a critical determinant of the final compound's physicochemical and pharmacokinetic properties. 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a sophisticated building block designed for the synthesis of highly tailored sulfonamide derivatives. Its unique substitution pattern—a bulky, lipophilic tert-butyl group at the para-position and an electron-donating propoxy group at the ortho-position—offers distinct advantages in drug design.

The para-tert-butyl group is a well-established lipophilic moiety that can enhance a molecule's ability to cross cellular membranes and can engage in favorable van der Waals interactions within protein binding pockets.[2] This bulky group can also serve as a metabolic shield, sterically hindering enzymatic degradation and potentially prolonging the compound's in vivo half-life.

The ortho-propoxy group, an electron-donating substituent, modulates the electronic properties of the sulfonyl chloride. This can influence the reactivity of the sulfonyl group and the pKa of the resulting sulfonamide. Furthermore, the presence of an ortho-alkoxy group can induce specific conformational preferences in the final molecule, which can be crucial for optimizing binding affinity to a biological target.[3] The strategic combination of these two groups makes 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride a valuable reagent for generating novel sulfonamides with potentially improved efficacy, metabolic stability, and pharmacokinetic profiles.

This guide provides a comprehensive overview of the application of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride in sulfonamide synthesis, complete with detailed protocols, mechanistic insights, and data interpretation guidelines.

Reagent Profile and Physicochemical Data

A clear understanding of the starting material's properties is fundamental to its effective use and safe handling.

PropertyValueReference
Chemical Name 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chlorideN/A
CAS Number 681260-21-9N/A
Molecular Formula C₁₃H₁₉ClO₃SN/A
Molecular Weight 290.81 g/mol N/A
Appearance Typically a solid or liquidN/A
Storage Store under inert gas (Nitrogen or Argon) at 2-8°CN/A

Core Synthesis Protocol: Sulfonamide Formation

This section details a robust, general protocol for the reaction of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride with a primary or secondary amine to yield the corresponding sulfonamide. The protocol is based on well-established methods for sulfonamide synthesis, adapted for this specific sterically hindered and electron-rich sulfonyl chloride.[4][5]

Experimental Workflow Diagram

Sulfonamide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Dissolve Amine & Base in Solvent add_sulfonyl Add Sulfonyl Chloride Solution Dropwise (0°C to RT) reagents->add_sulfonyl Cool to 0°C stir Stir at RT (Monitor by TLC/LC-MS) add_sulfonyl->stir Allow to warm quench Quench with Water/ Aqueous NH4Cl stir->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na2SO4/ MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify

Caption: General workflow for sulfonamide synthesis.

Materials and Reagents
  • 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)

  • Deionized Water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for purification (e.g., Ethyl Acetate, Hexanes, Ethanol)

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.1 eq) and the base (e.g., triethylamine, 1.5 eq) in anhydrous DCM. Cool the solution to 0°C using an ice-water bath.

    • Rationale: Starting at a low temperature helps to control the initial exotherm of the reaction between the highly reactive sulfonyl chloride and the amine, minimizing potential side reactions.

  • Addition of Sulfonyl Chloride: Dissolve 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.

    • Rationale: Slow, dropwise addition is crucial to maintain temperature control and prevent localized high concentrations of the sulfonyl chloride, which could lead to dimerization or other undesired reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-16 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding deionized water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer). Combine the organic layers.

    • Rationale: Multiple extractions ensure complete recovery of the desired sulfonamide product from the aqueous phase.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by one of the following methods:

    • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for obtaining high-purity material.[6][7]

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by flash column chromatography on silica gel is recommended.[8] A gradient of ethyl acetate in hexanes is typically a good starting point for elution.

Data Interpretation: Characterizing the Product

Accurate characterization of the synthesized sulfonamide is essential to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for structural elucidation. Below are the expected chemical shift ranges for a typical sulfonamide synthesized from 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride.[9][10]

Proton TypeApproximate ¹H NMR Chemical Shift (δ, ppm)Rationale
-SO₂-NH- 8.0 - 10.5 (broad singlet)Acidic proton, position is solvent and concentration-dependent.[9]
Aromatic-H 6.8 - 7.8 (multiplets)Protons on the benzenesulfonyl ring and any aryl groups from the amine.
-O-CH₂- (propoxy)3.9 - 4.2 (triplet)Methylene group directly attached to the oxygen atom.
-CH₂- (propoxy)1.7 - 2.0 (sextet)Methylene group adjacent to the terminal methyl group.
-C(CH₃)₃ (tert-butyl)1.2 - 1.4 (singlet, 9H)Characteristic singlet for the nine equivalent protons of the tert-butyl group.[10]
-CH₃ (propoxy)0.9 - 1.1 (triplet)Terminal methyl group of the propoxy chain.
Carbon TypeApproximate ¹³C NMR Chemical Shift (δ, ppm)
Aromatic-C 110 - 160
-O-CH₂- (propoxy)~70
-C(CH₃)₃ (tert-butyl, quaternary)~35
-C(CH₃)₃ (tert-butyl, methyls)~31
-CH₂- (propoxy)~22
-CH₃ (propoxy)~10
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the product.

  • Positive Ion Mode ([M+H]⁺): Expect a peak corresponding to the molecular weight of the sulfonamide plus the mass of a proton.

  • Fragmentation Patterns: A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), resulting in a fragment ion of [M+H - 64]⁺.[11] Another characteristic fragmentation is the cleavage of the S-N bond.[12]

MS_Fragmentation Parent [M+H]⁺ Frag1 [M+H - SO₂]⁺ (Loss of 64 Da) Parent->Frag1 -SO₂ Frag2 [ArSO₂]⁺ Parent->Frag2 S-N Cleavage Frag3 [Amine+H]⁺ Parent->Frag3 S-N Cleavage

Caption: Common MS fragmentation pathways for sulfonamides.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive sulfonyl chloride (hydrolyzed).2. Sterically hindered amine is unreactive.3. Insufficient base.1. Use fresh or properly stored sulfonyl chloride.2. Increase reaction temperature (e.g., reflux in THF) and/or reaction time. Consider using a stronger, non-nucleophilic base like DBU.3. Ensure at least 1.5 equivalents of base are used.
Formation of Multiple Products 1. Reaction temperature too high initially.2. Presence of water in the reaction.3. Di-sulfonylation of a primary amine.1. Ensure slow, controlled addition of the sulfonyl chloride at 0°C.2. Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere.3. Use a slight excess of the amine (1.1-1.2 eq) to favor mono-sulfonylation.
Difficult Purification 1. Product and starting amine have similar polarity.2. Product is highly lipophilic and streaks on silica gel.1. Perform an acidic wash (e.g., 1M HCl) during work-up to protonate and remove excess amine into the aqueous layer.2. Use a less polar solvent system for chromatography or consider reverse-phase chromatography. Recrystallization is often the most effective method for such compounds.

Conclusion

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a strategically designed reagent that enables the synthesis of novel sulfonamides with tailored lipophilic and electronic properties. The bulky tert-butyl group can enhance metabolic stability and membrane permeability, while the ortho-propoxy group fine-tunes the molecule's electronic character and conformation. The protocol provided herein offers a reliable and adaptable method for the synthesis of a diverse range of sulfonamides. By understanding the rationale behind the reagent's design and adhering to the detailed experimental procedures, researchers can effectively leverage this building block to accelerate the development of new therapeutic candidates.

References

  • Irikura, M., & Todua, N. (2014). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 49(1), 69-75. [Link]

  • Youn, S. W., et al. (2016). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 6(4), 213-236. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Hu, W., et al. (2007). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(4), 660-669. [Link]

  • Engberts, J. B. F. N., & Zuidema, E. (1979). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. Recueil des Travaux Chimiques des Pays-Bas, 98(3), 101-104. [Link]

  • Ilies, M., et al. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • Clarke, H. T., & Hartman, W. W. (1922). Benzenesulfonyl chloride. Organic Syntheses, 2, 9. [Link]

  • Hernández-Vázquez, E., et al. (2022). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 27(19), 6331. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312. [Link]

  • Google Patents. (1957).
  • Bas, C., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports, 8(1), 1-11. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

  • Khan, I., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 40(14), 6331-6346. [Link]

  • Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-675. [Link]

  • Bolm, C., & Frison, J. C. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 7(16), 3533-3535. [Link]

  • City University of New York. (n.d.). Purification by Recrystallization. [Link]

  • Caddick, S., et al. (2010). The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495-9499. [Link]

  • Golebiowski, A., & Klopfenstein, S. R. (2002). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. Annual Reports in Medicinal Chemistry, 37, 41-50. [Link]

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Application

protocol for reaction of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride with primary amines

Application Note & Protocol Synthesis of N-Substituted Sulfonamides via Reaction of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl Chloride with Primary Amines Abstract & Introduction The sulfonamide functional group is a co...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthesis of N-Substituted Sulfonamides via Reaction of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl Chloride with Primary Amines

Abstract & Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized as a key pharmacophore in a multitude of therapeutic agents, including antibacterial, diuretic, and anti-inflammatory drugs.[1][2] Its unique physicochemical properties, such as its ability to act as a hydrogen bond donor and acceptor and its hydrolytic stability, make it an effective bioisostere for amides and carboxylic acids.[1][3] The most reliable and conventional method for constructing the sulfonamide linkage is the reaction between a sulfonyl chloride and a primary or secondary amine.[4][5]

This document provides a detailed protocol for the synthesis of N-substituted sulfonamides using 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride as the key electrophile and various primary amines as nucleophiles. The bulky tert-butyl group and the propoxy substituent on the aromatic ring offer unique steric and electronic properties that can be leveraged in drug design to modulate target binding and pharmacokinetic profiles.

This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development. It outlines the underlying reaction mechanism, provides a robust step-by-step experimental procedure, discusses critical parameters, and emphasizes necessary safety precautions.

Reaction Principle and Mechanism

The formation of a sulfonamide from a sulfonyl chloride and a primary amine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

The mechanism involves two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, re-forming the sulfur-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, typically a tertiary amine like triethylamine or an inorganic base, is required to neutralize the hydrogen chloride (HCl) generated in situ. This prevents the protonation of the starting amine, which would render it non-nucleophilic. The base also deprotonates the resulting N-substituted sulfonamidium salt to yield the final neutral sulfonamide product.[6][7]

G reactants Primary Amine (R-NH₂) + Sulfonyl Chloride intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack product_hcl Protonated Sulfonamide + Cl⁻ intermediate->product_hcl Elimination of Cl⁻ final_product Final N-Substituted Sulfonamide product_hcl->final_product Deprotonation base_hcl Base·HCl Salt (e.g., Et₃N·HCl) product_hcl->base_hcl base Base (e.g., Et₃N) base->product_hcl

Caption: General mechanism for sulfonamide formation.

General Experimental Protocol

This protocol provides a generalized procedure. The specific primary amine, solvent, and purification method may require optimization based on the substrate's properties.

Materials and Reagents
  • Sulfonyl Chloride: 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride

  • Primary Amine: Representative aliphatic or aromatic primary amine (e.g., benzylamine, aniline)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aqueous Solutions: 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Saturated sodium chloride (Brine) solution

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification: Silica gel (for column chromatography), Hexanes, Ethyl Acetate

Equipment
  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Addition funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Flash chromatography system (optional)

Step-by-Step Procedure
  • Reactant Preparation:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq.).

    • Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration).

    • Add the base, triethylamine (1.2–1.5 eq.), to the solution. The causality here is that a slight excess of base ensures complete neutralization of the generated HCl and drives the reaction to completion.

    • Cool the flask to 0 °C using an ice-water bath.

  • Reaction Execution:

    • In a separate flask, dissolve 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Using a slight excess of the sulfonyl chloride can be beneficial if the amine is more valuable, but a 1:1 stoichiometry is often sufficient.

    • Slowly add the sulfonyl chloride solution to the stirred amine solution at 0 °C over 10-15 minutes using a syringe or addition funnel. A slow addition rate is crucial to control the exothermicity of the reaction and prevent potential side reactions.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up and Extraction:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove excess triethylamine and any unreacted primary amine).

      • Saturated NaHCO₃ solution (to neutralize any remaining acid).

      • Brine (to reduce the solubility of organic material in the aqueous phase).

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, often an oil or solid, should be purified.

    • For solids: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.[8]

    • For oils or complex mixtures: Purification by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is the standard method.[9]

G start Start: Prepare Reagents setup Dissolve Amine & Base in DCM Cool to 0 °C start->setup addition Slowly Add Sulfonyl Chloride Solution setup->addition reaction Stir at Room Temperature (2-4h, Monitor by TLC) addition->reaction quench Quench with Water reaction->quench extract Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) quench->extract dry Dry Organic Layer (MgSO₄) Filter & Concentrate extract->dry purify Purify Crude Product (Chromatography or Recrystallization) dry->purify end Final Product: Characterize (NMR, MS) purify->end

Caption: Experimental workflow for sulfonamide synthesis.

Parameter Optimization and Troubleshooting

The success of the synthesis depends on several factors. The following table provides guidance on common issues and potential solutions.

Parameter / Issue Observation Rationale & Recommended Action
Choice of Base Low yield or complex mixture.A base that is too weak may not effectively scavenge HCl. A base that is too strong or nucleophilic (e.g., pyridine in some cases) can react with the sulfonyl chloride. Action: Use a non-nucleophilic, hindered base like DIPEA if side reactions are observed with Et₃N.
Reaction Solvent Reactants are not fully soluble; reaction is sluggish.Poor solubility will slow down the reaction rate. Action: Ensure reactants are fully dissolved. THF or acetonitrile can be viable alternatives to DCM.[9]
Hydrolysis of Sulfonyl Chloride A spot corresponding to the sulfonic acid is observed on TLC.Sulfonyl chlorides are moisture-sensitive.[10] Water contamination will hydrolyze the starting material, reducing the yield. Action: Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar).
Incomplete Reaction Starting amine remains after an extended period.The primary amine may be sterically hindered or electronically deactivated (e.g., a very electron-deficient aniline). Action: Increase the reaction temperature (e.g., reflux in THF) or extend the reaction time.
Difficult Purification Product co-elutes with impurities during chromatography.The polarity of the product might be very similar to byproducts. Action: Modify the solvent system for chromatography. If the product is an acid-labile or base-labile solid, consider recrystallization as a primary purification method.[8]

Safety Precautions

Chemical Hazards:

  • Sulfonyl Chlorides: These compounds are corrosive and lachrymatory. They react with water, including moisture on the skin and in the respiratory tract, to produce HCl. They can cause severe skin burns and eye damage.[10][11][12]

  • Primary Amines: Many amines are corrosive, toxic, and/or irritants. Consult the specific Safety Data Sheet (SDS) for the amine being used.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle all solvents with care.

Mandatory Safety Procedures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[11][12]

  • Ventilation: All manipulations involving sulfonyl chlorides, amines, and volatile organic solvents must be performed in a certified chemical fume hood.[10]

  • Emergency Equipment: Ensure an eye wash station and safety shower are readily accessible.[11]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour organic solvents or reaction mixtures down the drain.[13]

Conclusion

The reaction of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride with primary amines is an efficient and reliable method for synthesizing a diverse library of N-substituted sulfonamides. The protocol described herein is robust and can be adapted for various primary amines. Careful control of reaction conditions, particularly moisture exclusion and temperature, along with a systematic work-up and purification strategy, will ensure high yields of the desired products. These compounds can serve as valuable intermediates or final targets in drug discovery and development programs.

References

  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.
  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. (2025). ResearchGate. [Link]

  • Benzene Sulfonyl Chloride Hazard Summary. (n.d.). New Jersey Department of Health. [Link]

  • Sulphuryl Chloride Safety Data Sheet. (n.d.). SD Fine-Chem Limited. [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation of sulfonamides from N-silylamines. (2010). Tetrahedron Letters. Published by Elsevier Ltd. [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). ResearchGate. [Link]

  • 3-Chloro-4-fluorobenzene-1-sulfonyl chloride Safety Data Sheet. (2021). Angene Chemical. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group, Princeton University. [Link]

  • Sulfonamide purification process. (1957).
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.). Journal of Chromatographic Science. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2020). Archives of Microbiology. [Link]

  • What is the best extraction method of sulfonamides group from honey samples? (2024). ResearchGate. [Link]

  • Hinsberg reaction. (n.d.). Wikipedia. [Link]

  • The reaction of benzenesulfonyl chloride and the primary amine group of... (2019). ResearchGate. [Link]

  • Amine Reactions. (2023). Chemistry LibreTexts. [Link]

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Method

Application Notes &amp; Protocols: 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl Chloride as a Strategic Building Block in Medicinal Chemistry

Introduction and Strategic Value 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a bespoke building block designed for the nuanced demands of modern medicinal chemistry. Its utility lies in the synthesis of sulfon...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Value

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a bespoke building block designed for the nuanced demands of modern medicinal chemistry. Its utility lies in the synthesis of sulfonamide derivatives, a privileged functional group present in a multitude of therapeutic agents.[1] The sulfonyl chloride moiety provides a reliable reactive handle for coupling with primary and secondary amines, forming the stable and versatile sulfonamide linkage. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application and practical execution of syntheses involving this valuable intermediate.

The molecular architecture of this reagent is not accidental; it is a carefully considered combination of functional groups, each contributing to desirable pharmacokinetic and pharmacodynamic properties in the final drug candidate. The strategic incorporation of the tert-butyl and n-propoxy groups onto the phenylsulfonyl scaffold allows for a multi-pronged approach to optimizing lead compounds.

Compound Property Value
CAS Number 681260-21-9
Molecular Formula C₁₃H₁₉ClO₃S
Molecular Weight 290.81 g/mol
Appearance Off-white to light yellow solid
Storage Inert atmosphere, 2-8°C

The Medicinal Chemist's Rationale: Causality Behind the Substituents

The choice of a building block in a drug discovery campaign is a critical decision, directly impacting the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the target engagement of the resulting compounds. The 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride scaffold offers a unique combination of steric and electronic features.

The Role of the tert-Butyl Group

The tert-butyl group is a prominent feature in medicinal chemistry, often employed to impart specific properties:

  • Steric Hindrance: Its significant bulk can serve as a "steric shield," protecting adjacent functional groups from metabolic enzymes (e.g., cytochrome P450s), thereby enhancing metabolic stability.

  • Modulation of Lipophilicity: While the tert-butyl group is lipophilic, which can aid in crossing cellular membranes, this property must be carefully balanced within the overall molecule to maintain adequate aqueous solubility.

  • Target Engagement: The defined three-dimensional shape of the tert-butyl group can be exploited to create highly specific interactions within a receptor's binding pocket, potentially increasing potency and selectivity.

The Influence of the n-Propoxy Group

Alkoxy groups, such as the n-propoxy group at the 2-position, are frequently used to fine-tune the properties of a drug candidate:

  • Improved Physicochemical Properties: The propoxy group can enhance solubility and modulate the electronic environment of the aromatic ring.

  • Metabolic Stability: The ether linkage is generally more resistant to metabolism compared to other functional groups.

  • Target Binding: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target.

The ortho-alkoxy substitution pattern, in particular, can influence the conformation of the sulfonamide linkage, potentially pre-organizing the molecule for optimal binding to its target.

Core Application: Synthesis of N-Substituted Sulfonamides

The primary and most robust application of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is the synthesis of N-substituted sulfonamides. This reaction is a cornerstone of medicinal chemistry, providing access to a class of compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1]

The general transformation involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.

G cluster_conditions Reaction Conditions reagent 5-(tert-Butyl)-2-propoxybenzene- 1-sulfonyl chloride product N-Substituted Sulfonamide reagent->product amine Primary or Secondary Amine (R1R2NH) amine->product base Base (e.g., Pyridine, Triethylamine) byproduct HCl Salt of Base base->byproduct solvent Anhydrous Solvent (e.g., DCM, THF)

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol: Synthesis of a Representative Sulfonamide

This protocol provides a detailed, self-validating methodology for the synthesis of a representative N-aryl sulfonamide using 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride and a primary amine.

Objective: To synthesize N-(4-methoxyphenyl)-5-(tert-butyl)-2-propoxybenzenesulfonamide.

Materials:

  • 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride (1.0 eq)

  • 4-Methoxyaniline (p-anisidine) (1.05 eq)

  • Anhydrous Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Protocol Steps:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyaniline (1.05 eq).

    • Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).

    • Add anhydrous pyridine (2.0 eq) to the solution.

  • Addition of Sulfonyl Chloride:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • In a separate flask, dissolve 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be 30% Ethyl Acetate in Hexanes. The product should have an Rf value between that of the two starting materials. The disappearance of the limiting reagent (sulfonyl chloride) indicates reaction completion.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x volume of organic layer) to remove excess pyridine.

      • Water (1 x volume).

      • Saturated NaHCO₃ solution (1 x volume) to neutralize any remaining acid.

      • Brine (1 x volume) to remove residual water.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 5% to 40%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound as a solid or oil.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Expected Results and Data Presentation

The described protocol is expected to provide the desired sulfonamide in good to excellent yields. The table below presents representative data for the synthesis of a small library of analogs, illustrating the versatility of the building block with various amines.

Amine Partner Product Structure Theoretical Yield (%) Notes
AnilineN-phenyl-5-(tert-butyl)-2-propoxybenzenesulfonamide85-95%Standard reaction, typically high yielding.
4-FluoroanilineN-(4-fluorophenyl)-5-(tert-butyl)-2-propoxybenzenesulfonamide80-90%Electron-withdrawing groups may slightly decrease amine nucleophilicity but yields remain high.
BenzylamineN-benzyl-5-(tert-butyl)-2-propoxybenzenesulfonamide90-98%Aliphatic amines are generally more nucleophilic and react readily.
Morpholine4-((5-(tert-butyl)-2-propoxyphenyl)sulfonyl)morpholine88-96%Secondary amines are also excellent coupling partners.

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Visualization of Structure-Property Relationships

The strategic design of this building block directly translates to desirable properties in the final sulfonamide derivatives. The following diagram illustrates the logical connection between the structural motifs and their intended impact in a medicinal chemistry context.

G BuildingBlock 5-(tert-Butyl)-2-propoxybenzene- 1-sulfonyl chloride tBu tert-Butyl Group BuildingBlock->tBu Propoxy n-Propoxy Group BuildingBlock->Propoxy SulfonylChloride Sulfonyl Chloride BuildingBlock->SulfonylChloride MetabolicStability ↑ Metabolic Stability tBu->MetabolicStability TargetSpecificity ↑ Target Specificity tBu->TargetSpecificity Solubility Modulate Solubility Propoxy->Solubility HBA Hydrogen Bond Acceptor Propoxy->HBA ReactiveHandle Reliable Reactive Handle SulfonylChloride->ReactiveHandle SulfonamideLinkage Stable Sulfonamide Linkage ReactiveHandle->SulfonamideLinkage

Caption: Structure-Property relationships of the building block.

Conclusion

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a highly valuable and strategically designed building block for medicinal chemistry. It provides a straightforward and efficient route to novel sulfonamides, incorporating key structural motifs aimed at enhancing metabolic stability, modulating physicochemical properties, and improving target engagement. The protocols outlined herein offer a reliable foundation for researchers to leverage this reagent in their drug discovery programs, accelerating the development of new therapeutic agents.

References

  • MySkinRecipes. 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. Available at: [Link]

Sources

Application

Application Notes and Protocols for Sulfonylation using 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. This reagent is a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. This reagent is a valuable building block in organic synthesis, primarily utilized for introducing the sterically hindered and lipophilic 5-(tert-butyl)-2-propoxyphenylsulfonyl moiety onto various nucleophiles.[1] This modification can significantly alter the physicochemical properties of parent molecules, such as solubility, metabolic stability, and biological activity, making it a key strategy in medicinal chemistry and agrochemical development. We present detailed, validated protocols for the sulfonylation of primary amines and secondary alcohols, an in-depth discussion of reaction mechanisms, safety and handling procedures, and a troubleshooting guide to support successful experimental outcomes.

Reagent Profile and Physicochemical Properties

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride characterized by a bulky tert-butyl group and a propoxy substituent on the benzene ring. These features impart unique steric and electronic properties that influence its reactivity and the characteristics of the resulting sulfonamide or sulfonate ester products.

PropertyValueSource
IUPAC Name 5-tert-butyl-2-propoxybenzenesulfonyl chloride[]
CAS Number 681260-21-9[][3][4]
Molecular Formula C₁₃H₁₉ClO₃S[1][][3]
Molecular Weight 290.81 g/mol [][3]
Appearance White to off-white solid (typical)Vendor Data
Purity ≥95%[1][]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[3]

Safety and Handling

Sulfonyl chlorides as a class of compounds are hazardous and must be handled with appropriate precautions. 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is corrosive and moisture-sensitive.[5][6]

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.[3][5]

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear a lab coat, nitrile gloves (inspect before use), and chemical safety goggles.[5][6][7]

  • Handling Precautions: Avoid inhalation of dust and contact with skin or eyes.[6][8] The reagent is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid; handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.[5][9][10]

  • Spill Management: In case of a spill, evacuate the area. Do NOT use water.[7] Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[7] Collect the material into a suitable, labeled container for hazardous waste disposal.[7][8]

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] For eye contact, rinse cautiously with water for several minutes. In all cases of exposure, seek immediate medical attention.[6]

Mechanism of Sulfonylation

The sulfonylation of amines and alcohols with 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center.[11][12] The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA) or pyridine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

G Reagents R-XH (Amine or Alcohol) + Ar-SO₂Cl Intermediate Tetrahedral Intermediate [Ar-SO₂(Cl)-XHR]⁺ Reagents->Intermediate Nucleophilic attack on Sulfur Products Ar-SO₂-XR (Sulfonamide/Sulfonate Ester) + Base-H⁺Cl⁻ Intermediate->Products Base removes H⁺ Cl⁻ is eliminated

The reaction is initiated by the attack of the lone pair of electrons from the nitrogen (in amines) or oxygen (in alcohols) on the sulfur atom of the sulfonyl chloride.[13] This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate, driven by the departure of the chloride leaving group and abstraction of a proton by the base, yields the stable sulfonamide or sulfonate ester product.[11]

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate being used. It is always recommended to perform a small-scale test reaction first.

Protocol 1: Synthesis of a Sulfonamide from a Primary Amine

This protocol details the reaction of 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride with a generic primary amine (R-NH₂).

Materials:

  • 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride (1.0 eq)

  • Primary Amine (1.0-1.1 eq)

  • Triethylamine (TEA) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and dissolve in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Reagent Addition: Dissolve 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-30 minutes via a dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[14][15]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[14]

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.[16][17]

Protocol 2: Synthesis of a Sulfonate Ester from a Secondary Alcohol

This protocol details the reaction with a generic secondary alcohol (R₂CHOH). The formation of sulfonate esters "activates" the hydroxyl group, transforming it into a good leaving group for subsequent substitution or elimination reactions.[13][18]

Materials:

  • 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride (1.1 eq)

  • Secondary Alcohol (1.0 eq)

  • Pyridine (as both base and solvent) or TEA (1.5 eq) in anhydrous DCM

  • Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)

  • 1 M Copper (II) Sulfate (CuSO₄) solution (for pyridine removal)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the secondary alcohol (1.0 eq) and dissolve in anhydrous pyridine or anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition (if using DCM): If using DCM as the solvent, add triethylamine (1.5 eq).

  • Reagent Addition: Add 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight. The reaction proceeds with retention of stereochemistry at the alcohol's carbon center because the C-O bond is not broken.[13][18]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • If pyridine was used as the solvent, remove it under reduced pressure. Dissolve the residue in DCM.

    • Wash the organic layer sequentially with cold 1 M CuSO₄ solution (this complexes with pyridine, aiding its removal into the aqueous layer), deionized water, saturated NaHCO₃, and brine.[15]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter and concentrate the solvent in vacuo. The crude sulfonate ester is often less stable than a sulfonamide and may require purification by flash column chromatography at lower temperatures.[19]

Workflow and Troubleshooting

// Nodes Start [label="Start:\nAnhydrous Setup\n(Inert Atmosphere)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Dissolve Nucleophile\n(Amine/Alcohol) & Base\nin Anhydrous Solvent"]; Cool [label="Cool to 0 °C\n(Ice Bath)"]; Add [label="Add Sulfonyl Chloride\nSolution Dropwise"]; React [label="Stir at RT\n(12-24h)"]; Monitor [label="Monitor by TLC", shape=parallelogram]; Workup [label="Aqueous Work-up\n(Wash with Acid,\nBase, Brine)"]; Dry [label="Dry Organic Layer\n(e.g., MgSO₄)"]; Purify [label="Concentrate & Purify\n(Recrystallization or\nChromatography)"]; Characterize [label="Characterize Product\n(NMR, MS, IR)"]; End [label="End:\nPure Product", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Cool; Cool -> Add; Add -> React; React -> Monitor [label="Check for\ncompletion"]; Monitor -> Workup [label="Reaction\nComplete"]; Monitor -> React [label="Incomplete", style=dashed]; Workup -> Dry; Dry -> Purify; Purify -> Characterize; Characterize -> End; } ends_dot Caption: A typical workflow for sulfonylation reactions.

ProblemPotential CauseSuggested Solution
Low or No Reaction Inactive reagent due to hydrolysis.Ensure the sulfonyl chloride has been stored properly under inert gas. Use freshly opened or verified reagent. Ensure all glassware is oven-dried and solvents are anhydrous.
Low reactivity of the nucleophile.Increase reaction temperature or extend reaction time. Consider using a more forcing base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts.[20]
Multiple Products on TLC Side reactions (e.g., elimination for sulfonate esters).Maintain low temperatures (0 °C or below) during reagent addition and the initial reaction phase. Use a non-nucleophilic, sterically hindered base.
Formation of disulfonylated product (for primary amines).Use a slight excess of the amine (1.1-1.2 eq) relative to the sulfonyl chloride.
Difficult Purification Persistent impurities (e.g., unreacted sulfonyl chloride).During work-up, a wash with a dilute aqueous amine solution (like ammonium hydroxide) can help quench and remove unreacted sulfonyl chloride.
Product is water-soluble.If the product is highly polar, it may partition into the aqueous layer during work-up. Back-extract the aqueous layers with an organic solvent (e.g., ethyl acetate).[21]

References

  • Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary. NJ.gov. Retrieved from [Link]

  • SD Fine-Chem Limited. (n.d.). Sulphuryl Chloride Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). 3-Chloro-4-fluorobenzene-1-sulfonyl chloride Safety Data Sheet. Retrieved from [Link]

  • Boyd, M. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • National Institutes of Health. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]

  • Google Patents. (1957). US2777844A - Sulfonamide purification process.
  • Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2- and 3-phenanthrenesulfonic acids. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Lang, P. T., et al. (n.d.). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Retrieved from [https://pubs.acs.org/doi/10.1021/ol016229+]
  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Retrieved from [Link]

  • Organic Syntheses. (1921). Benzenesulfonyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

  • National Institutes of Health. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

Sources

Method

Application Notes: 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride in the Synthesis of Novel Agrochemicals

Introduction 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a specialized aromatic sulfonyl chloride that serves as a key intermediate in the synthesis of advanced agrochemicals, particularly within the sulfonylu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a specialized aromatic sulfonyl chloride that serves as a key intermediate in the synthesis of advanced agrochemicals, particularly within the sulfonylurea and sulfonamide classes of herbicides.[1] The distinct substitution pattern on the benzene ring, featuring a bulky tert-butyl group and a flexible propoxy group, allows for the fine-tuning of the physicochemical properties of the final active ingredient. This can influence critical parameters such as herbicidal activity, crop selectivity, and environmental persistence. The tert-butyl group often enhances molecular stability and lipophilicity, which can facilitate penetration of the plant cuticle, while the propoxy group can be a key site for metabolic degradation in tolerant crops, thereby contributing to selectivity. This document provides a detailed guide for researchers and synthetic chemists on the application of this reagent in the synthesis of a representative sulfonylurea herbicide, highlighting its reactivity, and providing detailed protocols for synthesis and characterization.

Reagent Profile and Physicochemical Data

Proper handling and understanding of the starting material are critical for successful synthesis. Below is a summary of the key properties of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride.

PropertyValueReference
CAS Number 681260-21-9[1]
Molecular Formula C₁₃H₁₉ClO₃S[1]
Molecular Weight 290.81 g/mol [1]
Appearance Off-white to light yellow solid
Purity ≥95%[1]
Storage Conditions Store under inert gas (nitrogen or argon) at 2-8°C.

Core Application: Synthesis of Sulfonylurea Herbicides

Sulfonylurea herbicides are a major class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[2] The general structure of a sulfonylurea consists of a sulfonyl group linked to a urea moiety, which in turn is connected to a heterocyclic ring system. 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride provides the substituted aryl sulfonyl component, a critical determinant of the herbicide's biological activity.

The synthesis of sulfonylureas typically proceeds through a two-step, one-pot reaction. First, the sulfonyl chloride is reacted with an amine to form a sulfonamide. This is followed by the reaction of the sulfonamide with a heterocyclic carbamate or isocyanate to form the final sulfonylurea bridge.

Diagram: General Synthesis of Sulfonylurea Herbicides

G reagent 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride sulfonamide Intermediate: 5-(tert-Butyl)-2-propoxy-N-(heterocyclic)benzenesulfonamide reagent->sulfonamide Step 1: Sulfonamide Formation amine Heterocyclic Amine (e.g., 2-amino-4,6-dimethoxypyrimidine) amine->sulfonamide base1 Base (e.g., Pyridine) Solvent (e.g., Acetonitrile) base1->sulfonamide sulfonylurea Final Product: Sulfonylurea Herbicide sulfonamide->sulfonylurea Step 2: Sulfonylurea Bridge Formation isocyanate Phenyl Chloroformate or Diphenyl Carbonate isocyanate->sulfonylurea base2 Base (e.g., DBU) Solvent (e.g., Acetonitrile) base2->sulfonylurea

Caption: General workflow for the two-step synthesis of a sulfonylurea herbicide.

Protocol 1: Synthesis of a Representative Sulfonylurea Herbicide

This protocol describes the synthesis of a novel, representative sulfonylurea herbicide, N-(((4,6-dimethoxypyrimidin-2-yl)amino)carbonyl)-5-(tert-butyl)-2-propoxybenzenesulfonamide, a compound designed based on the structures of highly active commercial herbicides.

Materials and Equipment
  • 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride (1.0 eq)

  • 2-Amino-4,6-dimethoxypyrimidine (1.0 eq)

  • Phenyl chloroformate (1.1 eq)

  • Pyridine (dried, 1.5 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

  • Anhydrous acetonitrile

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Procedure

Step 1: Synthesis of 5-(tert-Butyl)-2-propoxy-N-(4,6-dimethoxypyrimidin-2-yl)benzenesulfonamide (Intermediate)

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-amino-4,6-dimethoxypyrimidine (1.0 eq) and anhydrous acetonitrile (10 mL per mmol of amine).

  • Cool the resulting suspension to 0°C using an ice bath.

  • Slowly add pyridine (1.5 eq) to the suspension with stirring.

  • In a separate flask, dissolve 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride (1.0 eq) in anhydrous acetonitrile (5 mL per mmol).

  • Add the sulfonyl chloride solution dropwise to the cooled amine suspension over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude sulfonamide intermediate can be used in the next step without further purification if TLC shows a single major product spot. Otherwise, purify by flash column chromatography.

Step 2: Synthesis of N-(((4,6-dimethoxypyrimidin-2-yl)amino)carbonyl)-5-(tert-butyl)-2-propoxybenzenesulfonamide (Final Product)

  • Dissolve the crude sulfonamide intermediate from Step 1 in anhydrous acetonitrile (10 mL per mmol).

  • To this solution, add phenyl chloroformate (1.1 eq) dropwise at room temperature.

  • Add DBU (1.2 eq) to the reaction mixture and stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in dichloromethane (30 mL) and wash with 1M HCl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final sulfonylurea as a white solid.

Diagram: Detailed Synthetic Workflow

G cluster_0 Step 1: Sulfonamide Synthesis cluster_1 Step 2: Sulfonylurea Formation a Dissolve Amine in Acetonitrile b Cool to 0°C a->b c Add Pyridine b->c d Add Sulfonyl Chloride Solution Dropwise c->d e Warm to RT, Stir 4-6h d->e f Aqueous Workup (DCM Extraction, Washes) e->f g Dry & Concentrate f->g h Crude Sulfonamide g->h i Dissolve Sulfonamide in Acetonitrile h->i To Next Step j Add Phenyl Chloroformate i->j k Add DBU, Stir 2-4h j->k l Concentrate k->l m Aqueous Workup (DCM Extraction, Washes) l->m n Dry & Concentrate m->n o Recrystallize n->o p Pure Sulfonylurea o->p

Caption: Step-by-step workflow for the synthesis of the representative sulfonylurea herbicide.

Causality and Experimental Rationale

  • Choice of Base: Pyridine is used in the first step as a mild base to neutralize the HCl generated during the sulfonamide formation, driving the reaction to completion. In the second step, DBU, a stronger, non-nucleophilic base, is employed to facilitate the formation of the sulfonylurea linkage.

  • Solvent Selection: Anhydrous acetonitrile is a suitable polar aprotic solvent for both reaction steps, as it effectively dissolves the reactants and intermediates without interfering with the reactions.

  • Reaction Temperature: The initial cooling to 0°C during the addition of the highly reactive sulfonyl chloride helps to control the exothermic reaction and prevent the formation of side products. Subsequent warming to room temperature provides sufficient energy for the reaction to proceed to completion.

  • Workup Procedure: The aqueous workup with acidic and basic washes is crucial for removing unreacted starting materials, the base, and other water-soluble byproducts, leading to a cleaner crude product for the subsequent step or final purification.

Conclusion

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocol provided herein for the synthesis of a representative sulfonylurea herbicide demonstrates a reliable and scalable method for its application. The unique substitution pattern of this reagent offers significant potential for the development of new, effective, and selective herbicides. Researchers are encouraged to adapt and optimize these protocols for the synthesis of a diverse range of sulfonamide and sulfonylurea derivatives to explore new frontiers in agrochemical discovery.

References

  • MySkinRecipes. 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. Available at: [Link]

  • Wikipedia. Sulfonylurea. Available at: [Link]

  • Google Patents. Liquid sulfonylurea herbicide formulations.
  • ResearchGate. Recent Advances in the Synthesis of Sulfonylureas. Available at: [Link]

  • MySkinRecipes. 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. Available at: [Link]

Sources

Application

Topic: Large-Scale Synthesis of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a key intermediate in the synthesis of various high-value organic compou...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a key intermediate in the synthesis of various high-value organic compounds, particularly within the pharmaceutical and agrochemical industries.[1] Its functionalized aromatic structure makes it a versatile building block for constructing complex molecules with specific biological activities.[1] This document provides a comprehensive, field-proven guide for the large-scale synthesis of this compound. The protocol is designed around a robust, two-step synthetic pathway: a Williamson ether synthesis to generate the key intermediate, 4-tert-butyl-1-propoxybenzene, followed by a controlled chlorosulfonation. This guide emphasizes mechanistic rationale, process safety, scalability, and rigorous analytical validation to ensure the production of high-purity material suitable for drug development and research applications.

Synthetic Strategy and Mechanistic Rationale

The synthesis of the target compound is achieved through a logical and scalable two-step process. The strategy is designed to first construct the substituted benzene ether, which then undergoes a regioselective electrophilic aromatic substitution to install the sulfonyl chloride group.

  • Step 1: Williamson Ether Synthesis. The synthesis begins with the O-alkylation of 4-tert-butylphenol. This reaction proceeds via a classic Williamson ether synthesis, where the phenoxide, generated by a suitable base, acts as a nucleophile, attacking an n-propyl halide to form 4-tert-butyl-1-propoxybenzene. This precursor is essential as the alkoxy group is a strong ortho-, para-directing activator for the subsequent electrophilic substitution.

  • Step 2: Electrophilic Chlorosulfonation. The prepared ether intermediate is then reacted with chlorosulfonic acid.[2] The electron-donating propoxy group strongly activates the aromatic ring, directing the incoming electrophile (the chlorosulfonium cation, ClSO₂⁺) primarily to the ortho and para positions. Due to the steric hindrance from the bulky tert-butyl group at the para-position, the substitution is regioselectively favored at the ortho position relative to the propoxy group, yielding the desired 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Chlorosulfonation A 4-tert-Butylphenol B 4-tert-Butyl-1-propoxybenzene (Intermediate) A->B  n-Propyl Halide, Base (e.g., K₂CO₃) C 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride (Final Product) B->C  Chlorosulfonic Acid (ClSO₃H)

Figure 1: Overall two-step synthetic pathway.

Reagents, Materials, and Equipment

Reagent Specifications

Successful large-scale synthesis requires high-purity reagents. The following table summarizes the necessary materials.

ReagentCAS No.Molecular FormulaMW ( g/mol )Recommended Purity
4-tert-Butylphenol98-54-4C₁₀H₁₄O150.22≥99%
1-Bromopropane106-94-5C₃H₇Br123.00≥99%
Potassium Carbonate (anhydrous)584-08-7K₂CO₃138.21≥99%, fine powder
Acetone67-64-1C₃H₆O58.08ACS Grade, anhydrous
Chlorosulfonic Acid7790-94-5ClHO₃S116.52≥98%[3]
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93ACS Grade, anhydrous
Sodium Bicarbonate144-55-8NaHCO₃84.01ACS Grade
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Reagent Grade
Hexanes110-54-3C₆H₁₄86.18ACS Grade
Recommended Equipment
  • Large-scale glass reactor (jacketed, 20-100 L) with overhead mechanical stirring, reflux condenser, and temperature probe.

  • Addition funnel with pressure-equalizing arm.

  • Inert gas (Nitrogen or Argon) supply.

  • Chiller/circulator for temperature control.

  • Large separatory funnel or liquid-liquid extraction setup.

  • Rotary evaporator with a suitable vacuum pump.

  • Filtration apparatus (e.g., Büchner funnel).

  • Personal Protective Equipment (PPE) suitable for handling corrosive and reactive chemicals.

Detailed Synthesis Protocol

Part A: Large-Scale Synthesis of 4-tert-Butyl-1-propoxybenzene (Intermediate)

Rationale: This step utilizes a standard Williamson ether synthesis. Anhydrous polar aprotic solvent (acetone) and a moderately strong base (K₂CO₃) are chosen to facilitate the Sₙ2 reaction while minimizing side reactions. The reaction is run under reflux to ensure a reasonable reaction rate.

Procedure:

  • Reactor Setup: Set up a 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: Charge the reactor with 4-tert-butylphenol (3.0 kg, 20.0 mol), anhydrous potassium carbonate (4.14 kg, 30.0 mol), and anhydrous acetone (25 L).

  • Initiate Stirring: Begin vigorous stirring to create a well-mixed slurry.

  • Addition of Alkyl Halide: Add 1-bromopropane (2.7 kg, 22.0 mol) to the slurry via an addition funnel over 30 minutes.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 18-24 hours. Monitor the reaction progress by TLC or GC-MS (spotting for the disappearance of 4-tert-butylphenol).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with acetone (2 x 2 L).

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting crude oil in dichloromethane (15 L). Wash the organic layer with 1 M NaOH (2 x 5 L) to remove any unreacted phenol, followed by water (2 x 5 L), and finally brine (5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield 4-tert-butyl-1-propoxybenzene as a clear oil.

    • Expected Yield: 3.5-3.7 kg (91-96%).

    • Purity Check: Confirm structure and purity (>98%) via ¹H NMR and GC-MS before proceeding.

Part B: Large-Scale Synthesis of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride

Rationale: This electrophilic substitution is highly exothermic and liberates HCl gas.[4] Therefore, strict temperature control and a robust setup for off-gassing are critical. Chlorosulfonic acid is used in excess to act as both the reagent and the solvent. Dichloromethane is used as a co-solvent to maintain fluidity at low temperatures.

Procedure:

  • Reactor Setup and Safety: Set up a 50 L jacketed glass reactor for low-temperature reactions. Ensure it is scrupulously dry. Equip the reactor with a mechanical stirrer, a pressure-equalizing addition funnel, a temperature probe, and a nitrogen inlet connected to a gas scrubber (containing a dilute NaOH solution) to neutralize the evolved HCl gas.

  • Reagent Charging: Charge the reactor with chlorosulfonic acid (11.6 kg, 100 mol, 5 equivalents) and cool the reactor jacket to -5 °C.

  • Substrate Preparation: In a separate container, dissolve the 4-tert-butyl-1-propoxybenzene (3.84 kg, 20.0 mol) from Part A in anhydrous dichloromethane (10 L).

  • Slow Addition: Add the substrate solution dropwise to the stirred chlorosulfonic acid via the addition funnel over 3-4 hours. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. [2] A rapid temperature increase indicates a runaway reaction.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction by taking aliquots, carefully quenching them in ice water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Reaction Quench: This is the most hazardous step. Prepare a separate 100 L vessel containing a large amount of crushed ice and water (approx. 50 kg). While stirring the ice-water mixture vigorously, slowly transfer the reaction mixture into the ice water via a wide-bore tube. The rate of addition must be controlled to keep the quench temperature below 20 °C. This process will be highly exothermic and will evolve residual HCl.

  • Product Isolation: The product will precipitate as a solid or an oil during the quench. Stir the resulting slurry for 30 minutes. If the product is solid, collect it by filtration, and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

  • Purification:

    • Dissolve the crude solid in dichloromethane (15 L).

    • Wash with cold water (2 x 5 L) and brine (5 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting solid can be further purified by recrystallization from a suitable solvent system like hexanes or a hexane/ethyl acetate mixture.

    • Expected Yield: 4.9 - 5.5 kg (85-95%).

Safety, Handling, and Waste Disposal

Chlorosulfonic acid is an extremely hazardous and reactive substance. [3][5][6] All personnel must be thoroughly trained in its handling.

  • Personal Protective Equipment (PPE): Wear a full acid-resistant suit, including a face shield, chemical splash goggles, rubber gauntlet gloves, and acid-proof boots.[4] Respiratory protection, such as a self-contained breathing apparatus, should be used, especially during transfers and quenching.[3]

  • Reactivity Hazards: Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic gases (HCl and H₂SO₄ mists).[4][6] NEVER add water to chlorosulfonic acid.[3] Always add the acid slowly to water or ice. It is also incompatible with alcohols, bases, and combustible materials.[5][6]

  • Handling: All operations should be conducted in a well-ventilated chemical fume hood or a walk-in hood designed for large-scale reactions.[4][5] Emergency safety showers and eyewash stations must be immediately accessible.[4][7]

  • Spill Management: In case of a spill, evacuate the area. Neutralize small spills cautiously with an alkaline material like sodium bicarbonate or soda ash.[5] Do NOT use combustible absorbents like sawdust.[5]

  • Waste Disposal: The aqueous acidic waste from the quench and work-up steps must be neutralized carefully with a base (e.g., NaOH or Ca(OH)₂) before disposal in accordance with local environmental regulations.

Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the final product.[8] A multi-technique approach is recommended.

TechniquePurposeExpected Results for 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride
¹H NMR Structural Elucidation~7.8-8.0 ppm: (d, 1H, Ar-H ortho to SO₂Cl); ~7.5-7.6 ppm: (dd, 1H, Ar-H); ~6.9-7.0 ppm: (d, 1H, Ar-H ortho to OPr); ~4.0-4.2 ppm: (t, 2H, -OCH₂-); ~1.8-2.0 ppm: (m, 2H, -CH₂-CH₃); ~1.3-1.4 ppm: (s, 9H, -C(CH₃)₃); ~1.0-1.1 ppm: (t, 3H, -CH₂-CH₃)
¹³C NMR Structural ConfirmationSignals corresponding to 10 aromatic carbons, 3 carbons of the propoxy group, and 2 carbons of the tert-butyl group.
FT-IR Functional Group IDStrong characteristic absorption bands for S=O stretching (~1370 cm⁻¹ and ~1180 cm⁻¹) and S-Cl stretching (~560-580 cm⁻¹).[8]
GC-MS Purity & MW ConfirmationA single major peak with a mass spectrum showing the molecular ion (M⁺) and characteristic fragmentation patterns (e.g., loss of Cl, SO₂).[8][9]
HPLC Quantitative PurityDetermination of purity (e.g., >98%) using a calibrated standard.[9]
Melting Point Purity AssessmentA sharp, defined melting point range consistent with a pure compound.

Process Flow and Logic Diagram

The following diagram illustrates the complete workflow, from initial setup to final product analysis, highlighting key decision and control points.

Figure 2: Detailed experimental and quality control workflow.

References

  • CSA. (n.d.). Chlorosulfonic Acid Safety and Handling.
  • BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • ECHEMI. (n.d.). Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets.
  • Atul Ltd. (n.d.). Chlorosulfonic acid.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration.
  • NJ Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid.
  • Fisher Scientific. (2025). Safety Data Sheet: Chlorosulfonic acid.
  • Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques.
  • Verma, B. C., et al. (n.d.). Titrimetric determination of some sulphonyl chlorides.
  • Britton, J., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
  • Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. American Chemical Society.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • Google Patents. (n.d.). US20030162973A1 - Process for the manufacture of arylsulfonyl chloride.
  • Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation.
  • Willis, M. C., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications.
  • Barker, J. E., Payne, C. M., & Maulding, J. (1960). Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride. ACS Publications.
  • Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.
  • MySkinRecipes. (n.d.). 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride.
  • Ngassa, F. N., et al. (2025). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides.
  • BOC Sciences. (n.d.). CAS 681260-21-9 5-TERT-BUTYL-2-PROPOXY-BENZENESULFONYL CHLORIDE.
  • BLDpharm. (n.d.). 681260-21-9|5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride.
  • PrepChem.com. (n.d.). Synthesis of 5-tert.-Butyl-2,3-dimethyl-4-hydroxybenzyl chloride.
  • Google Patents. (n.d.). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • PrepChem.com. (n.d.). Synthesis of 4-tert-butyl-1-n-propoxybenzene.

Sources

Method

Application Notes and Protocols for the Purification of 5-(tert-butyl)-2-propoxybenzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This comprehensive guide details robust methodologies for the purification of 5-(tert-butyl)-2-propoxybe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details robust methodologies for the purification of 5-(tert-butyl)-2-propoxybenzenesulfonamides, a class of compounds with significant potential in medicinal chemistry. Recognizing the critical role of purity in drug development, this document provides in-depth protocols for recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). Each method is presented with a focus on the underlying scientific principles, enabling researchers to adapt and optimize these techniques for their specific needs. This guide is intended to serve as a practical resource for scientists engaged in the synthesis and purification of novel sulfonamide-based therapeutic agents.

Introduction: The Criticality of Purity for 5-(tert-butyl)-2-propoxybenzenesulfonamides

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, present in a wide array of FDA-approved drugs.[1] The 5-(tert-butyl)-2-propoxybenzenesulfonamide scaffold, characterized by its lipophilic tert-butyl group and the propoxy moiety, represents a key area of interest for the development of novel therapeutics. The precise biological activity and safety profile of these compounds are intrinsically linked to their purity. Even minute amounts of impurities, such as starting materials, by-products, or degradation products, can lead to erroneous biological data and potential toxicity.[2]

Given the crystalline nature of many sulfonamides, purification can present unique challenges, including the potential for polymorphism, where the same molecule crystallizes into different forms with distinct physical properties.[3] Therefore, the development of reliable and reproducible purification strategies is not merely a matter of procedural execution but a fundamental aspect of ensuring the scientific validity of research and the safety of potential drug candidates.

This application note provides a detailed examination of three primary purification techniques: recrystallization, column chromatography, and preparative HPLC. The protocols are designed to be self-validating, with an emphasis on the rationale behind each step.

Recrystallization: The Classic Approach to High Purity

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target molecule and impurities in a given solvent system. For 5-(tert-butyl)-2-propoxybenzenesulfonamides, which are typically crystalline solids, this method can yield material of very high purity. The key to successful recrystallization is the selection of an appropriate solvent.

Principles of Solvent Selection

The ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility of the target compound at elevated temperatures.

  • Low solubility of the target compound at low temperatures.

  • High or low solubility of impurities at all temperatures.

  • A boiling point below the melting point of the target compound.

  • Inertness (no reaction with the target compound).

  • Ease of removal (volatile).

For 5-(tert-butyl)-2-propoxybenzenesulfonamide, a solvent system of moderate polarity is a good starting point. The presence of the polar sulfonamide group is balanced by the nonpolar tert-butyl and propoxy groups. Solvents such as ethanol, isopropanol, or mixtures of a good solvent (e.g., ethyl acetate) and an anti-solvent (e.g., hexanes) are often effective.[4]

Protocol for Single-Solvent Recrystallization

This protocol outlines the steps for purifying the target compound using a single solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude 5-(tert-butyl)-2-propoxybenzenesulfonamide. Add a minimal amount of the selected solvent (e.g., ethanol) and a boiling chip. Gently heat the mixture on a hot plate with stirring until it begins to boil. Continue to add small portions of the hot solvent until the solid just dissolves completely.[3]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then heat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and the activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Diagram of Recrystallization Workflow

A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling and Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: Recrystallization Workflow

Column Chromatography: Versatile Purification for Complex Mixtures

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[6] For 5-(tert-butyl)-2-propoxybenzenesulfonamides, normal-phase chromatography using silica gel as the stationary phase is a common and effective approach.

Optimizing Separation with Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal mobile phase (eluent) using TLC. The goal is to find a solvent system that provides good separation between the target compound and its impurities, with an Rf value for the target compound of approximately 0.3. A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point.

Protocol for Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles or cracks in the stationary phase. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-(tert-butyl)-2-propoxybenzenesulfonamide.

Diagram of Column Chromatography Workflow

A Crude Product B Dissolve in Minimal Solvent A->B C Load onto Silica Gel Column B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Column Chromatography Workflow

Preparative HPLC: High-Resolution Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating pure compounds from complex mixtures with high resolution.[7] It is particularly useful for purifying small to medium quantities of material to a very high degree of purity. For 5-(tert-butyl)-2-propoxybenzenesulfonamides, reversed-phase HPLC is typically the method of choice.

Method Development

The development of a preparative HPLC method begins at the analytical scale. A suitable reversed-phase column (e.g., C18) is chosen, and a mobile phase gradient (e.g., water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid) is optimized to achieve good separation of the target compound from its impurities.

Protocol for Preparative HPLC
  • Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a compatible solvent. Filter the sample solution to remove any particulate matter.

  • System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions.

  • Injection and Separation: Inject the sample onto the column and begin the gradient elution.

  • Fraction Collection: Use a fraction collector to collect the eluent in fractions as the compounds elute from the column. The collection can be triggered by UV absorbance, time, or mass spectrometry signal.[8]

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Isolation: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation to obtain the final purified product.

Diagram of Preparative HPLC Workflow

A Crude or Partially Pure Product B Dissolve and Filter Sample A->B C Inject onto Preparative HPLC Column B->C D Gradient Elution C->D E Fraction Collection D->E F Analyze Fractions by Analytical HPLC E->F G Combine Pure Fractions F->G H Solvent Removal G->H I High-Purity Product H->I

Caption: Preparative HPLC Workflow

Comparative Analysis of Purification Methods

The choice of purification method depends on several factors, including the scale of the synthesis, the nature of the impurities, and the required final purity.

Method Advantages Disadvantages Typical Purity Scale
Recrystallization Cost-effective, simple setup, can yield very high purity.[4]Can have lower recovery, finding a suitable solvent can be time-consuming, may not remove all impurities.>99%Milligrams to Kilograms
Column Chromatography Versatile, can separate complex mixtures, applicable to a wide range of compounds.[6]Can be time-consuming and labor-intensive, requires larger volumes of solvent.95-99%Milligrams to Grams
Preparative HPLC High resolution, high purity, automated.[7]Expensive equipment and solvents, limited loading capacity.>99.5%Micrograms to Grams

Purity Assessment: Ensuring the Quality of the Final Product

The purity of the final 5-(tert-butyl)-2-propoxybenzenesulfonamide product must be rigorously assessed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A primary tool for determining purity. A validated HPLC method using a C18 column with a water/acetonitrile or water/methanol gradient and UV detection is recommended. Purity is typically determined by the area percentage of the main peak.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and monitor the progress of a reaction or purification.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified compound and for detecting the presence of any residual solvents or impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.

Troubleshooting Common Purification Challenges

Problem Possible Cause Solution
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the solute; the solution is too concentrated.Add more solvent; try a different solvent with a lower boiling point.[3]
Poor separation in column chromatography Inappropriate mobile phase; column overloading.Optimize the mobile phase using TLC; reduce the amount of sample loaded onto the column.
Compound is insoluble for HPLC The compound has low solubility in the mobile phase.Try a different solvent for sample preparation; use a smaller injection volume.
Low recovery after purification The compound is partially soluble in the cold recrystallization solvent; some product remains on the column.Cool the recrystallization mixture thoroughly; ensure complete elution from the column by using a more polar solvent at the end.

Conclusion

The purification of 5-(tert-butyl)-2-propoxybenzenesulfonamides is a critical step in the drug discovery and development process. The choice of the most appropriate purification method—recrystallization, column chromatography, or preparative HPLC—will depend on the specific requirements of the project. By understanding the principles behind each technique and following the detailed protocols provided in this guide, researchers can consistently obtain high-purity compounds, ensuring the reliability of their scientific findings and the safety of potential new medicines.

References

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Patel, K. A., & Patel, J. K. (2012). Synthesis and characterisation of process related impurity in bosentan monohydrate. Journal of Chemical and Pharmaceutical Research, 4(11), 4824-4828.
  • Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns. Retrieved from [Link]

  • Mondal, S., & Malakar, C. C. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(25), 131233.
  • Organic Syntheses. (n.d.). Procedure 82. Retrieved from [Link]

  • Google Patents. (n.d.). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
  • Sarpong, R., et al. (2021). Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. Journal of the American Chemical Society, 143(4), 2045–2055.
  • Waters. (n.d.). 5 µm Preparative HPLC Column. Retrieved from [Link]

  • Google Patents. (n.d.). HK114594A - Process for the preparation of 2-alkoxybenzenesulphon amides.
  • Chemsrc. (2025). CAS#:1246823-71-1 | 5-Tert-butyl-2-(pentyloxy)benzenesulfonamide. Retrieved from [Link]

  • YouTube. (2021, March 2). Crystallization of Sulfanilamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN112159343A - Purification method of tert-butyl hydroperoxide.
  • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Monatshefte für Chemie - Chemical Monthly, 148(6), 1125–1135.
  • Shinko, O. V., et al. (2022). Determination of Impurities in New Promising Antioxidants Bis-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]sulfide and Dodecyl(3,5-dimethyl-4-hydroxybenzyl)sulfide.
  • PubMed. (2020, February 14). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. Retrieved from [Link]

  • Taros Discovery. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Sulfonamide Synthesis with 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during sulfonamide synthesis, with a specific focus on reactions involving 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. Low yields can be a significant impediment to research and development timelines, and this guide is designed to provide actionable solutions to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks I should perform when experiencing low yield in my sulfonamide synthesis?

A1: When troubleshooting a low-yield sulfonamide synthesis, it's crucial to start with the fundamentals of your reaction setup and reagents. Here is a checklist of initial points to verify:

  • Reagent Quality:

    • Amine: Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.

    • 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under standard sulfonylation conditions.[1][2][3] It is recommended to use a freshly opened bottle or to purify the sulfonyl chloride before use.

    • Solvent: Always use anhydrous (dry) solvents. The presence of water will lead to the hydrolysis of the sulfonyl chloride.[1][2]

    • Base: If using a tertiary amine base like triethylamine (TEA) or pyridine, ensure it is pure and dry.

  • Reaction Conditions:

    • Stoichiometry: Carefully double-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (typically 1.1-1.5 equivalents).[2]

    • Temperature: These reactions are often initiated at 0 °C to control the initial exothermic reaction, and then allowed to warm to room temperature.[4] If the reaction is sluggish due to sterically hindered reactants, gentle heating might be necessary. However, be aware that excessive heat can promote side reactions.[2]

    • Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of reagents by atmospheric moisture and oxygen.[2][3]

Q2: The amine I'm using is sterically hindered. Could this be the cause of the low yield?

A2: Yes, steric hindrance in the amine nucleophile can significantly reduce the reaction rate and overall yield.[3][5] The bulky tert-butyl and propoxy groups on the 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride already present some steric bulk around the sulfonyl group. When this is combined with a sterically demanding amine, the nucleophilic attack on the sulfur atom becomes more difficult.

Solutions for Sterically Hindered Amines:

  • Prolonged Reaction Time: Simply extending the reaction time may be sufficient to drive the reaction to completion.

  • Increased Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for the formation of byproducts.

  • Stronger, Non-Nucleophilic Base: Consider using a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to more effectively deprotonate the amine and increase its nucleophilicity.

  • Alternative Catalysis: For particularly challenging cases, exploring transition-metal-catalyzed methods for sulfonamide synthesis might be a viable alternative.[5]

Q3: I suspect my 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride has degraded. How can I confirm this and what can I do?

A3: The primary degradation pathway for sulfonyl chlorides is hydrolysis to the corresponding sulfonic acid.[1][3] This can occur due to exposure to atmospheric moisture or residual water in the solvent.

  • Confirmation of Degradation:

    • Thin Layer Chromatography (TLC): Compare the TLC of your starting material against a fresh sample or a previously validated batch. The sulfonic acid will have a much lower Rf value.

    • NMR Spectroscopy: ¹H NMR can be used to detect the presence of the sulfonic acid. The proton signals of the sulfonic acid will be different from the sulfonyl chloride.

    • Melting Point: If the sulfonyl chloride is a solid, a broadened and depressed melting point range can indicate the presence of impurities like the sulfonic acid.

  • Remediation:

    • Purification: If significant degradation has occurred, the sulfonyl chloride can sometimes be purified. However, given its reactivity, it is often more practical to start with a fresh, high-quality batch.

    • Proper Storage and Handling: Always store 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride in a tightly sealed container in a desiccator or under an inert atmosphere.[1] Handle the reagent quickly to minimize exposure to air.

Detailed Troubleshooting Guides

Problem 1: Low or No Product Formation Despite Using High-Quality Reagents

This scenario often points to suboptimal reaction conditions or inherent reactivity issues with the chosen substrates.

Diagnostic Workflow:

Caption: Troubleshooting workflow for low product yield.

In-Depth Analysis and Solutions:

  • Base Selection: The choice of base is critical. It serves to neutralize the HCl generated during the reaction.[6]

    • Triethylamine (TEA) and Pyridine: These are common choices. Pyridine is less basic but can also act as a nucleophilic catalyst.

    • Inorganic Bases: Bases like potassium carbonate (K₂CO₃) can be used in some cases, particularly in biphasic systems or with polar aprotic solvents like DMF.

    • Sterically Hindered Bases: For sensitive substrates, a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial to avoid side reactions.

  • Solvent Effects: The solvent must be inert to the reactants and capable of dissolving them.[4]

    • Dichloromethane (DCM): A common and effective solvent for these reactions.

    • Tetrahydrofuran (THF): Another good option, particularly if higher temperatures are required.

    • Acetonitrile (ACN): A more polar aprotic solvent that can sometimes accelerate the reaction.

    • Protic Solvents: Avoid protic solvents like alcohols, as they can react with the sulfonyl chloride.[4]

Problem 2: Presence of Significant Byproducts in the Reaction Mixture

The formation of byproducts is a common cause of low yields. Identifying these byproducts is key to diagnosing the problem.

Common Byproducts and Their Causes:

ByproductPotential CauseProposed Solution
5-(tert-Butyl)-2-propoxybenzenesulfonic acid Hydrolysis of the sulfonyl chloride due to moisture.[1][3]Use anhydrous solvents and reagents; run the reaction under an inert atmosphere.
Bis-sulfonated amine (R-N(SO₂Ar)₂) (with primary amines) Excess sulfonyl chloride or prolonged reaction at high temperatures.Use a slight excess of the amine, and add the sulfonyl chloride slowly to the amine solution at 0 °C.[6]
Unreacted Starting Materials Insufficient reactivity (steric hindrance, low temperature), or poor choice of base/solvent.Re-evaluate reaction conditions as per the workflow in Problem 1.

Experimental Protocol: Standard Procedure for Sulfonamide Synthesis

This protocol provides a general starting point for the synthesis of sulfonamides using 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride.

  • Preparation:

    • Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas (nitrogen or argon).

    • Ensure all solvents are anhydrous and reagents are of high purity.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.5 M.

    • Add a suitable base, such as triethylamine (1.2 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • In a separate flask, dissolve 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride (1.0-1.1 equivalents) in anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with DCM (2-3 times).[4]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Advanced Strategies and Alternative Methods

If traditional methods consistently fail to provide satisfactory yields, consider exploring more modern synthetic approaches.

  • Transition-Metal Catalysis: Palladium, copper, and other transition metals can catalyze the formation of sulfonamides, often under milder conditions and with broader substrate scope.[5] These methods can be particularly useful for coupling with challenging amines.

  • One-Pot Syntheses from Thiols: It is possible to synthesize sulfonamides directly from thiols in a one-pot procedure, which avoids the isolation of the often-unstable sulfonyl chloride intermediate.[7]

  • Use of SO₂ Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can serve as a source of SO₂ for the synthesis of sulfonamides from aryl halides or boronic acids.[8][9]

By systematically working through these troubleshooting steps and considering alternative synthetic strategies, you can significantly improve the yield and success rate of your sulfonamide synthesis with 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved from [Link]

  • Al-Masoudi, N. A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl Chloride &amp; Derivatives

Welcome to the technical support center for the purification of 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing upon established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting advice and detailed protocols to ensure the successful isolation of high-purity material.

Introduction to the Challenges

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its inherent reactivity, while synthetically useful, also presents significant purification challenges. The primary difficulties arise from its susceptibility to hydrolysis and the presence of structurally similar impurities that can be difficult to remove. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Section 1: Impurity Identification and Characterization

Question 1: I have synthesized 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride, but my NMR spectrum shows unexpected peaks. What are the likely impurities?

Answer: The most common impurity is the corresponding sulfonic acid, 5-(tert-butyl)-2-propoxybenzene-1-sulfonic acid, formed by hydrolysis of the sulfonyl chloride.[2][3] Even trace amounts of moisture in your reaction or work-up can lead to its formation. Other potential impurities can arise from the starting materials or side reactions during synthesis. For instance, if prepared via a Sandmeyer-type reaction, byproducts such as the corresponding disulfide or sulfone could be present.[4]

To identify these impurities, a multi-faceted analytical approach is recommended:

  • ¹H NMR Spectroscopy: The sulfonic acid will show a characteristic broad peak for the acidic proton, and the aromatic protons adjacent to the sulfonyl group may be shifted.

  • LC-MS or GC-MS: These techniques are invaluable for separating and identifying components in a mixture.[5][6] Mass spectrometry will provide the molecular weights of the impurities, aiding in their identification. Note that sulfonyl chlorides can sometimes degrade on a GC column, so careful method development is necessary.[6]

  • Infrared (IR) Spectroscopy: Look for the characteristic S=O stretching bands of the sulfonyl chloride (typically around 1375 and 1185 cm⁻¹). The presence of a broad O-H stretch (around 3000-3500 cm⁻¹) could indicate the presence of the sulfonic acid.

Question 2: How can I quantify the purity of my 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride sample?

Answer: Several methods can be employed for quantitative purity assessment:

  • Quantitative NMR (qNMR): This is a powerful technique for determining the absolute purity of your compound without the need for a reference standard of the analyte itself. An internal standard with a known concentration is used for comparison.

  • HPLC with UV detection: A validated HPLC method can provide excellent quantification.[5][7] Due to the reactivity of the sulfonyl chloride, derivatization to a more stable sulfonamide prior to analysis is a robust approach.[8]

  • Titrimetry: A classical and cost-effective method involves reacting the sulfonyl chloride with a nucleophile and then titrating the product or excess reagent.[5]

Analytical Technique Principle Advantages Considerations
¹H NMR Compares the integral of analyte peaks to a known internal standard.High precision, non-destructive.Requires a suitable internal standard that does not overlap with analyte signals.
HPLC-UV Separates components based on polarity, quantifies by UV absorbance.High sensitivity and resolution.Potential for on-column degradation; derivatization may be necessary.[5][6][8]
GC-MS Separates volatile compounds, quantifies by mass spectrometry.Excellent for volatile impurities.Thermal lability of sulfonyl chlorides can be a challenge.[5]
Titration Reaction with a known amount of a titrant.Simple, inexpensive.Less specific than chromatographic methods.
Section 2: Purification Strategies

Question 3: My crude product is an oil. How can I effectively purify it?

Answer: If your crude 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride is an oil, flash column chromatography is often the most effective purification method.[9][10]

Key considerations for successful column chromatography:

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A non-polar solvent system is recommended to prevent degradation on the column. Start with a low polarity eluent like hexanes and gradually increase the polarity with a solvent such as ethyl acetate or dichloromethane. A typical starting point could be 100% hexanes, gradually increasing to a 9:1 or 8:2 mixture of hexanes:ethyl acetate.

  • Sample Loading: To avoid hydrolysis, it is best to dry-load your sample. Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and then carefully evaporate the solvent before loading the dried silica onto the column.

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC).

Workflow for Flash Column Chromatography

A Crude Oily Product B Dissolve in minimal DCM A->B C Adsorb onto Silica Gel B->C D Evaporate Solvent C->D E Dry Load onto Column D->E F Elute with Hexanes/EtOAc Gradient E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J High-Purity Product I->J

Caption: Workflow for purifying oily sulfonyl chloride derivatives.

Question 4: I have a solid crude product. What is the best way to purify it by recrystallization?

Answer: Recrystallization is an excellent technique for purifying solid sulfonyl chlorides, especially for removing small amounts of impurities.[11] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[11]

Recommended Solvents for Recrystallization:

Given the structure of 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride, a good starting point would be a non-polar solvent system, such as:

  • Hexane or heptane

  • A mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: In a small test tube, add a small amount of your crude solid. Add a few drops of the chosen solvent. If it dissolves at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot, it's a good candidate.

  • Dissolution: In an Erlenmeyer flask, add your crude solid and the minimum amount of the hot recrystallization solvent to fully dissolve the compound.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Decision Tree for Purification Method Selection

Start Crude Product State? Is_Solid Solid Start->Is_Solid Is it a solid? Is_Oil Oil Start->Is_Oil Is it an oil? Recrystallize Recrystallization Is_Solid->Recrystallize Column Column Chromatography Is_Oil->Column

Caption: Choosing the right purification method.

Section 3: Stability and Handling

Question 5: How can I prevent the hydrolysis of my sulfonyl chloride during work-up and storage?

Answer: Sulfonyl chlorides are highly susceptible to hydrolysis.[2][3] Therefore, stringent anhydrous conditions are crucial throughout the purification and handling process.

  • Anhydrous Solvents: Always use dry solvents. Solvents can be dried over molecular sieves or by distillation from an appropriate drying agent.

  • Inert Atmosphere: Conduct reactions and work-ups under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Aqueous Work-up: If an aqueous work-up is unavoidable, perform it quickly and at low temperatures (e.g., using an ice bath). Immediately extract the product into a non-polar, aprotic solvent.

  • Drying Agents: After extraction, thoroughly dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Storage: Store the purified 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride in a tightly sealed container under an inert atmosphere, preferably in a desiccator or a dry box.[1]

Question 6: Are there any other degradation pathways I should be aware of?

Answer: While hydrolysis is the primary concern, other degradation pathways exist, especially for less stable sulfonyl chlorides. These can include extrusion of SO₂ or reactions with other functional groups present in the molecule.[12] However, for an aromatic sulfonyl chloride like 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride, these are generally less common under standard purification and storage conditions. The stability of sulfonyl halides generally decreases in the order: fluorides > chlorides > bromides > iodides.[2]

Conclusion

The successful purification of 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride and its derivatives hinges on a thorough understanding of its chemical properties and potential impurities. By employing careful analytical techniques for impurity identification, selecting the appropriate purification strategy, and maintaining strict anhydrous conditions, researchers can consistently obtain high-purity material for their synthetic endeavors.

References

  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • BenchChem. (2025).
  • Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
  • Wikipedia. (n.d.). Sulfonyl halide.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • Wu, J., et al. (2017). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 22(10), 1693.
  • Nacsa, E. D., & Lambert, T. H. (n.d.).
  • ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl).
  • BenchChem. (2025).
  • ResearchGate. (2018).
  • Vassar College. (2007).
  • MySkinRecipes. (n.d.). 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride.

Sources

Troubleshooting

dealing with steric hindrance in reactions of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride

Technical Support Center: 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride Welcome to the technical support guide for 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. This document is designed for researchers, med...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride

Welcome to the technical support guide for 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this sterically hindered building block. Here, we address common challenges, provide in-depth troubleshooting guides, and offer advanced protocols to help you navigate the unique reactivity of this reagent and achieve your synthetic goals.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in reactions involving 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is the significant steric congestion around the electrophilic sulfur atom. The ortho-propoxy group creates a substantial steric shield, impeding the approach of nucleophiles. While the para-tert-butyl group's main influence is electronic, it contributes to the overall bulk of the molecule. This steric hindrance is the root cause of many of the difficulties encountered during its use, such as slow reaction rates and low yields.[1][2][3]

Caption: Steric shielding of the sulfonyl group.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form a sulfonamide is extremely slow or giving very low yields. Why is this happening?

A1: This is the most common issue and is a direct consequence of steric hindrance. Here's a breakdown of the contributing factors:

  • Steric Shielding: As illustrated in Figure 1, the ortho-propoxy group physically blocks the trajectory a nucleophile must take to attack the sulfur atom of the sulfonyl chloride.[3][4] This significantly raises the activation energy of the reaction.

  • Electronic Effects: Both the ortho-propoxy and para-tert-butyl groups are electron-donating. Electron-donating groups decrease the electrophilicity of the sulfonyl sulfur, making it inherently less reactive towards nucleophiles compared to unsubstituted or electron-withdrawn benzenesulfonyl chlorides.[5]

  • Nucleophile Bulk: If your nucleophile (e.g., a secondary or branched primary amine) is also sterically demanding, the reaction becomes even more challenging due to compounded steric clashes in the transition state.[1]

Q2: How can I optimize my reaction conditions to synthesize a sulfonamide with a non-hindered primary amine?

A2: For simple primary amines, overcoming the steric barrier often requires more forcing conditions. A systematic approach to optimization is recommended.

Table 1: Optimization Parameters for Sulfonamide Synthesis

ParameterStandard ConditionOptimization StrategyRationale
Temperature Room TemperatureIncrease to 80-120 °C or reflux.Provides the necessary kinetic energy to overcome the high activation barrier caused by steric hindrance.
Reaction Time 2-12 hoursExtend to 24-72 hours.Allows the slow, sterically impeded reaction to proceed to completion. Monitor by TLC or LC-MS.
Base Triethylamine (TEA)Use pyridine or 2,6-lutidine.Pyridine can act as a nucleophilic catalyst and is an effective HCl scavenger.[1] Lutidine is a non-nucleophilic base that minimizes side reactions.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Switch to a high-boiling aprotic solvent like DMF, DMAc, NMP, or Dioxane.These solvents allow for higher reaction temperatures and can help solvate transition states.
Concentration 0.1 - 0.5 MIncrease concentration to 1.0 M.Higher concentration can increase the reaction rate according to rate laws.
Q3: I'm reacting it with a hindered amine (e.g., secondary amine or aniline with ortho-substituents) and getting no product. What are my advanced options?

A3: This scenario represents a significant synthetic challenge where standard conditions are likely to fail. You must either enhance the reactivity of the starting materials or switch to an alternative synthetic strategy.

  • Option 1: Employ a Catalyst

    • Nucleophilic Catalysis: 4-Dimethylaminopyridine (DMAP) is a classic catalyst for acylations and sulfonylations. It works by forming a highly reactive N-sulfonylpyridinium intermediate. However, its effectiveness may be limited if the formation of this intermediate is also sterically hindered. Use in catalytic amounts (5-10 mol%).

    • Lewis Acid Catalysis: A Lewis acid such as ZnCl₂, MgBr₂, or Sc(OTf)₃ can be added to coordinate to the oxygen atoms of the sulfonyl group. This coordination withdraws electron density, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack.

  • Option 2: Alternative Synthetic Methodologies

    • If catalytic approaches fail, it may be more efficient to abandon the sulfonyl chloride route. Modern synthetic methods offer powerful alternatives for creating S-N bonds.[6][7][8]

    • Sulfonic Acid Coupling: Convert the sulfonyl chloride to its corresponding sulfonic acid via hydrolysis. The sulfonic acid can then be coupled with the amine using activating agents like carbodiimides (e.g., DCC, EDC) or other peptide coupling reagents, although this is a less common application for them.[9]

    • In Situ Activation of Sulfonamides: Recent advances allow for the activation of a simple, pre-formed sulfonamide. For example, the Cornella group has shown that primary sulfonamides can be converted into highly reactive sulfonyl chlorides in a late-stage fashion using a pyrylium salt, which can then react with a variety of nucleophiles under mild conditions.[10][11] This approach reverses the synthetic sequence.

Troubleshooting_Workflow Fig. 2: Troubleshooting Workflow Start Start: Reaction with Hindered Amine Conditions Apply Forcing Conditions (High Temp, Long Time, Pyridine) Start->Conditions Check1 Reaction Successful? Conditions->Check1 Catalysis Introduce Catalyst (e.g., DMAP, Lewis Acid) Check1->Catalysis No End_Success Isolate Product Check1->End_Success Yes Check2 Reaction Successful? Catalysis->Check2 Alternative Switch to Alternative Strategy (e.g., Sulfonic Acid Coupling, Late-Stage Activation) Check2->Alternative No Check2->End_Success Yes End_Fail Re-evaluate Synthetic Route Alternative->End_Fail

Caption: Logical flow for tackling difficult couplings.

Q4: What are the most critical experimental precautions to take?

A4: Given the need for prolonged heating and the reactivity of sulfonyl chlorides, two precautions are paramount:

  • Anhydrous Conditions: Sulfonyl chlorides readily hydrolyze with water to form the corresponding sulfonic acid, which is unreactive under these conditions.[12][13] Ensure all glassware is oven- or flame-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Inert Atmosphere: Besides preventing hydrolysis, an inert atmosphere is crucial if heating for extended periods to prevent potential oxidative side reactions of sensitive substrates or reagents.

Detailed Experimental Protocol

Protocol 1: General Procedure for Sulfonamide Formation with a Hindered Sulfonyl Chloride

This protocol is a robust starting point for reacting 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride with a primary or less-hindered secondary amine.

Materials:

  • 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride (1.0 equiv)

  • Amine nucleophile (1.1 - 1.5 equiv)

  • Anhydrous pyridine or 2,6-lutidine (2.0 - 3.0 equiv)

  • Anhydrous DMF (to make a 0.5 - 1.0 M solution)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert gas line (N₂ or Ar)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of inert gas.

  • Reagent Addition:

    • To the flask, add 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride (1.0 equiv).

    • Dissolve it in anhydrous DMF.

    • Add the amine (1.1 - 1.5 equiv) to the solution.

    • Finally, add the base (pyridine or 2,6-lutidine, 2.0 - 3.0 equiv) dropwise. An exotherm may be observed.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C using an oil bath.

    • Stir vigorously for 24-48 hours.

  • Monitoring:

    • Periodically check the reaction progress by taking a small aliquot and analyzing it by TLC or LC-MS. Look for the consumption of the starting sulfonyl chloride.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and a suitable extraction solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer sequentially with 1M HCl (to remove the base and excess amine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization, depending on the properties of the final sulfonamide.[1]

References

  • A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. (n.d.). Google Cloud.
  • A Guide to Modern & Alternative Reagents for Aryl Sulfonamide Synthesis. (n.d.). BenchChem.
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020). PubMed Central.
  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. (n.d.). ResearchGate.
  • Sulfonyl Chloride Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
  • A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies. (n.d.). BenchChem.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). National Institutes of Health.
  • Synthetic approaches to biologically active sulfonates and sulfonamides. (n.d.). UCL Discovery.
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • Overcoming common challenges in the synthesis of sulfonamide derivatives. (n.d.). BenchChem.
  • The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. (n.d.). BenchChem.
  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). Chemistry LibreTexts.
  • Effect on steric hindrance on nucleophiles. (2021). Reddit.
  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (2019). PubMed.

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride

Welcome to the technical support guide for the synthesis of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on identifying, troubleshooting, and removing critical process impurities. As an important intermediate in the development of pharmaceuticals and agrochemicals, achieving high purity is paramount.[1] This guide provides in-depth, field-proven insights and validated protocols to ensure the successful and efficient purification of your target compound.

Part 1: Understanding Impurity Formation

A robust purification strategy begins with a thorough understanding of how and why impurities are formed. The primary route to 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is the electrophilic chlorosulfonation of 1-(tert-butyl)-4-propoxybenzene. This process, while effective, can generate several predictable impurities.

Q1: What are the primary impurities in the synthesis of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride, and how are they formed?

The main impurities arise from the reaction conditions, the inherent reactivity of the starting materials and product, and the workup procedure. The most common species you will encounter are the corresponding sulfonic acid, unreacted starting material, and potential isomers.

  • 5-(tert-Butyl)-2-propoxybenzene-1-sulfonic Acid: This is the most prevalent impurity and is formed by the hydrolysis of the sulfonyl chloride product. The sulfonyl chloride group is highly electrophilic and susceptible to nucleophilic attack by water.[2][3] This can occur if there are trace amounts of water in the reaction or, more commonly, during the aqueous workup phase used to quench the reaction.[4][5][6] While the low aqueous solubility of aryl sulfonyl chlorides offers some protection against hydrolysis, it is rarely completely avoided.[7][8]

  • Unreacted 1-(tert-butyl)-4-propoxybenzene: Incomplete reaction is a common source of contamination. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of chlorosulfonic acid.

  • Isomeric Sulfonyl Chlorides: The chlorosulfonation of a disubstituted benzene ring can yield isomers. The starting material has two directing groups: the propoxy group (strongly activating, ortho-, para-directing) and the tert-butyl group (weakly activating, ortho-, para-directing). Due to the significant steric hindrance of the tert-butyl group, substitution ortho to it is disfavored.[9][10] The primary directing influence is the propoxy group, leading to substitution at the position ortho to it, yielding the desired product. However, small amounts of other isomers may still form.

  • Residual Chlorosulfonic Acid and HCl: These are inorganic impurities from the reaction itself and are typically removed during the initial workup.[11]

The following diagram illustrates the primary reaction and the formation pathways of the key organic impurities.

G SM 1-(tert-butyl)-4-propoxybenzene (Starting Material) product 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride (Desired Product) SM->product isomer Isomeric Sulfonyl Chloride (Potential Impurity) SM->isomer Minor Side Reaction reagent Chlorosulfonic Acid (ClSO3H) reagent->product Main Reaction reagent->isomer hydrolysis_product 5-(tert-Butyl)-2-propoxybenzene-1-sulfonic Acid (Hydrolysis Impurity) product->hydrolysis_product Hydrolysis water Water (H2O) (from workup) water->hydrolysis_product

Caption: Synthesis of the target compound and formation of major impurities.

Impurity Summary Table
Impurity NameSourceImpact on Downstream Reactions
5-(tert-Butyl)-2-propoxybenzene-1-sulfonic AcidHydrolysis of productCan interfere with reactions requiring the sulfonyl chloride functionality; may cause issues with product isolation.
1-(tert-butyl)-4-propoxybenzeneIncomplete reactionInert diluent; reduces overall yield and purity. Can be difficult to separate due to similar solubility.
Isomeric Sulfonyl ChloridesNon-selective chlorosulfonationLeads to isomeric products in subsequent steps, complicating purification and analysis.
Chlorosulfonic Acid / HClReaction ReagentsHighly corrosive; must be quenched and removed before isolation to prevent product degradation.
Part 2: Troubleshooting and Purification Protocols

This section provides step-by-step guides to address common issues encountered during the purification process.

Q2: My crude product after quenching is a wet, acidic solid. What is the best initial purification step?

The first step after quenching the reaction in ice-water is a thorough wash to remove inorganic acids and minimize hydrolysis. The goal is to quickly isolate the water-insoluble organic material from the acidic aqueous phase.

Protocol 1: Cold Aqueous Workup and Washing

  • Causality: This protocol leverages the low solubility of the aryl sulfonyl chloride in cold water to separate it from highly water-soluble impurities like HCl and residual chlorosulfonic acid.[5][7] Performing all steps at low temperatures (0-5 °C) is critical to minimize the rate of hydrolysis of the desired product.[2] A wash with a cold, dilute sodium bicarbonate solution can also be used to neutralize acids, but this should be done cautiously and quickly to avoid base-catalyzed hydrolysis.[11][12]

  • Step-by-Step Methodology:

    • Prepare a large beaker containing a slurry of crushed ice and deionized water.

    • Slowly and carefully, with vigorous stirring, pour the cooled reaction mixture onto the ice slurry. The sulfonyl chloride should precipitate as a solid.

    • Continue stirring for 10-15 minutes to ensure complete quenching and precipitation.

    • Isolate the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with several portions of ice-cold deionized water until the filtrate is no longer strongly acidic (check with pH paper).

    • (Optional) For a more thorough acid removal, quickly wash the cake with a pre-chilled (0 °C) saturated sodium bicarbonate solution, followed immediately by another wash with ice-cold deionized water.

    • Press the solid as dry as possible on the filter. For optimal results, dry the crude solid under a high vacuum at a temperature below 35 °C.[5]

Q3: My initial workup yielded a solid, but NMR/LCMS analysis shows significant organic impurities. What is the definitive method for achieving high purity?

For solid sulfonyl chlorides, recrystallization is the most effective and scalable method for removing organic impurities like unreacted starting material and isomers.[11][13]

Protocol 2: Recrystallization for High Purity

  • Causality: Recrystallization separates compounds based on differences in their solubility in a given solvent at different temperatures. An ideal solvent will dissolve the sulfonyl chloride completely at an elevated temperature but very poorly at a low temperature.[14] Impurities should either be insoluble at the high temperature (allowing for hot filtration) or remain soluble at the low temperature (remaining in the mother liquor). Non-polar solvents like hexanes, petroleum ether, or toluene are often effective for aryl sulfonyl chlorides.[11][15]

  • Step-by-Step Methodology:

    • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents (e.g., hexane, heptane, cyclohexane, toluene, or a mixture like toluene/hexane). The ideal solvent will show poor solubility at room temperature but good solubility upon heating.

    • Place the crude, dried sulfonyl chloride in an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the minimum amount of the selected recrystallization solvent to just cover the solid.

    • Gently heat the mixture with stirring (e.g., in a water bath). Add small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.

    • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[14]

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize product precipitation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under a high vacuum.

The following workflow diagram illustrates the logical progression from the crude reaction to the final pure product.

G crude_mix Crude Reaction Mixture (Product, Acids, SM, Isomers) workup Protocol 1: Cold Aqueous Workup crude_mix->workup crude_solid Crude Dried Solid (Product, SM, Isomers) workup->crude_solid removed_acids Removed: HCl, ClSO3H workup->removed_acids recryst Protocol 2: Recrystallization crude_solid->recryst pure_product Pure Crystalline Product (>98% Purity) recryst->pure_product removed_organics Removed: SM, Isomers recryst->removed_organics

Caption: General purification workflow for 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride.

Part 3: Frequently Asked Questions (FAQs)

Q4: How can I minimize the formation of the sulfonic acid impurity in the first place? Prevention is always the best strategy. To minimize hydrolysis, ensure your starting material (1-(tert-butyl)-4-propoxybenzene) and glassware are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, use pre-chilled water and minimize the contact time between your product and the aqueous phase.[5]

Q5: What analytical techniques are best for monitoring the purification process? A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visually track the disappearance of starting material and the separation of impurities during recrystallization or column chromatography.

  • ¹H NMR Spectroscopy: Excellent for identifying the structures of the product and impurities. The sulfonic acid will have a different chemical shift for the aromatic protons compared to the sulfonyl chloride. Isomers will show different splitting patterns in the aromatic region.

  • LC-MS and HPLC: These are powerful tools for quantifying the purity of your final product and detecting even trace-level impurities.

Q6: Is flash column chromatography a viable option for purification? Flash chromatography can be effective for separating complex mixtures or closely related isomers that are difficult to resolve by recrystallization.[16][17] However, it should be approached with caution. Sulfonyl chlorides can be unstable on silica gel, potentially degrading to the sulfonic acid during purification.[18] If you must use chromatography, use a less acidic stationary phase if possible, and elute quickly. It is generally more suited to small-scale lab syntheses rather than large-scale production.

Q7: Is there a risk of de-tert-butylation during the synthesis? The tert-butyl group can be removed under strongly acidic conditions, a reaction known as de-tert-butylation.[10] While chlorosulfonic acid is a very strong acid, the reaction is typically run at low temperatures, which disfavors this side reaction. Under controlled conditions (low temperature, stoichiometric control of the acid), de-tert-butylation is not a significant competing reaction. However, prolonged reaction times or elevated temperatures could increase the risk of this and other side reactions, such as rearrangement.[19]

References
  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449. [Link]

  • King, J. F., & Lee, T. W. S. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 111(19), 7214-7221. [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]

  • Haszeldine, R. N. (1955). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 744-749. [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • Li, Z., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551. [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]

  • Glace, M., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules, 28(10), 4217. [Link]

  • Mandal, D., et al. (2000). Novel tert-Butyl Migration in Copper-Mediated Phenol Ortho-Oxygenation Implicates a Mechanism Involving Conversion of a 6-Hydroperoxy-2,4-cyclohexadienone Directly to an o-Quinone. The Journal of Organic Chemistry, 65(20), 6524-6530. [Link]

  • Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society, 58(8), 1348-1352. [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

  • Cliffe, I. A., & Ife, R. J. (2003). Process for the manufacture of arylsulfonyl chloride.
  • MySkinRecipes. (n.d.). 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • ron. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. [Link]

  • Dunitz, J. D., & Gavezzotti, A. (2013). Thermal motion of tert-butyl groups III. tert-Butyl substituents in aromatic hydrocarbons, the view from the bottom of the well. ResearchGate. [Link]

  • Li, Z., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health. [Link]

  • Rentzsch, M., et al. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry, 6(15), 2655-2665. [Link]

  • Kice, J. L., & Mullan, L. F. (1976). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. The Journal of Organic Chemistry, 41(19), 3131-3135. [Link]

  • ResearchGate. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

  • Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]

  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • PrepChem. (n.d.). Synthesis of 5-tert.-Butyl-2,3-dimethyl-4-hydroxybenzyl chloride. [Link]

  • D'Souza, M. J., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 915-925. [Link]

  • Penkett, C. S., & Woollven, J. E. (2018). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 95, 268-283. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]

  • Zhang, J. (2012). Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis.
  • Zhukova, N. A., et al. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Molecules, 27(19), 6649. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-tert-Butylbenzenesulfonamide. PubChem Compound Database. [Link]

Sources

Troubleshooting

Technical Support Center: Workup Procedures for Reactions Involving 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride

Welcome to the technical support center for handling reactions with 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions with 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful workup and purification of your reaction products.

Introduction

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a versatile reagent used in organic synthesis, particularly for creating sulfonamides and sulfonate esters, which are important components in many pharmaceuticals and agrochemicals.[1] Its specific structure, featuring a bulky tert-butyl group and an electron-donating propoxy group, can influence its reactivity and the subsequent workup procedure. This guide will address the common challenges encountered during the workup of reactions involving this sulfonyl chloride and provide effective solutions.

Troubleshooting Guide

The following table outlines potential issues you might encounter during the workup of reactions involving 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Product is an oil, not a solid, or is difficult to crystallize. - Residual chlorinated solvents. - Presence of unreacted sulfonyl chloride. - Formation of side products.- Dry the product under high vacuum to remove volatile impurities. - Quench the reaction to convert unreacted sulfonyl chloride into a more polar derivative before purification.[2] - Purify the product using column chromatography.
Low yield after workup. - Product is partially soluble in the aqueous layer.[3] - Product loss during extraction due to emulsion formation. - Product degradation during acidic or basic workup.[3]- Back-extract the aqueous layer with a suitable organic solvent. - To break emulsions, add brine or small amounts of a different organic solvent. - Test the stability of your product to acidic and basic conditions on a small scale before performing the full workup.[3]
Product co-elutes with unreacted sulfonyl chloride during chromatography. - Similar polarity of the product and the starting sulfonyl chloride.[2]- Quench the excess sulfonyl chloride with an amine (e.g., ammonia, a primary or secondary amine) to form a more polar sulfonamide, which can be easily separated by chromatography.[2] - Alternatively, hydrolyze the excess sulfonyl chloride with a mild aqueous base (e.g., sodium bicarbonate) to form the corresponding sulfonic acid, which will be extracted into the aqueous layer.[2][4]
Formation of a dark, tar-like substance. - Oxidative side reactions, especially if the reaction involves sensitive functional groups like phenols.[5]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Consider adding an antioxidant if compatible with your reaction conditions.
Incomplete quenching of excess sulfonyl chloride. - Insufficient amount of quenching agent. - Low temperature slowing down the quenching reaction. - Poor mixing, especially in biphasic systems.[2]- Use a sufficient molar excess of the quenching agent.[2] - Allow the reaction to warm to room temperature after the initial quench at low temperature. - Ensure vigorous stirring to facilitate contact between the reactants.[2]

Frequently Asked Questions (FAQs)

General Workup and Quenching

Q1: What is the first step I should take after my reaction with 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride is complete?

The first and most critical step is to quench any unreacted sulfonyl chloride. This is essential for several reasons: it prevents the formation of unwanted byproducts during workup, simplifies purification, and neutralizes a reactive and potentially hazardous reagent.[2] The choice of quenching agent will depend on the stability of your product.

Q2: What are the best methods for quenching excess 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride?

There are two primary methods for quenching excess sulfonyl chloride:

  • Amine Quench: Adding a primary or secondary amine (or an aqueous solution of ammonia) will convert the sulfonyl chloride into a highly polar sulfonamide.[2] This is often the preferred method if your product is not amine-reactive, as the resulting sulfonamide is typically easy to remove by extraction or chromatography.

  • Aqueous Hydrolysis: Adding water, usually with a mild base like sodium bicarbonate, will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid.[4] The resulting sulfonate salt is water-soluble and can be easily removed by extraction into the aqueous layer.[2] This method is suitable for products that are stable to mild basic conditions.

Q3: My reaction was performed in a non-polar organic solvent. How do I effectively quench the excess sulfonyl chloride in a biphasic system?

Vigorous stirring is crucial for effective quenching in a biphasic system to maximize the interfacial area between the organic and aqueous phases.[2] Adding the quenching solution slowly, especially when using a base like sodium bicarbonate which can cause gas evolution, is also important to control the reaction rate and prevent excessive heat generation.[4]

Purification Challenges

Q4: I'm having trouble separating my product from the unreacted sulfonyl chloride by column chromatography. What can I do?

This is a common issue due to the similar polarities of the sulfonyl chloride and many organic products.[2] The most effective solution is to perform a quenching step before attempting chromatography. By converting the sulfonyl chloride to a more polar sulfonamide or a water-soluble sulfonic acid, the separation will become significantly easier.[2]

Q5: After quenching and extraction, my crude product is an oil, but I expect a solid. What could be the issue?

The presence of residual solvents, especially chlorinated solvents, can prevent crystallization.[6] Drying your product thoroughly under high vacuum is a good first step. If the product remains an oil, it may be due to impurities. In this case, purification by column chromatography is recommended.

Side Reactions and Byproducts

Q6: I'm reacting 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride with a primary amine and I'm seeing a significant amount of a di-sulfonated byproduct. How can I prevent this?

The formation of a di-sulfonamide is a known side reaction with primary amines.[5] To minimize this, you can:

  • Use a 1:1 molar ratio of the amine to the sulfonyl chloride.

  • Add the sulfonyl chloride slowly to the reaction mixture to avoid localized high concentrations.

  • Conduct the reaction at a lower temperature.[5]

Q7: What is the likely identity of a water-soluble byproduct that is formed during the workup?

The most common water-soluble byproduct is the sulfonic acid (or its salt) resulting from the hydrolysis of the sulfonyl chloride.[7] This is expected, especially if an aqueous workup is employed.

Experimental Protocols

Protocol 1: General Amine Quench and Workup

This protocol is suitable for reactions where the desired product is stable to amines.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a primary or secondary amine (e.g., diethylamine, 2-3 equivalents relative to the excess sulfonyl chloride) or a concentrated aqueous solution of ammonia.

  • Stir the mixture vigorously for 30-60 minutes at 0 °C, then allow it to warm to room temperature and stir for another hour.

  • Monitor the disappearance of the sulfonyl chloride by Thin Layer Chromatography (TLC).

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with 1 M HCl (if a basic amine was used for the reaction), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Aqueous Base Quench and Workup

This protocol is suitable for reactions where the desired product is stable to mild aqueous base.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as this will generate CO₂ gas.[4]

  • Stir the biphasic mixture vigorously for 30-60 minutes at 0 °C, then allow it to warm to room temperature and stir for another hour.

  • Monitor the disappearance of the sulfonyl chloride by TLC.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Workup Workflow

The following diagram illustrates the decision-making process for the workup of a reaction involving 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride.

Workup_Workflow start Reaction Complete quench Quench Excess Sulfonyl Chloride start->quench amine_quench Amine Quench (e.g., NH₃, R₂NH) quench->amine_quench Product is amine-stable base_quench Aqueous Base Quench (e.g., NaHCO₃) quench->base_quench Product is base-stable extraction Extraction with Organic Solvent amine_quench->extraction base_quench->extraction wash Aqueous Washes (Acid/Base/Brine) extraction->wash dry Dry Organic Layer (Na₂SO₄/MgSO₄) wash->dry concentrate Concentrate dry->concentrate purify Purification (Chromatography/ Recrystallization) concentrate->purify product Pure Product purify->product

Sources

Optimization

scale-up challenges for the synthesis of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride

Welcome to the technical support center for the synthesis of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the scale-up challenges and common troubleshooting points associated with this multi-step synthesis. My objective is to move beyond a simple recitation of steps and delve into the causality behind experimental choices, ensuring a robust and reproducible process.

The synthesis of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a valuable process, as this molecule serves as a key intermediate for various pharmaceuticals and agrochemicals, particularly in the creation of sulfonamide derivatives.[1] The primary synthetic route involves two key stages: the synthesis of the precursor 4-tert-butyl-1-propoxybenzene, followed by its chlorosulfonation. Each stage presents unique challenges, especially when transitioning from bench-scale to pilot or manufacturing scales. This guide provides a structured, question-and-answer-based approach to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride?

The synthesis is typically a two-step process. First, the starting material, 4-tert-butyl-1-propoxybenzene, is prepared via a Williamson ether synthesis from 4-tert-butylphenol and a propyl halide.[2] Second, this ether intermediate undergoes an electrophilic aromatic substitution reaction—specifically, chlorosulfonation using chlorosulfonic acid—to introduce the sulfonyl chloride group onto the aromatic ring.

Q2: What are the primary safety concerns I should be aware of?

The most significant hazard in this synthesis is the use of chlorosulfonic acid (ClSO₃H). This reagent is highly corrosive and reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride (HCl) gas.[3][4] All manipulations must be conducted in a well-ventilated fume hood, away from moisture, using appropriate personal protective equipment (PPE), including an acid-resistant lab coat, heavy-duty chemical-resistant gloves, and a face shield.[5][6] The quenching step, where the reaction mixture is added to ice, is particularly hazardous and must be performed slowly and with extreme caution in a controlled manner.

Q3: How does the substitution pattern on the starting ether direct the position of chlorosulfonation?

The regiochemical outcome is dictated by the directing effects of the two substituents on the benzene ring: the propoxy group (-OPr) and the tert-butyl group (-tBu). The propoxy group is a strongly activating ortho-, para-director due to the lone pairs on the oxygen atom. The tert-butyl group is a moderately activating ortho-, para-director. The desired product has the sulfonyl chloride group at the C5 position, which is ortho to the powerful propoxy director and meta to the tert-butyl group. This position is electronically favored and sterically accessible, making it the major product. However, the potential for substitution at other positions exists, leading to isomeric impurities.

Q4: How can I confirm the identity and purity of the final product?

A combination of analytical techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the structure, including the substitution pattern on the aromatic ring. Mass spectrometry (MS) will verify the molecular weight (290.81 g/mol ).[] The melting point (m.p.) can be compared to literature values (if available) as an indicator of purity; for example, the closely related 4-tert-butylbenzenesulfonyl chloride has a melting point of 78-81 °C. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity and identifying isomeric byproducts.

Synthesis Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Chlorosulfonation cluster_2 Work-up & Purification A 4-tert-butylphenol D 4-tert-butyl-1-propoxybenzene A->D 1. Add to B 2. Add C 3. Reflux B Sodium Ethoxide (from Na in Ethanol) C n-Propyl Chloride D_clone 4-tert-butyl-1-propoxybenzene D->D_clone E Chlorosulfonic Acid (ClSO3H) F 5-(tert-Butyl)-2-propoxybenzene- 1-sulfonyl chloride G Ice/Water Quench F->G Slow Addition D_clone->F Add to E (0-5 °C) H Filtration G->H I Recrystallization H->I J Pure Product I->J

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Sulfonylation with 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in sulfonylation reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in sulfonylation reactions. Specifically, we will address the nuances of catalyst selection and troubleshooting when using the sterically hindered reagent, 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride . Our goal is to provide you with the technical insights and practical solutions needed to ensure the success and efficiency of your experiments.

Introduction: The Challenge of Steric Hindrance

5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride presents a unique synthetic challenge. The bulky tert-butyl group, positioned para to the sulfonyl chloride, along with the ortho-propoxy group, creates significant steric hindrance around the sulfur electrophile. This bulkiness can dramatically decrease the reaction rate with nucleophiles, such as primary and secondary amines, and often leads to low yields or incomplete reactions under standard conditions.

The key to a successful sulfonylation with this reagent lies in the judicious selection of a catalyst that can overcome this steric barrier. This guide will walk you through catalyst selection, provide answers to frequently asked questions, and offer troubleshooting advice for common issues.

Section 1: Catalyst Selection - A Decision Framework

Choosing the right catalyst is paramount. The selection process should be guided by the nature of the nucleophile and the desired reaction kinetics. Below is a decision framework to guide your choice.

Decision Point: What is your nucleophile?
  • Primary Amines & Unhindered Secondary Amines: These are generally more reactive. However, the steric bulk of the sulfonyl chloride still necessitates a potent catalyst.

  • Sterically Hindered Secondary Amines & Alcohols: These weak nucleophiles require a highly active catalytic system to achieve reasonable reaction times and yields.

Catalyst_Selection_Workflow cluster_input Define Reaction cluster_catalyst Catalyst Choice cluster_output Reaction Outcome Start Start: Sulfonylation with 5-(tert-Butyl)-2-propoxybenzene- 1-sulfonyl chloride Nucleophile Identify Nucleophile: - Primary Amine - Secondary Amine (Hindered?) - Alcohol Start->Nucleophile DMAP Primary Choice: 4-DMAP (Catalytic) Nucleophile->DMAP For all nucleophile types Base Stoichiometric Base: - Triethylamine (Et3N) - Hünig's Base (DIPEA) DMAP->Base Standard Protocol No_Base Consider DMAP as sole additive for sensitive substrates.[1][2][3] DMAP->No_Base Alternative for highly sensitive substrates Protocol Proceed with Optimized Protocol Base->Protocol No_Base->Protocol

Section 2: Frequently Asked Questions (FAQs)

Here we address common questions encountered when using 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride.

Q1: My standard sulfonylation protocol using pyridine as a base is failing. What is the likely cause?

A1: Pyridine is often not a sufficiently powerful catalyst for reactions involving sterically hindered electrophiles like 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride.[1][2][3] While it can act as a base to scavenge the HCl byproduct, its nucleophilicity is too low to effectively activate the sulfonyl chloride. For these challenging acylations and sulfonylations, a supernucleophilic catalyst is required.[4][5] We strongly recommend switching to 4-(Dimethylamino)pyridine (DMAP).

Q2: Why is 4-DMAP so much more effective than pyridine?

A2: The enhanced catalytic activity of DMAP stems from its ability to act as a potent nucleophilic catalyst.[6][5] The reaction proceeds through the formation of a highly reactive N-sulfonylpyridinium salt intermediate. The resonance stabilization provided by the dimethylamino group makes DMAP a much stronger nucleophile than pyridine, leading to a higher concentration of this activated intermediate.[2][5] Density Functional Theory (DFT) calculations have shown that the energy barrier to form the DMAP-sulfonyl intermediate is significantly lower than with other pyridine-type bases like collidine, explaining its superior performance.[6][7][8]

Q3: How much DMAP should I use? Is it a catalyst or a reagent?

A3: DMAP is used in catalytic amounts, typically ranging from 1 to 10 mol%. It is a true catalyst and is regenerated during the reaction cycle. However, you will still need a stoichiometric amount of a non-nucleophilic tertiary amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. In some cases, particularly with sensitive substrates, DMAP can be used as the sole additive without an additional tertiary base.[6][7][8]

Q4: I am seeing a significant amount of unreacted starting material, even with DMAP. What can I do?

A4: If the reaction is still sluggish, consider the following troubleshooting steps:

  • Increase Catalyst Loading: You can increase the DMAP loading to 10-20 mol%.

  • Elevate Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can often accelerate the reaction rate. Monitor for potential side reactions or degradation.

  • Solvent Choice: Ensure you are using an appropriate aprotic solvent. Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are common choices.

  • Reaction Time: Sterically demanding reactions may require extended reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

Q5: Are there any common side reactions I should be aware of?

A5: With a sterically hindered sulfonyl chloride, the primary issue is often a slow or incomplete reaction. However, other potential side reactions include:

  • Hydrolysis of the Sulfonyl Chloride: If there is moisture in your reagents or solvent, the sulfonyl chloride can hydrolyze back to the corresponding sulfonic acid. Ensure all reagents and glassware are scrupulously dry.

  • Elimination Reactions: The bulky tert-butyl group can be susceptible to elimination under strongly acidic or high-temperature conditions, though this is less common under typical sulfonylation conditions.[9][10]

  • Di-sulfonylation of Primary Amines: While less likely with this hindered reagent, it's a possibility if the reaction conditions are forced. Using a slight excess of the amine can help to mitigate this.

Section 3: Recommended Protocols & Data

Protocol 1: General Procedure for Sulfonylation of a Primary Amine

This protocol provides a robust starting point for your experiments.

Step-by-Step Methodology:

  • To a solution of the primary amine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add 4-DMAP (0.1 equiv.).

  • Add a solution of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride (1.1 equiv.) in anhydrous DCM dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Catalyst Performance Comparison (Illustrative)

The following table illustrates the expected outcomes with different catalytic systems for the sulfonylation of a representative secondary amine.

Catalyst SystemTemperature (°C)Time (h)Expected Conversion (%)Key Observations
Pyridine (1.2 equiv)2524< 5%Ineffective for hindered substrates.
Et3N (1.5 equiv)2524~10-20%Acts as a base, but poor catalyst.
Et3N (1.5 equiv) / 4-DMAP (0.1 equiv) 25 16 >95% Highly effective and recommended. [11]
4-DMAP (1.2 equiv)2516>95%Can be used as a sole additive.[6][7][8]

Section 4: Mechanistic Insights

Understanding the mechanism underscores the importance of proper catalyst selection.

DMAP_Mechanism cluster_activation Catalyst Activation cluster_reaction Sulfonylation SulfonylCl R-SO2Cl (Hindered Electrophile) Intermediate [R-SO2-DMAP]+ Cl- (Highly Reactive Intermediate) SulfonylCl->Intermediate + DMAP DMAP 4-DMAP (Nucleophilic Catalyst) DMAP->Intermediate Product R-SO2-NH-R' (Sulfonamide Product) Intermediate->Product + R'-NH2 Nucleophile R'-NH2 (Amine Nucleophile) Nucleophile->Product Regen_DMAP Regenerated DMAP Product->Regen_DMAP + HCl

The reaction is initiated by the nucleophilic attack of DMAP on the sulfonyl chloride, displacing the chloride ion to form the N-sulfonyl-4-dimethylaminopyridinium salt.[6] This intermediate is significantly more electrophilic than the starting sulfonyl chloride. The amine nucleophile then attacks this activated intermediate, forming the desired sulfonamide and regenerating the DMAP catalyst. The stoichiometric base (e.g., Et3N) is present to neutralize the HCl that is formed.

References

  • Hurevich, M., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. National Institutes of Health. [Link]

  • Scriven, E. F. V. (2001). Catalysis by 4-dialkylaminopyridines. Semantic Scholar. [Link]

  • Hurevich, M. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Mattan Hurevich Research. [Link]

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English. [Link]

  • Wiley Online Library. (1978). 4‐Dialkylaminopyridines as Highly Active Acylation Catalysts. [New synthetic method (25)]. Angewandte Chemie International Edition. [Link]

  • Science.gov. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. [New synthetic method (25)]. Science.gov. [Link]

  • ResearchGate. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. [Link]

  • ResearchGate. (1978). Catalysis by 4-dialkylaminopyridines. ResearchGate. [Link]

  • Fier, P. S., & Maloney, K. M. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). Sulfonylation of alkenes with sulfonyl chlorides. ResearchGate. [Link]

  • Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

  • Le-Coz, C., et al. (2020). Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. National Institutes of Health. [Link]

  • Willis, M. C., et al. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health. [Link]

  • G. R. Cook, et al. (2018). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. National Institutes of Health. [Link]

  • Ragnarsson, U., & Grehn, L. (1998). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Datapdf. [Link]

  • Padial, N., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. ACS Publications. [Link]

  • ResearchGate. (2020). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. ResearchGate. [Link]

  • Ashenhurst, J. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]

  • ResearchGate. (2019). Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Master Organic Chemistry. [Link]

  • Anderson, E. A., et al. (2020). Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. ACS Publications. [Link]

  • Wu, J., et al. (2020). Recent advances in sulfonylation reactions using potassium/sodium metabisulfite. Royal Society of Chemistry. [Link]

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Reference Data & Comparative Studies

Comparative

The Fundamental Reaction: Nucleophilic Substitution at the Sulfonyl Center

An In-Depth Guide to the Reactivity of Substituted Benzenesulfonyl Chlorides for Researchers and Drug Development Professionals As a Senior Application Scientist, this guide provides a comprehensive comparison of the rea...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of Substituted Benzenesulfonyl Chlorides for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive comparison of the reactivity of substituted benzenesulfonyl chlorides. We will move beyond simple definitions to explore the underlying principles that govern their reactivity, supported by experimental data and detailed protocols. This guide is designed to empower researchers to make informed decisions in the synthesis of sulfonamides, sulfonate esters, and other crucial motifs in medicinal chemistry and materials science.

Benzenesulfonyl chlorides (Ar-SO₂Cl) are powerful electrophiles, primarily utilized in reactions with nucleophiles (Nu⁻) such as amines or alcohols. The core of their reactivity lies in the highly electrophilic sulfur atom, which is bonded to two strongly electron-withdrawing oxygen atoms and a good leaving group, the chloride ion.

The reaction generally proceeds through a concerted S_N2-like mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate. In both scenarios, the rate-determining step involves the nucleophilic attack on the sulfur atom. Consequently, any factor that influences the electrophilicity of this sulfur atom will directly impact the reaction rate. The electronic properties of the substituents on the aromatic ring are the primary modulators of this reactivity.

Caption: Generalized mechanism for nucleophilic substitution on a benzenesulfonyl chloride.

The Role of Aromatic Substituents: Electronic Effects

The electronic nature of the substituent on the benzene ring profoundly influences the reactivity of the -SO₂Cl group.[1] These effects can be broadly categorized into two types: electron-withdrawing groups (EWGs) and electron-donating groups (EDGs).

Electron-Withdrawing Groups (EWGs): Accelerating the Reaction

EWGs, such as nitro (-NO₂), trifluoromethyl (-CF₃), and halogens (-Br, -Cl), pull electron density away from the aromatic ring and, by extension, from the sulfonyl group. This inductive and/or resonance withdrawal increases the partial positive charge on the sulfur atom, making it more electrophilic and thus more susceptible to nucleophilic attack.[1]

Key Outcome: EWGs significantly increase the rate of reaction.

A prime example is 4-nitrobenzenesulfonyl chloride (nosyl chloride), which is highly reactive due to the strong electron-withdrawing nature of the p-nitro group.[2][3][4] This enhanced reactivity makes it a valuable reagent, for instance, in peptide synthesis where it is used to introduce the "nosyl" protecting group onto amino acids.[2]

Electron-Donating Groups (EDGs): Slowing the Reaction

Conversely, EDGs, such as methoxy (-OCH₃) and alkyl groups (-CH₃), push electron density into the aromatic ring. This effect decreases the electrophilicity of the sulfur center, rendering it less attractive to incoming nucleophiles.

Key Outcome: EDGs significantly decrease the rate of reaction.[1]

For example, 4-methoxybenzenesulfonyl chloride is notably less reactive than its unsubstituted or nitro-substituted counterparts.[5]

The Curious Case of Ortho-Substituents

While steric hindrance is often expected to slow down reactions, studies on ortho-alkyl substituted benzenesulfonyl chlorides have revealed a counterintuitive phenomenon known as "steric acceleration."[6] Compounds like 2,4,6-trimethylbenzenesulfonyl chloride and 2,4,6-triisopropylbenzenesulfonyl chloride are hydrolyzed faster than the unsubstituted benzenesulfonyl chloride.[6] This is thought to be due to the relief of ground-state strain upon moving to the trigonal bipyramidal transition state. This unique property has made these hindered sulfonyl chlorides highly effective coupling reagents in oligonucleotide synthesis.[6]

Quantifying Reactivity: The Hammett Equation

The influence of meta- and para-substituents on the reaction rate can be quantitatively described by the Hammett equation:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the reaction of a substituted benzenesulfonyl chloride.

  • k₀ is the rate constant for the reaction of the unsubstituted benzenesulfonyl chloride.

  • σ (sigma) is the substituent constant , which depends on the nature and position of the substituent. It is positive for EWGs and negative for EDGs.

  • ρ (rho) is the reaction constant , indicating the sensitivity of the reaction to electronic effects.[7][8]

For nucleophilic substitution reactions on benzenesulfonyl chlorides, the reaction constant (ρ) is positive.[9][10] A positive ρ value signifies that the reaction is accelerated by electron-withdrawing substituents (positive σ values) and decelerated by electron-donating substituents (negative σ values). This is consistent with a transition state where negative charge is building up on the sulfonyl group, which is stabilized by EWGs.[7]

Table 1: Hammett Constants and Their Effect on Reactivity
Substituent (Para-position)Hammett Constant (σ_p)Inductive/Resonance EffectExpected Effect on Rate
-NO₂+0.78Strong EWG (-I, -M)Strong Acceleration
-Br+0.23EWG (-I, +M)Moderate Acceleration
-H0.00ReferenceBaseline
-CH₃-0.17Weak EDG (+I)Moderate Deceleration
-OCH₃-0.27Strong EDG (-I, +M)Strong Deceleration

Experimental Data: Solvolysis Rates

Kinetic studies, particularly the solvolysis in water, provide clear experimental evidence for these substituent effects. The following table summarizes relative rate data for the hydrolysis of various 4-substituted benzenesulfonyl chlorides.

Table 2: Relative Rates of Hydrolysis for 4-X-Benzenesulfonyl Chlorides in Water
Substituent (X)Relative Rate (k_rel) at 15°CReference
MeO0.25[9]
Me0.59[9]
H1.00[9]
Br2.75[9]
NO₂19.5[9]

Data derived from kinetic studies by Rossall and Robertson.[9] The data clearly demonstrates that the electron-donating methoxy group reduces the reaction rate to 25% of the unsubstituted compound, while the powerful electron-withdrawing nitro group accelerates it by nearly 20-fold.

Experimental Protocol: Kinetic Analysis of Solvolysis by Conductimetry

This protocol outlines a robust method for determining the first-order rate constants for the solvolysis of benzenesulfonyl chlorides, adapted from the methodology of R. E. Robertson and B. Rossall.[9] The hydrolysis produces hydrochloric acid and the corresponding sulfonic acid, leading to an increase in the conductivity of the solution, which can be monitored over time.

Ar-SO₂Cl + 2H₂O → Ar-SO₃H + HCl + H₂O

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solv Prepare high-purity water prep_cell Calibrate conductivity cell prep_solv->prep_cell prep_sub Purify sulfonyl chloride (e.g., recrystallization) thermostat Equilibrate water in cell to desired temperature (e.g., 15.00 °C) prep_cell->thermostat inject Inject a small, known amount of sulfonyl chloride solution (e.g., in acetone) into the cell thermostat->inject log_data Record conductivity vs. time using a data logger inject->log_data plot_data Plot ln(C_inf - C_t) vs. time log_data->plot_data calc_k Calculate rate constant (k) from the slope (-k) plot_data->calc_k

Caption: Experimental workflow for kinetic analysis using conductimetry.

Methodology
  • Materials & Reagents:

    • Substituted benzenesulfonyl chloride (high purity)

    • Deionized, distilled water (conductivity grade)

    • Acetone (spectroscopic grade, for stock solution)

    • Calibrated conductivity meter and cell

    • Constant temperature water bath (±0.01°C)

    • Magnetic stirrer and stir bar

    • Data acquisition system

  • Procedure:

    • Purification: Ensure the benzenesulfonyl chloride sample is pure. Recrystallization from petroleum ether to a constant melting point is recommended.[9]

    • Thermostatting: Place a known volume of pure water into the conductivity cell. Submerge the cell in the constant temperature bath and allow it to equilibrate to the desired temperature (e.g., 15.00 ± 0.01 °C) with gentle stirring.

    • Initiation: Prepare a concentrated stock solution of the sulfonyl chloride in a non-nucleophilic solvent like acetone. Once the water in the cell is at thermal equilibrium, inject a small, precise aliquot of the stock solution to initiate the reaction. The final concentration of the sulfonyl chloride should be low to ensure first-order kinetics.

    • Data Logging: Immediately begin recording the conductivity of the solution as a function of time. Continue recording until the conductivity value becomes stable, indicating the reaction has gone to completion (at least 10 half-lives). This final reading corresponds to the infinite conductivity (C_inf).

    • Data Analysis: The first-order rate constant (k) is determined from the integrated rate law: ln(C_inf - C_t) = -kt + ln(C_inf - C_0) Where C_t is the conductivity at time t, C_inf is the final conductivity, and C_0 is the initial conductivity.

    • A plot of ln(C_inf - C_t) versus t will yield a straight line with a slope of -k.

  • Self-Validation and Trustworthiness:

    • The linearity of the first-order plot over several half-lives validates the assumption of a first-order process.

    • Repeating the experiment at slightly different initial concentrations should yield the same rate constant, confirming the reaction order.

    • The high accuracy of the temperature control is critical, as reaction rates are highly sensitive to temperature fluctuations.

Conclusion

The reactivity of a substituted benzenesulfonyl chloride is fundamentally controlled by the electronic properties of the substituent on the aromatic ring. This relationship is both predictable and quantifiable:

  • Electron-withdrawing groups accelerate nucleophilic substitution by enhancing the electrophilicity of the sulfonyl sulfur.

  • Electron-donating groups decelerate the reaction by reducing the electrophilicity of the sulfur.

This structure-activity relationship, elegantly captured by the Hammett equation and confirmed by kinetic data, provides a powerful predictive tool for chemists. By understanding these principles, researchers can strategically select the appropriate sulfonyl chloride to achieve the desired reactivity profile for applications ranging from the synthesis of active pharmaceutical ingredients to the creation of advanced materials.

References

  • The Role of 4-Nitrobenzenesulfonyl Chloride in Modern Synthesis.Vertex AI Search Result.
  • A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis.Vertex AI Search Result.
  • Rossall, B., & Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides.Canadian Journal of Chemistry, 49(9), 1441-1450.
  • Experiment 8 — Kinetics of SN1 Solvolysis.
  • What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions?Guidechem.
  • Sikora, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1399. [Link]

  • 4-Methoxybenzenesulfonyl chloride.Solubility of Things.
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate.[Link]

  • CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro-.CymitQuimica.
  • Rossall, B., & Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl Chloride Solvolyses. Canadian Journal of Chemistry, 49(9), 1451-1455. [Link]

  • Hammett equation. Wikipedia.[Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts.[Link]

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Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Novel 5-(tert-butyl)-2-propoxybenzenesulfonamides as Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Potential of the Benzenesulfonamide Scaffold The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, most notably...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, most notably for its critical role in the development of carbonic anhydrase (CA) inhibitors.[1] Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] These enzymes are integral to a multitude of physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[3] The clinical significance of CA inhibitors is well-established, with applications in treating glaucoma, epilepsy, and altitude sickness.[4][5][6]

The fundamental mechanism of action for benzenesulfonamide-based CA inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the enzyme's active site. The substituents on the benzene ring play a crucial role in modulating the potency and isoform selectivity of these inhibitors by interacting with hydrophobic and hydrophilic pockets in the active site.[7][8] This guide provides a comprehensive comparison of a novel series of 5-(tert-butyl)-2-propoxybenzenesulfonamides against established carbonic anhydrase inhibitors, supported by detailed experimental protocols and a synthesized structure-activity relationship (SAR) based on analogous chemical series.

Hypothesized Structure-Activity Relationship of 5-(tert-butyl)-2-propoxybenzenesulfonamides

While direct experimental data for 5-(tert-butyl)-2-propoxybenzenesulfonamides is not yet publicly available, we can construct a robust hypothetical SAR based on extensive literature on related benzenesulfonamide analogs. The strategic placement of the tert-butyl group at the 5-position and a propoxy group at the 2-position is anticipated to confer specific advantages in terms of potency and isoform selectivity.

The bulky and hydrophobic tert-butyl group at the 5-position is expected to engage a hydrophobic pocket within the carbonic anhydrase active site. Studies on other benzenesulfonamides have shown that such bulky hydrophobic groups can enhance binding affinity and contribute to isoform selectivity, particularly for the tumor-associated CA IX and XII isoforms over the ubiquitous CA I and II.[3][9] The propoxy group at the 2-position, with its moderate lipophilicity and hydrogen bond accepting capability, can also influence the binding orientation and overall physicochemical properties of the molecule. The length and branching of the alkoxy chain can fine-tune these interactions.[10]

This guide will explore the SAR of a focused library of N-substituted 5-(tert-butyl)-2-propoxybenzenesulfonamides to probe the impact of various functionalities on the sulfonamide nitrogen.

Comparative Analysis with Marketed Alternatives

To contextualize the potential of the novel 5-(tert-butyl)-2-propoxybenzenesulfonamide series, their performance will be benchmarked against well-established, clinically used carbonic anhydrase inhibitors.

InhibitorChemical ClassPrimary Clinical Use(s)Reported IC50 (hCA II)
Acetazolamide Unsubstituted BenzenesulfonamideGlaucoma, Epilepsy, Altitude Sickness[4][5]~12 nM[2]
Dorzolamide Thienothiopyran-2-sulfonamideGlaucoma[11]~3.5 nM
Brinzolamide Thienothiopyran-2-sulfonamideGlaucoma[11]~3.1 nM

Note: IC50 values can vary depending on assay conditions.

Experimental Design and Protocols

Synthesis of a Focused Library of 5-(tert-butyl)-2-propoxybenzenesulfonamides

The synthesis of the target compounds will follow a well-established two-step procedure, starting from commercially available 4-(tert-butyl)phenol.

Step 1: Synthesis of 5-(tert-butyl)-2-propoxybenzenesulfonyl chloride

  • Alkylation: React 4-(tert-butyl)phenol with 1-bromopropane in the presence of a suitable base (e.g., K2CO3) in a polar aprotic solvent (e.g., acetone) to yield 1-(tert-butyl)-4-propoxybenzene.

  • Chlorosulfonylation: Treat the resulting 1-(tert-butyl)-4-propoxybenzene with chlorosulfonic acid at a controlled temperature (0-5 °C) to introduce the sulfonyl chloride group, yielding 5-(tert-butyl)-2-propoxybenzenesulfonyl chloride.

Step 2: N-Substitution of the Sulfonamide

  • Amine Coupling: React the 5-(tert-butyl)-2-propoxybenzenesulfonyl chloride with a diverse range of primary and secondary amines in the presence of a base such as pyridine or triethylamine in an appropriate solvent like dichloromethane.

  • Purification: The final products will be purified using column chromatography or recrystallization to yield the target N-substituted 5-(tert-butyl)-2-propoxybenzenesulfonamides.

Diagram of the Synthetic Workflow

Synthetic Workflow A 4-(tert-butyl)phenol B 1-(tert-butyl)-4-propoxybenzene A->B 1-Bromopropane, K2CO3 C 5-(tert-butyl)-2-propoxybenzenesulfonyl chloride B->C ClSO3H E N-substituted 5-(tert-butyl)-2-propoxybenzenesulfonamides C->E D Diverse Amines (R1R2NH) D->E Pyridine

Caption: Synthetic route to N-substituted 5-(tert-butyl)-2-propoxybenzenesulfonamides.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, and XII) will be determined using a stopped-flow CO2 hydrase assay.[3]

Materials:

  • Purified recombinant hCA isoforms

  • Synthesized inhibitors and reference compounds (e.g., Acetazolamide)

  • CO2-saturated water

  • Assay buffer (e.g., Tris-HCl with a pH indicator)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.

  • Equilibrate the enzyme solution and the CO2-saturated water to the desired temperature (e.g., 25 °C).

  • In the stopped-flow instrument, rapidly mix the enzyme solution (pre-incubated with the inhibitor or vehicle) with the CO2-saturated water.

  • Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

  • Calculate the initial rates of reaction for each inhibitor concentration.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Diagram of the Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis A Synthesized Inhibitors E Pre-incubation (Inhibitor + Enzyme) A->E B hCA Isoforms B->E C CO2-saturated water F Rapid Mixing with CO2 solution C->F D Assay Buffer D->A D->B D->C E->F G Spectrophotometric Measurement F->G H Calculate Initial Rates G->H I Determine % Inhibition H->I J Calculate IC50 Values I->J

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Projected Structure-Activity Relationship and Comparative Data

The following table presents hypothetical IC50 data for a representative set of N-substituted 5-(tert-butyl)-2-propoxybenzenesulfonamides against hCA II, illustrating the anticipated SAR.

Compound IDR1R2Projected IC50 (hCA II, nM)Rationale for Activity
1 HH25The unsubstituted sulfonamide serves as the baseline, with activity driven by the core scaffold.
2 CH3H18Small alkyl substitution is generally well-tolerated and can slightly improve potency.
3 C2H5H15A slightly larger ethyl group may offer more favorable hydrophobic interactions.
4 n-C3H7H20Increased chain length may lead to suboptimal positioning in the active site.
5 CH3CH335Di-substitution can introduce steric hindrance, potentially reducing affinity.
6 HBenzyl8The benzyl group can access additional hydrophobic regions of the active site, enhancing potency.[7]
Acetazolamide --12Reference Inhibitor

Discussion and Future Directions

This guide outlines a systematic approach to investigating the structure-activity relationship of a novel series of 5-(tert-butyl)-2-propoxybenzenesulfonamides as carbonic anhydrase inhibitors. The proposed synthetic strategy is robust and allows for the generation of a diverse library of analogs for SAR exploration. The in vitro CA inhibition assay is a well-established and reliable method for determining the potency of these compounds.

The hypothesized SAR suggests that N-alkylation of the sulfonamide can modulate potency, with smaller alkyl groups and aromatic substituents like benzyl being potentially beneficial. The 5-tert-butyl and 2-propoxy groups are anticipated to anchor the molecule in the active site, and further studies will be necessary to evaluate their impact on isoform selectivity, particularly against the cancer-related isoforms hCA IX and XII.

Future work should focus on expanding the library of N-substituents to include a wider range of functional groups, such as those containing hydroxyl or carboxyl moieties, to probe for additional interactions within the active site. Co-crystallization studies of the most potent inhibitors with different CA isoforms will provide invaluable structural insights to guide further drug design and optimization.[7]

References

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38:1, 2023.
  • A Comparative Analysis of Phenidone and Other Lipoxygenase Inhibitors for Researchers and Drug Development Professionals. BenchChem, 2025.
  • Validating 5-Lipoxygenase Inhibition: A Comparative Guide to AA-1777 and Marketed Altern
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 175-184, 2017. [Link]

  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(3), 987-1000, 2014. [Link]

  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(3), 987-1000, 2014.
  • Synthesis and Structure–Activity Relationship Studies of 4‑((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 2014.
  • Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 25(10), 2439, 2020.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 22(9), 1549, 2017.
  • The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 32(5), 951-956, 1989. [Link]

  • What are examples of carbonic anhydrase inhibitors (CAIs) and their clinical uses?. Guideline Central, 2025.
  • Synthesis And Structure-Activity Relationships Studies Of 4-((4-Hydroxy-3-Methoxybenzyl)Amino)Benzenesulfonamide Derivaties As Potent And Selective Inhibitors Of 12-Lipoxygenase. eScholarship, University of California, 2013.
  • Performance of 2-Methoxy-5-methylbenzenesulfonamide Derivatives Compared to Commercial Standards as Carbonic Anhydrase Inhibitor. BenchChem, 2025.
  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2178331, 2023. [Link]

  • Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Medicinal Chemistry, 58(24), 9636-9648, 2015. [Link]

  • Carbonic anhydrase inhibitor. Wikipedia.
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  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200783, 2023. [Link]

  • List of Carbonic anhydrase inhibitors. Drugs.com.
  • An overview of lipoxygenase inhibitors with approach of in vivo studies. Prostaglandins & Other Lipid Mediators, 147, 106411, 2020. [Link]

  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents. RSC Medicinal Chemistry, 10(1), 16-33, 2019. [Link]

  • Carbonic anhydrase inhibitors for the treatment of glaucoma.
  • Carbonic Anhydrase Inhibitors. StatPearls, 2023. [Link]

  • Novel 5-lipoxygenase inhibitors identified by computational screening methods.. Journal of Computer-Aided Molecular Design, 35(1), 103-116, 2021.
  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 236, 114321, 2022. [Link]

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Comparative

A Comparative Guide to the Sulfonation of 5-(tert-Butyl)-2-propoxybenzene: Agent Selection and Protocol Optimization

This guide provides an in-depth comparative analysis of common sulfonating agents for the regioselective sulfonation of 5-(tert-butyl)-2-propoxybenzene. Directed at researchers, chemists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of common sulfonating agents for the regioselective sulfonation of 5-(tert-butyl)-2-propoxybenzene. Directed at researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying chemical principles that govern reagent choice, reaction outcomes, and process optimization. We will explore the performance of various agents, from the aggressive to the mild, supported by mechanistic insights and detailed experimental workflows.

The substrate, 5-(tert-butyl)-2-propoxybenzene, presents a classic challenge in electrophilic aromatic substitution. The benzene ring is strongly activated by two electron-donating groups: a propoxy group and a tert-butyl group. The interplay between the potent ortho-, para-directing effect of the propoxy group and the steric hindrance imposed by the bulky tert-butyl group dictates the regiochemical outcome of the sulfonation. Understanding this interplay is critical for selecting an appropriate sulfonating agent to achieve high yield and purity of the desired sulfonic acid or sulfonyl chloride derivative, which are valuable intermediates in the synthesis of pharmaceuticals and specialty chemicals.[1]

Mechanistic Considerations & Regioselectivity

The sulfonation of an aromatic ring is a cornerstone electrophilic aromatic substitution (SEAr) reaction.[2][3] The active electrophile is typically sulfur trioxide (SO₃) or its protonated form.[2][4] The reaction proceeds via the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion.[4]

For 5-(tert-butyl)-2-propoxybenzene, the directing effects are as follows:

  • -OPr (Propoxy): A powerful activating group, strongly directing incoming electrophiles to the ortho and para positions (positions 3 and 6).

  • -tBu (tert-Butyl): A moderately activating group, also directing ortho and para (positions 2 and 4).

Given the substitution pattern, the potential sites for sulfonation are positions 3, 4, and 6. Position 2 is already substituted. The powerful activating effect of the propoxy group strongly favors substitution at positions 3 and 6. However, the significant steric bulk of the adjacent tert-butyl group at position 5 severely hinders attack at position 6. Therefore, the electronically and sterically favored product is 5-(tert-butyl)-2-propoxybenzene-4-sulfonic acid .

Below is a diagram illustrating the predicted regioselective sulfonation pathway.

G cluster_0 Reaction Pathway cluster_1 Key Influences Start 5-(tert-butyl)-2-propoxybenzene TS Sigma Complex (Arenium Ion) Start->TS + SO₃ (Electrophile) Regioselective Attack at C4 Product 5-(tert-butyl)-2-propoxybenzene-4-sulfonic acid TS->Product -H⁺ Aromaticity Restored Propoxy Group Propoxy Group Propoxy Group->TS Strong Activation (ortho, para-directing) tert-Butyl Group tert-Butyl Group tert-Butyl Group->TS Steric Hindrance (Blocks C6 Position)

Caption: Predicted regioselective sulfonation pathway for 5-(tert-butyl)-2-propoxybenzene.

Comparative Analysis of Sulfonating Agents

The choice of sulfonating agent is paramount and depends on the desired final product (sulfonic acid vs. sulfonyl chloride), the sensitivity of the substrate to harsh acidic conditions, and the required scale of the reaction.

Sulfonating AgentActive ElectrophileReactivityKey AdvantagesKey DisadvantagesPrimary Product
Chlorosulfonic Acid (ClSO₃H)ClSO₃HVery HighDirectly yields sulfonyl chlorides; high conversion.[5][6]Highly corrosive; generates HCl gas; can cause charring with sensitive substrates.[7][8]Sulfonyl Chloride
Oleum (H₂SO₄ + SO₃)SO₃HighPowerful and cost-effective for industrial scale.[9][10]Aggressive; can lead to oxidation and sulfone byproducts; produces waste acid.[11][12]Sulfonic Acid
Sulfur Trioxide Pyridine Complex (SO₃·py)SO₃ModerateMild and selective; ideal for acid-sensitive substrates; minimizes byproducts.[13]More expensive; pyridine recovery can be difficult.[12][14]Sulfonic Acid
Concentrated Sulfuric Acid (H₂SO₄)SO₃ (in equilibrium)LowInexpensive and readily available.Reversible reaction requires forcing conditions (heat), which can lead to degradation.[2][3]Sulfonic Acid

Experimental Protocols & Field Insights

The following protocols are designed as self-validating systems. The choice between them hinges on the end-goal: chlorosulfonic acid is the preferred reagent for synthesizing the sulfonyl chloride directly, which is often a more versatile intermediate. The SO₃·pyridine complex is chosen for its mildness, providing a high-purity sulfonic acid with minimal byproduct formation.

Protocol 1: Synthesis of 5-(tert-Butyl)-2-propoxybenzenesulfonyl Chloride using Chlorosulfonic Acid

This method is authoritative for converting an activated aromatic ring directly to its sulfonyl chloride derivative.[5][15] The existence of the target product, 5-(tert-butyl)-2-propoxybenzene-1-sulfonyl chloride (CAS 681260-21-9), validates this approach.[][17]

Causality: Using an excess of chlorosulfonic acid drives the reaction to completion, ensuring the formation of the sulfonyl chloride over the sulfonic acid.[5] An inert solvent like dichloromethane is used to control the reaction temperature and prevent charring. The low temperature at the start is crucial to manage the highly exothermic reaction.

G cluster_workflow Experimental Workflow: Chlorosulfonation A 1. Dissolve Substrate (5-(tert-butyl)-2-propoxybenzene) in CH₂Cl₂ B 2. Cool Reaction Mixture (0-5 °C, Ice Bath) A->B C 3. Add Chlorosulfonic Acid (Dropwise, 2.2 eq.) B->C D 4. Stir at Room Temp (Monitor by TLC/LC-MS) C->D E 5. Quench Reaction (Pour onto Ice-Water) D->E F 6. Extract & Wash (CH₂Cl₂, H₂O, Brine) E->F G 7. Dry & Concentrate (Na₂SO₄, Rotary Evaporation) F->G H 8. Purify Product (Crystallization or Chromatography) G->H

Caption: Workflow for the synthesis of 5-(tert-butyl)-2-propoxybenzenesulfonyl chloride.

Step-by-Step Methodology:

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas scrubber (to neutralize HCl), dissolve 5-(tert-butyl)-2-propoxybenzene (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Reagent: Add chlorosulfonic acid (2.2 eq.) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (carefully, to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Synthesis of 5-(tert-Butyl)-2-propoxybenzenesulfonic Acid using SO₃·Pyridine Complex

This protocol is ideal when the goal is the sulfonic acid itself, especially if the substrate or product is sensitive to strong acids or oxidative conditions. The sulfur trioxide pyridine complex is a mild, non-aggressive sulfonating agent.[13][18][19]

Causality: The SO₃·pyridine complex provides a source of electrophilic SO₃ in a controlled manner, avoiding the harsh, dehydrating conditions of oleum or sulfuric acid.[14] The reaction is typically run in a polar aprotic solvent or neat pyridine at elevated temperatures to ensure sufficient reaction rates. The workup is simpler as it avoids handling large amounts of strong acid.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 5-(tert-butyl)-2-propoxybenzene (1.0 eq.) in pyridine or a suitable chlorinated solvent like 1,2-dichloroethane.

  • Addition of Reagent: Add sulfur trioxide pyridine complex (1.5 eq.) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching: Cool the reaction mixture to room temperature and carefully add water.

  • Isolation: If a solvent was used, remove it under reduced pressure. Acidify the aqueous residue with concentrated HCl to a pH of 1-2. The sulfonic acid product may precipitate.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, the sulfonic acid can be isolated by extraction or other appropriate methods.

Conclusion and Recommendations

The optimal sulfonating agent for 5-(tert-butyl)-2-propoxybenzene is dictated by the desired synthetic outcome.

  • For the direct and efficient synthesis of 5-(tert-butyl)-2-propoxybenzenesulfonyl chloride , an important synthetic intermediate, chlorosulfonic acid is the reagent of choice. Its high reactivity ensures complete conversion, though careful control of temperature and a robust workup procedure are essential.

  • For the synthesis of high-purity 5-(tert-butyl)-2-propoxybenzenesulfonic acid , particularly when avoiding harsh conditions and potential byproducts is critical, the sulfur trioxide pyridine complex is superior. Its mild nature preserves the integrity of the activated aromatic system, leading to a cleaner reaction profile.

While stronger agents like oleum could be used, they offer little advantage over chlorosulfonic acid and introduce a higher risk of side reactions, such as sulfone formation, due to the highly activated nature of the substrate. Concentrated sulfuric acid is generally too slow and requires conditions that may degrade the starting material. Therefore, a careful evaluation of the project's specific needs—whether it prioritizes access to the sulfonyl chloride or the ultimate purity of the sulfonic acid—should guide the chemist's selection.

References

  • Decachem. (2024). Oleum - Fuming Sulfuric Acid.
  • Chem-Impex. Sulfur trioxide pyridine complex.
  • Grokipedia. Oleum.
  • MilliporeSigma (Sigma-Aldrich). Sulfur trioxide pyridine complex, 1 X 500 g (84737-500G).
  • East Harbour Group. Chemicals Explained: Oleum.
  • Wikipedia. Sulfur trioxide pyridine complex.
  • Nordmann. Sulfur trioxide-pyridine complex.
  • Lifechem Pharma. Sulfur Trioxide Pyridine Complex Manufacturers.
  • Wikipedia.
  • Ballestra S.p.A. Oleum and Sulfur Trioxide Production Plants.
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  • GlobalSpec. Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid.
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  • Esteves, P. M., et al. (2017). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. Physical Chemistry Chemical Physics.
  • AHH Chemical Co., Ltd. CAS 681260-21-9 5-TERT-BUTYL-2-PROPOXY-BENZENESULFONYL CHLORIDE.
  • BLDpharm. 681260-21-9|5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride.
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Validation

Comparative In Vitro Efficacy of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Technical Guide

In the landscape of drug discovery, the benzenesulfonamide scaffold stands as a privileged structure, demonstrating a remarkable versatility in biological activity. While the initial query focused on 5-(tert-butyl)-2-pro...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the benzenesulfonamide scaffold stands as a privileged structure, demonstrating a remarkable versatility in biological activity. While the initial query focused on 5-(tert-butyl)-2-propoxybenzenesulfonamide derivatives, the available literature points towards a broader and more extensively documented role of benzenesulfonamides, particularly as potent inhibitors of carbonic anhydrases (CAs). This guide, therefore, pivots to a comprehensive comparative analysis of the in vitro efficacy of various benzenesulfonamide derivatives against these ubiquitous metalloenzymes, providing researchers with the foundational data and methodologies to navigate this promising class of compounds.

The inhibition of carbonic anhydrases is a clinically validated strategy for the treatment of various pathologies, including glaucoma, epilepsy, and certain types of cancer.[1][2] The sulfonamide moiety itself is a key pharmacophore, coordinating to the zinc ion in the active site of carbonic anhydrases, leading to the inhibition of their catalytic activity.[1] This guide will delve into the structure-activity relationships (SAR) of benzenesulfonamide derivatives, comparing their in vitro potency and selectivity against different CA isoforms.

Comparative Efficacy of Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms

The in vitro inhibitory activity of benzenesulfonamide derivatives is typically quantified by determining their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) against various carbonic anhydrase isoforms. The most clinically relevant isoforms include CA I, II, IV, and IX. CA II is a ubiquitous cytosolic isoform, while CA IX is a tumor-associated, membrane-bound enzyme, making it an attractive target for anticancer therapies.[1][3]

Compound/Derivative ClassTarget Isoform(s)Reported Kᵢ / IC₅₀ (nM)Key Structural FeaturesReference
Acetazolamide (Standard)hCA IX25Unsubstituted sulfonamide, heterocyclic ring[3]
Triazole-Benzenesulfonamide ConjugateshCA IXLow nanomolar rangeTriazole ring incorporation[1]
Amino Thiazole based Coumarin BenzenesulfonamidehCA IX, hCA XII25.04 (hCA IX), 3.94 (hCA XII)Bulky heterocyclic moieties[3]
Diamide-based BenzenesulfonamidesCA IX10.93 - 25.06Diamide linkage[3]
4-Sulfamoyl-benzenecarboxamidesCA II, CA IVLow nanomolar rangeCarboxamide modifications[2]

Insights from the Data:

The data clearly indicates that modifications to the core benzenesulfonamide structure can dramatically influence both potency and isoform selectivity. The incorporation of triazole and other heterocyclic moieties often leads to highly potent inhibitors, particularly against the tumor-associated isoform CA IX.[1][3] This highlights a key strategy in the design of novel anticancer agents. Furthermore, the development of derivatives with selectivity for CA IX over the more ubiquitous CA II is a critical objective to minimize off-target effects.[3]

Mechanistic Action and Signaling Pathways

Benzenesulfonamide derivatives exert their inhibitory effect by directly interacting with the active site of carbonic anhydrases. The primary mechanism involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) cofactor, which is essential for the enzyme's catalytic activity – the reversible hydration of carbon dioxide to bicarbonate and a proton.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Benzenesulfonamide Inhibitor cluster_2 Inhibited Enzyme cluster_3 Inhibition of CO₂ Hydration Zn Zn²⁺ H2O H₂O Zn->H2O His 3x Histidine Residues Zn->His Coordination Inhibitor R-SO₂NH₂ Inhibitor->Zn Displaces H₂O and Coordinates to Zinc Inhibited_Zn Zn²⁺ Inhibited_Inhibitor R-SO₂NH₂ Inhibited_Zn->Inhibited_Inhibitor Inhibited_His 3x Histidine Residues Inhibited_Zn->Inhibited_His Coordination CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3

Caption: Mechanism of Carbonic Anhydrase Inhibition.

By blocking the hydration of carbon dioxide, these inhibitors can modulate intracellular and extracellular pH, which is particularly relevant in the tumor microenvironment where CA IX is overexpressed.

Experimental Protocols for In Vitro Efficacy Assessment

To ensure the generation of reliable and reproducible data, standardized in vitro assays are paramount. The following is a detailed protocol for a stopped-flow carbon dioxide hydration assay, a common method for determining the inhibitory potency of compounds against carbonic anhydrases.

Stopped-Flow CO₂ Hydration Assay Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified carbonic anhydrase isoform in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5).

    • Prepare a stock solution of the benzenesulfonamide derivative in DMSO.

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through deionized water.

    • Prepare a pH indicator solution (e.g., p-nitrophenol) in the same buffer as the enzyme.

  • Instrumentation:

    • Utilize a stopped-flow spectrophotometer capable of rapid mixing and data acquisition.

  • Assay Procedure:

    • Equilibrate the enzyme solution and the CO₂ solution to the desired temperature (typically 25 °C).

    • In the first syringe of the stopped-flow instrument, load the enzyme solution and the pH indicator.

    • In the second syringe, load the CO₂-saturated water solution.

    • To determine the IC₅₀, pre-incubate the enzyme with varying concentrations of the benzenesulfonamide derivative for a specified time before the assay.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time, which reflects the decrease in pH due to the formation of bicarbonate and protons.

  • Data Analysis:

    • Calculate the initial rate of the enzymatic reaction from the linear portion of the absorbance versus time curve.

    • Plot the initial reaction rates against the inhibitor concentrations.

    • Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

G cluster_0 Syringe A cluster_1 Syringe B cluster_2 Data Acquisition & Analysis Enzyme Enzyme + pH Indicator + Inhibitor (variable conc.) Mixer Rapid Mixing Chamber Enzyme->Mixer CO2 CO₂ Saturated Water CO2->Mixer Detector Spectrophotometer (Monitors Absorbance Change) Mixer->Detector Rate Calculate Initial Reaction Rate Detector->Rate Plot Plot Rate vs. [Inhibitor] Rate->Plot IC50 Determine IC₅₀ Plot->IC50

Caption: Stopped-Flow Assay Workflow.

Concluding Remarks

The benzenesulfonamide scaffold remains a cornerstone in the development of potent and selective carbonic anhydrase inhibitors. The extensive body of in vitro data underscores the tractability of this chemical class for fine-tuning inhibitory activity against specific CA isoforms. By leveraging the comparative data and robust experimental protocols outlined in this guide, researchers can accelerate the discovery and development of novel benzenesulfonamide-based therapeutics for a range of diseases.

References

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Comparative

A Comparative Guide to Cross-Reactivity and Selectivity Profiling of Novel Benzenesulfonamide-Based Transthyretin Kinetic Stabilizers

Introduction: The Criticality of Selectivity for Transthyretin Stabilizers Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease caused by the destabilization of the TTR protein tetramer.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Selectivity for Transthyretin Stabilizers

Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease caused by the destabilization of the TTR protein tetramer.[1][2] The dissociation of this tetramer into monomers is the rate-limiting step in the formation of amyloid fibrils that accumulate in organs, leading to polyneuropathy and/or cardiomyopathy.[1] A leading therapeutic strategy is the "kinetic stabilization" of the TTR tetramer, where small molecules bind to the native tetrameric state, increasing its stability and preventing dissociation.[3]

The 5-(tert-butyl)-2-propoxybenzenesulfonamide scaffold represents a promising chemical class for developing novel TTR kinetic stabilizers. However, like any therapeutic candidate, demonstrating target specificity is paramount. Off-target interactions can lead to unforeseen toxicities or reduced efficacy. This guide provides a comprehensive framework for designing and executing cross-reactivity and selectivity studies for novel TTR stabilizers, using our lead scaffold as a case study. We will compare its hypothetical performance against established stabilizers, Tafamidis and Acoramidis, and provide detailed, field-proven protocols.

The central challenge in this field is not just avoiding interactions with disparate protein classes (e.g., kinases, GPCRs) but ensuring potent and selective binding to TTR within the complex milieu of human plasma, where competitive binding to other proteins, such as albumin, can significantly impact efficacy.[4]

Designing a Robust Selectivity Study: A Multi-Faceted Approach

A successful selectivity assessment for a TTR stabilizer hinges on a logical, multi-step workflow that moves from initial biochemical confirmation to validation under physiologically relevant conditions. The goal is to build a comprehensive data package that validates the compound's mechanism of action and specificity.

Here, we outline the core experimental workflow. The choice of specific assays is driven by the need to confirm direct target engagement, quantify the stabilization effect, and assess performance in a competitive biological environment.

G cluster_0 Phase 1: Primary Target Engagement & Potency cluster_1 Phase 2: Gold-Standard Kinetic Stabilization cluster_2 Phase 3: Comparative Analysis & Selectivity Index A Compound Synthesis (Benzenesulfonamide Scaffold) B Biochemical Binding Assay (Fluorescence Probe Exclusion) A->B Test Compound C Biochemical Stabilization Assay (Fibril Formation Assay) B->C Confirm Binding Potency (IC50) D Subunit Exchange Assay (in Human Plasma) C->D Validate Stabilization Mechanism E Comparative Data Table D->E Quantify Stabilization Rate F Selectivity Index Calculation (TTR vs. Albumin Binding) E->F G Final Selectivity Profile F->G

Caption: Workflow for assessing TTR stabilizer selectivity.

Experimental Protocols: From Benchtop to Biological Matrix

The following protocols are detailed methodologies for the key assays in our selectivity workflow. They include critical controls and rationale to ensure data integrity and trustworthiness.

Protocol 1: Fibril Formation Assay (Acid-Mediated)

This biochemical assay provides a direct measure of a compound's ability to prevent TTR aggregation under denaturing conditions.

  • Principle: Wild-type TTR is stable at neutral pH but rapidly aggregates at acidic pH (e.g., 4.4). A successful kinetic stabilizer will bind to the TTR tetramer and prevent this acid-induced dissociation and subsequent aggregation. Aggregation is measured by an increase in sample turbidity (light scattering).[5]

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare purified, recombinant wild-type TTR at a stock concentration of 7.2 µM (0.4 mg/mL) in 10 mM phosphate buffer with 100 mM KCl and 1 mM EDTA, pH 7.6.

      • Prepare test compounds (Benzenesulfonamide derivative, Tafamidis, Acoramidis) as 10 mM DMSO stocks. Create a 2X working stock series (e.g., from 14.4 µM to 0 µM) in the same phosphate buffer.

      • Prepare a 2X acidification buffer (e.g., 200 mM acetate buffer, 200 mM KCl, 2 mM EDTA, pH 4.2).

    • Assay Plate Setup:

      • In a 96-well clear-bottom plate, add 50 µL of 7.2 µM TTR solution to each well.

      • Add 50 µL of the 2X compound working stocks to the appropriate wells. This results in a final TTR concentration of 3.6 µM and final compound concentrations ranging from 7.2 µM down to a vehicle control (DMSO).

      • Include a "No TTR" control well with buffer and the highest compound concentration to check for compound precipitation.

    • Incubation and Initiation:

      • Seal the plate and incubate at 25°C for 30 minutes to allow for compound-TTR binding.

      • Initiate aggregation by adding 100 µL of the 2X acidification buffer to all wells. The final pH should be approximately 4.4.

    • Measurement:

      • Immediately place the plate in a plate reader pre-heated to 37°C.

      • Measure the absorbance (turbidity) at 400 nm every 10 minutes for 72 hours.

    • Data Analysis:

      • Subtract the initial (T=0) absorbance from all subsequent readings.

      • Plot the final absorbance at 72 hours against compound concentration.

      • Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of the TTR aggregation seen in the vehicle control.[5]

Protocol 2: Subunit Exchange Assay (Gold Standard)

This assay is considered the gold standard because it measures the rate of tetramer dissociation under physiological conditions (neutral pH, in plasma), which is the direct, rate-limiting step for amyloidogenesis.[6][7]

  • Principle: Two populations of TTR homotetramers are used: one untagged and one with a molecular tag (e.g., a FLAG-tag) that alters its charge. When mixed, the rate at which hybrid tetramers form is dependent on the dissociation rate of the initial homotetramers. A kinetic stabilizer slows this dissociation, thereby reducing the rate of subunit exchange.[4][5]

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Obtain or prepare untagged recombinant wild-type TTR and N-terminally FLAG-tagged wild-type TTR.

      • Use pooled human plasma from healthy donors.

      • Prepare test compounds as concentrated stocks in DMSO.

    • Assay Procedure:

      • Spike human plasma with the test compound at various concentrations (e.g., 0, 1, 5, 10, 20 µM). Also include Tafamidis and Acoramidis as positive controls. Incubate for 1 hour at 37°C.

      • Initiate the exchange reaction by adding the FLAG-tagged TTR homotetramer to the plasma containing endogenous (untagged) TTR.

      • Incubate the mixture at 37°C.

    • Quantification:

      • At various time points (e.g., 0, 24, 48, 72, 96 hours), take an aliquot of the plasma.

      • Separate the different TTR tetramer species (0-FLAG, 1-FLAG, 2-FLAG, etc.) using anion-exchange chromatography or native gel electrophoresis followed by Western blotting with an anti-TTR antibody.[4][5]

    • Data Analysis:

      • Quantify the percentage of each species at each time point.

      • Plot the disappearance of the 0-FLAG (untagged) homotetramer over time for each compound concentration.

      • The rate of exchange (and thus dissociation) is determined from the slope of this line. A potent stabilizer will result in a much flatter slope compared to the vehicle control. The data is often expressed as the percentage of dissociation relative to the control.

Comparative Data Analysis

To provide a clear comparison, the experimental data should be summarized in a structured table. The following is an illustrative table based on expected outcomes for a potent and selective novel compound.

Parameter5-(tert-butyl)-2-propoxybenzenesulfonamide (Hypothetical)Tafamidis (Reference)Acoramidis (Reference)
Primary Target Transthyretin (TTR)Transthyretin (TTR)[1][8]Transthyretin (TTR)[6]
Mechanism of Action Kinetic Stabilization of TetramerKinetic Stabilization of Tetramer[3][9]Kinetic Stabilization of Tetramer[6][10]
Fibril Inhibition EC50 2.5 µM3.0 µM[5]1.8 µM
Subunit Exchange (72h) ~95% Stabilization @ 10 µM~90% Stabilization @ 10 µM[4]~98% Stabilization @ 10 µM[4]
Plasma Protein Binding High (>98%)High (>99%)High (>99%)
Primary Off-Target N/A (High Selectivity)N/A (High Selectivity)[2][8]N/A (High Selectivity)[6]

Data for Tafamidis and Acoramidis are representative values derived from published literature. Hypothetical data for the novel compound is projected for a successful candidate.

Visualizing Mechanistic Action

Understanding the mechanism of kinetic stabilization is key to interpreting cross-reactivity data. The stabilizer binds within the two thyroxine-binding sites on the TTR tetramer, acting as a molecular "glue" that holds the four monomers together.

G cluster_0 Unstable TTR Tetramer (Disease State) cluster_1 Stabilized TTR Tetramer (Therapeutic Action) TTR_unstable Monomer A Monomer B Monomer C Monomer D Monomers Dissociated Monomers TTR_unstable->Monomers Rate-Limiting Dissociation Amyloid Amyloid Fibrils (Toxic) Monomers->Amyloid Misfolding & Aggregation TTR_stable Monomer A Monomer B Stabilizer Stabilizer Monomer C Monomer D TTR_stable->NoPath Dissociation Inhibited

Caption: Mechanism of TTR Kinetic Stabilization.

Conclusion and Forward Look

The comprehensive evaluation of cross-reactivity and selectivity is a non-negotiable step in the development of novel TTR kinetic stabilizers like those based on the 5-(tert-butyl)-2-propoxybenzenesulfonamide scaffold. The experimental framework presented here, moving from initial biochemical assays to the gold-standard subunit exchange assay in human plasma, provides a robust pathway to characterize a compound's specificity.

By comparing performance against established therapeutics like Tafamidis and Acoramidis, researchers can benchmark their candidates and make data-driven decisions. The ultimate goal is to identify a molecule that not only potently stabilizes TTR but does so with high fidelity in the complex biological environment, minimizing off-target risks and maximizing the potential for clinical success.

References

  • Coelho, T., Merlini, G., Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. PNAS, 109(25), 9958-9963. Available from: [Link]

  • Maurer, M. S., Schwartz, J. H., Gundapaneni, B., et al. (2018). Tafamidis Treatment for Patients with Transthyretin Amyloid Cardiomyopathy. New England Journal of Medicine, 379(11), 1007-1016. Available from: [Link]

  • Penchala, S. C., Connelly, S., Wang, Y., et al. (2013). AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin. PNAS, 110(24), 9992-9997. Available from: [Link]

  • Bulawa, C. E., Connelly, S., DeVit, M., et al. (2012). The mechanism of action of tafamidis in treating amyloid disease is disclosed. Ovid. Available from: [Link]

  • Ruberg, F. L., & Berk, J. L. (2012). Transthyretin (TTR) cardiac amyloidosis. Circulation, 126(10), 1286-1300. Available from: [Link]

  • Fox, J. C., Hellawell, J. L., Rao, S., et al. (2020). First-in-Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis. Clinical Pharmacology in Drug Development, 9(7), 876-886. Available from: [Link]

  • Chen, W., & Kelly, J. W. (2014). Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange. Biochemistry, 53(11), 1796-1806. Available from: [Link]

  • Coelho, T., Maia, L. F., Martins da Silva, A., et al. (2012). Tafamidis for transthyretin familial amyloid polyneuropathy: a randomized, controlled trial. Neurology, 79(8), 785-792. Available from: [Link]

  • Penchala, S. C., Connelly, S., Wang, Y., et al. (2018). Enthalpy-Driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis. Journal of Medicinal Chemistry, 61(21), 9511-9523. Available from: [Link]

  • Sant'Anna, R., Almeida, M. R., & Saraiva, M. J. (2019). Transthyretin amyloidosis: a new era of therapeutics. Journal of Amyloidosis and Related Disorders, 2(1), 1-11. Available from: [Link]

  • Rapezzi, C., Quarta, C. C., Riva, L., et al. (2010). Transthyretin-related amyloidoses and the heart. Nature Reviews Cardiology, 7(7), 398-408. Available from: [Link]

  • Penchala, S. C., & Kelly, J. W. (2020). Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma. Amyloid, 27(3), 176-182. Available from: [Link]

  • Giustiniano, M., La Vitola, P., & Sorrentino, N. C. (2024). A Snapshot of the Most Recent Transthyretin Stabilizers. Molecules, 29(18), 4330. Available from: [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 624. Available from: [Link]

  • Emdin, M., Aimo, A., & Castiglione, V. (2023). Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy. Pharmaceutics, 15(4), 1129. Available from: [Link]

  • Waddington-Cruz, M. (2023). Updated Evaluation of the Safety, Efficacy and Tolerability of Tafamidis in the Treatment of Hereditary Transthyretin Amyloid Polyneuropathy. Drug Design, Development and Therapy, 17, 487-501. Available from: [Link]

  • Penchala, S. C., et al. (2018). Enthalpy-Driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis. Journal of Medicinal Chemistry. Available from: [Link]

  • Emdin, M., Aimo, A., & Castiglione, V. (2023). Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy. ResearchGate. Available from: [Link]

  • Emdin, M., Aimo, A., & Castiglione, V. (2023). Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy. PubMed. Available from: [Link]

  • Judge, D. P., & Heitner, S. B. (2025). Acoramidis: A New Transthyretin Stabilizer for Transthyretin Amyloid Cardiomyopathy. Annals of Pharmacotherapy. Available from: [Link]

  • Keam, S. J. (2019). Tafamidis: A Review in Transthyretin Amyloidosis with Polyneuropathy. Drugs, 79(14), 1547-1555. Available from: [Link]

  • Emdin, M., Aimo, A., & Castiglione, V. (2023). Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy. PMC. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Sulfonylating Agents: Benchmarking 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl Chloride

In the landscape of modern organic synthesis and drug development, the precise and predictable formation of sulfonamides and sulfonate esters is of paramount importance. These functional groups are integral to a vast arr...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug development, the precise and predictable formation of sulfonamides and sulfonate esters is of paramount importance. These functional groups are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The choice of the sulfonylating agent is a critical decision that can dictate the success of a synthetic campaign, influencing reaction yields, chemoselectivity, and the ease of subsequent transformations.

This guide provides an in-depth comparison of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride, a sterically hindered reagent, against a panel of commonly employed sulfonylating agents: the workhorse p-toluenesulfonyl chloride (TsCl), the compact methanesulfonyl chloride (MsCl), and the versatile 2-nitrobenzenesulfonyl chloride (NsCl). Through a combination of established experimental data for the benchmark reagents and reasoned, expert-driven extrapolation for our target molecule, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

The Panel of Reagents: A Comparative Overview

The reactivity and selectivity of a sulfonyl chloride are intrinsically linked to the electronic and steric environment of the sulfonyl group. The reagents selected for this comparison represent a spectrum of these properties.

1. 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride: This reagent is characterized by significant steric bulk around the sulfonyl group, imparted by the ortho-propoxy and para-tert-butyl substituents. This steric hindrance is expected to be a primary determinant of its reactivity and selectivity profile. While specific kinetic data for this molecule is not widely published, its behavior can be expertly inferred from studies on similarly hindered reagents like 2,4,6-trimethylbenzenesulfonyl chloride.[2][3]

2. p-Toluenesulfonyl chloride (TsCl): Often considered the industry standard, TsCl provides a balance of reactivity and stability. The resulting tosylates and tosylamides are stable, making the tosyl group an excellent protecting group for alcohols and amines, respectively.[4] However, the removal of a tosyl group from a nitrogen atom can require harsh reductive or strongly acidic conditions.

3. Methanesulfonyl chloride (MsCl): As one of the smallest alkyl sulfonyl chlorides, MsCl is sterically unencumbered, leading to high reactivity. The resulting mesylates are excellent leaving groups, often used to activate alcohols for nucleophilic substitution. The small size of the mesyl group can sometimes lead to lower selectivity in molecules with multiple nucleophilic sites.

4. 2-Nitrobenzenesulfonyl chloride (NsCl): The presence of the ortho-nitro group significantly increases the electrophilicity of the sulfonyl sulfur, making NsCl a highly reactive sulfonylating agent. Its most significant advantage lies in the properties it imparts to the resulting sulfonamide. The strong electron-withdrawing nature of the nosyl group acidifies the N-H proton, facilitating N-alkylation in the renowned Fukuyama amine synthesis.[1][5][6] Furthermore, the nosyl group can be cleaved under exceptionally mild conditions using a thiol and a base, providing orthogonality to many other protecting groups.[7]

Benchmarking Performance: A Data-Driven Comparison

To provide a quantitative comparison, the following tables summarize typical experimental outcomes for the sulfonylation of a model primary amine (aniline) and a primary alcohol (benzyl alcohol). The data for TsCl, MsCl, and NsCl are derived from established literature, while the values for 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride are projected based on the known effects of steric hindrance.

Table 1: Sulfonylation of Aniline

ReagentConditionsTime (h)Yield (%)Key Observations
5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride Pyridine, DCM, 25 °C24-48~70-80 (projected)Slower reaction rate due to steric hindrance. Potential for high selectivity with sterically sensitive substrates.
p-Toluenesulfonyl chloride (TsCl) Pyridine, DCM, 25 °C4-890-95Standard, reliable reaction.[3]
Methanesulfonyl chloride (MsCl) Et3N, DCM, 0 °C to 25 °C2-4>90Rapid reaction; potential for di-sulfonylation if not controlled.[8][9]
2-Nitrobenzenesulfonyl chloride (NsCl) Pyridine, DCM, 25 °C1-3>95Very rapid reaction due to electronic activation.[7]

Table 2: Sulfonylation of Benzyl Alcohol

ReagentConditionsTime (h)Yield (%)Key Observations
5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride Pyridine, DCM, 25 °C>48<50 (projected)Reaction is expected to be very slow with alcohols due to the lower nucleophilicity of the hydroxyl group compared to amines and the high steric hindrance.
p-Toluenesulfonyl chloride (TsCl) Pyridine, DCM, 0 °C to 25 °C12-2485-95Forms a stable sulfonate ester.[10]
Methanesulfonyl chloride (MsCl) Et3N, DCM, 0 °C1-2>95Highly reactive, generates a very good leaving group.
2-Nitrobenzenesulfonyl chloride (NsCl) Pyridine, DCM, 25 °C4-8~90Efficient sulfonylation, but less commonly used for alcohol activation compared to TsCl or MsCl.

The Causality Behind Experimental Choices and Expected Outcomes

The choice of base, solvent, and temperature is critical in sulfonylation reactions. Pyridine and triethylamine are common bases used to neutralize the HCl byproduct. Dichloromethane (DCM) is a frequently used solvent due to its inert nature and ability to dissolve a wide range of substrates and reagents.

For sterically hindered sulfonyl chlorides like 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride, the bulky groups surrounding the electrophilic sulfur atom slow down the approach of the nucleophile. This leads to significantly longer reaction times compared to less hindered reagents like MsCl. However, this reduced reactivity can be harnessed to achieve higher chemoselectivity. For instance, in a molecule with both a primary and a secondary amine, a hindered sulfonyl chloride is more likely to selectively react with the less sterically encumbered primary amine.

Experimental Protocols: A Self-Validating System

The following protocols provide a standardized framework for performing comparative sulfonylation reactions.

Protocol 1: General Procedure for the Sulfonylation of a Primary Amine

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification amine Dissolve amine (1.0 eq) and base (1.2 eq) in anhydrous DCM cool Cool to 0 °C in an ice bath amine->cool add_sulfonyl Add sulfonyl chloride (1.05 eq) dropwise cool->add_sulfonyl warm_stir Warm to room temperature and stir (monitor by TLC) add_sulfonyl->warm_stir quench Quench with 1M HCl warm_stir->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 (sat.) and brine extract->wash dry_conc Dry (Na2SO4), filter, and concentrate wash->dry_conc purify Purify by column chromatography or recrystallization dry_conc->purify

Caption: General workflow for the sulfonylation of a primary amine.

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath with continuous stirring.

  • Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.05 equivalents) portion-wise or as a solution in DCM, dropwise to the cooled amine solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for the required duration (monitoring by Thin Layer Chromatography, TLC).

  • Work-up: Quench the reaction with 1M HCl and transfer to a separatory funnel. Extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.

Protocol 2: Deprotection of a Nosyl-Protected Amine

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification nosyl_amide Dissolve N-nosyl amide (1.0 eq) in MeCN or DMF add_reagents Add K2CO3 (3.0 eq) and thiophenol (2.0 eq) nosyl_amide->add_reagents stir Stir at room temperature (monitor by TLC) add_reagents->stir dilute Dilute with water and extract with EtOAc stir->dilute wash Wash with water and brine dilute->wash dry_conc Dry (MgSO4), filter, and concentrate wash->dry_conc purify Purify by column chromatography dry_conc->purify

Caption: Workflow for the deprotection of a nosyl-protected amine.

Methodology:

  • Reaction Setup: Dissolve the N-nosylated amine (1.0 equivalent) in acetonitrile (MeCN) or N,N-dimethylformamide (DMF) in a round-bottom flask.

  • Addition of Reagents: Add potassium carbonate (3.0 equivalents) and thiophenol (2.0 equivalents) to the stirred solution.

  • Reaction Progression: Stir the reaction at room temperature until completion (monitor by TLC).

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (EtOAc).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the free amine.[7]

Concluding Remarks and Future Outlook

The selection of a sulfonylating agent is a nuanced decision that requires a deep understanding of the interplay between steric and electronic effects.

  • 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride emerges as a specialist reagent. Its significant steric hindrance translates to slower reaction rates but offers the potential for high chemoselectivity in complex substrates, a valuable asset in late-stage functionalization and the synthesis of intricate molecular architectures.

  • p-Toluenesulfonyl chloride (TsCl) remains the reliable and cost-effective choice for general-purpose protection of amines and activation of alcohols, where harsh deprotection conditions are tolerable.

  • Methanesulfonyl chloride (MsCl) is the reagent of choice for rapid and efficient sulfonylation, particularly for the activation of alcohols, where its small size and high reactivity are advantageous.

  • 2-Nitrobenzenesulfonyl chloride (NsCl) provides a powerful strategic advantage through the mild lability of the nosyl group, making it an indispensable tool for the synthesis of sensitive and complex molecules, as exemplified by its role in the Fukuyama amine synthesis.

Future research in this area will likely focus on the development of new sulfonylating agents with even greater selectivity and orthogonality, as well as catalytic methods for sulfonylation that minimize waste and improve reaction efficiency. The continued exploration of sterically demanding reagents, such as derivatives of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride, will undoubtedly contribute to the expanding toolkit of the modern synthetic chemist.

References

  • Gholap, A. R. (2010). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. International Journal of ChemTech Research, 2(2), 940-944. Retrieved January 3, 2026, from [Link]

  • Vizgert, R. V., & Maksimenko, N. N. (1987). Reactivity of sterically hindered aromatic sulfonic acid derivatives: VIII. General mathematical model for catalytic sulfonylation of phenol. Zhurnal Organicheskoi Khimii, 23(10), 2151-2155.
  • Yan, J., Li, J., & Cheng, D. (2007). A facile and efficient indium-catalyzed sulfonylation of amines allows the synthesis of a wide range of sulfonamides in excellent yields. Synlett, 2007(15), 2442-2444.
  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc.
  • Gómez-Palomino, A., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • Nacsa, E. D., & Lambert, T. H. (n.d.).
  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (2023). Journal of the American Chemical Society.
  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2014). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 4(84), 44695-44699.
  • 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. (n.d.). MySkinRecipes. Retrieved January 3, 2026, from [Link]

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.
  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Benzenesulfonyl chloride, 2,4,6-trimethyl-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 3, 2026, from [Link]

  • 2,4,6-Trimethylbenzenesulfonyl Chloride. (n.d.). ChemBK. Retrieved January 3, 2026, from [Link]

  • Chemical Properties of Benzenesulfonyl chloride, 2,4,6-trimethyl- (CAS 773-64-8). (n.d.). Cheméo. Retrieved January 3, 2026, from [Link]

  • Litvinenko, L. M., Savelova, V. A., Solomoichenko, T. N., & Zaslavskii, V. G. (1975). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Zhurnal Organicheskoi Khimii, 11(9), 1841-1847.
  • 2,4,6-TRIMETHYLBENZENE-1-SULFONYL CHLORIDE. (n.d.). Molbase. Retrieved January 3, 2026, from [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9319-9324.
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Comparative

A Senior Application Scientist's Guide to In Silico Modeling: Deconstructing the Binding of 5-(tert-butyl)-2-propoxybenzenesulfonamide to Carbonic Anhydrase II

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive, in-depth comparison of computational methodologies to model the binding of 5-(tert-butyl)-2-propoxybe...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive, in-depth comparison of computational methodologies to model the binding of 5-(tert-butyl)-2-propoxybenzenesulfonamide to a crucial metalloenzyme, Human Carbonic Anhydrase II (hCA II). Moving beyond a simple recitation of protocols, we will delve into the rationale behind our choice of methods, the critical parameters for ensuring data integrity, and how to interpret the results within the broader context of drug discovery. Our objective is to equip you with the expertise to not only replicate these workflows but also to critically evaluate and adapt them for your own research endeavors.

Introduction: The Significance of Sulfonamides and Carbonic Anhydrase II

Sulfonamides represent a cornerstone of medicinal chemistry, found in a wide array of therapeutics.[1] Their ability to potently and selectively inhibit enzymes has made them a privileged scaffold in drug design. A primary target for many sulfonamide-based drugs is the carbonic anhydrase (CA) family of enzymes.[2][3] These zinc-containing metalloenzymes are pivotal in physiological processes such as pH regulation, CO2 transport, and electrolyte balance.[2]

Human Carbonic Anhydrase II (hCA II) is a ubiquitous and well-characterized isoform, making it an excellent model system for studying protein-ligand interactions.[4] Its inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[5] The archetypal inhibitor, Acetazolamide, serves as a valuable reference compound for our comparative analysis due to its extensive structural and biochemical characterization.[4][6][7][8]

In this guide, we will explore the binding of a novel sulfonamide, 5-(tert-butyl)-2-propoxybenzenesulfonamide, to hCA II. Due to the scarcity of specific experimental data for this compound, we will employ a robust in silico approach to predict its binding mode and affinity, comparing it with the known inhibitor, Acetazolamide. This comparative framework is designed to showcase how computational tools can be leveraged to profile and prioritize novel chemical matter in the early stages of drug discovery.[8][9]

Comparative In Silico Methodologies: A Multi-faceted Approach

To gain a comprehensive understanding of ligand binding, we will employ a tiered computational strategy, moving from computationally efficient methods for initial screening to more rigorous, resource-intensive techniques for detailed analysis. This multi-pronged approach provides a more holistic and reliable assessment of the protein-ligand interaction.

Our workflow is structured as follows:

Figure 1: In silico workflow for comparative binding analysis.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] This method is instrumental in virtual screening and for generating plausible binding hypotheses.

Causality behind Experimental Choices: We employ molecular docking as the initial step to rapidly assess the potential binding modes of 5-(tert-butyl)-2-propoxybenzenesulfonamide and Acetazolamide within the active site of hCA II. The scoring functions used in docking provide a first-pass estimation of binding affinity, allowing for a preliminary comparison.[11]

Self-Validating System: To ensure the reliability of our docking protocol, we will first perform a re-docking experiment. This involves extracting the co-crystallized ligand (where available) from the protein's binding site and docking it back. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å), validates the chosen docking parameters and scoring function for the system under study.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Binding

While docking provides a static snapshot of the binding event, biological systems are inherently dynamic. Molecular dynamics (MD) simulations offer a powerful means to study the time-evolution of a system at the atomic level, providing insights into the stability of the protein-ligand complex and the nature of their interactions over time.[4]

Causality behind Experimental Choices: MD simulations are employed to refine the docked poses and to assess the stability of the predicted protein-ligand interactions in a simulated physiological environment (explicit water, ions, and physiological temperature and pressure). This step is crucial for weeding out docking artifacts and for gaining a more realistic understanding of the binding event.

Self-Validating System: The stability of the MD simulation is monitored through the analysis of RMSD of the protein and ligand over the simulation trajectory. A stable trajectory, where the RMSD values plateau, indicates that the system has reached equilibrium and the observed interactions are likely to be persistent.

Binding Free Energy Calculations: Quantifying Binding Affinity

The ultimate goal of many in silico modeling studies is to accurately predict the binding affinity of a ligand for its target. While docking scores provide a qualitative ranking, more rigorous methods are needed for quantitative predictions. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point free energy calculation techniques.

Causality behind Experimental Choices: We utilize MM/PBSA or MM/GBSA to calculate the relative binding free energies of our two ligands. This allows for a more quantitative comparison of their predicted potencies. These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex with the free energies of solvation.

Self-Validating System: The reliability of the calculated binding free energies is enhanced by using a sufficient number of snapshots from a stable MD trajectory. Furthermore, comparing the calculated relative binding free energy with the known experimental affinities of reference compounds (like Acetazolamide) provides a crucial validation of the computational model.

Experimental Protocols

System Preparation

1. Protein Preparation:

  • Download the crystal structure of Human Carbonic Anhydrase II in complex with a sulfonamide inhibitor from the Protein Data Bank (PDB ID: 3K34).
  • Remove water molecules and any co-solvents or ions not essential for the binding interaction.
  • Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (e.g., using H++ server or Schrödinger's Protein Preparation Wizard).
  • The zinc ion in the active site is critical for sulfonamide binding and must be appropriately parameterized. Standard force fields often require special parameters for metal ions.

2. Ligand Preparation:

  • Obtain the 2D structures of 5-(tert-butyl)-2-propoxybenzenesulfonamide and Acetazolamide.
  • 5-(tert-butyl)-2-propoxybenzenesulfonamide SMILES: CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N (Generated using a name-to-SMILES converter)
  • Acetazolamide SMILES: CC(=O)NC1=NN=C(S1)S(=O)(=O)N[10]
  • Generate 3D conformers of the ligands and perform energy minimization using a suitable force field (e.g., using Avogadro or RDKit).
  • Assign partial charges to the ligand atoms (e.g., using AM1-BCC charges).
Molecular Docking Protocol (using AutoDock Vina)

Figure 2: Molecular docking workflow.

  • Convert Protein and Ligand to PDBQT format: Use AutoDock Tools to convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom types.

  • Define the Grid Box: Define a grid box that encompasses the active site of hCA II. The center of the grid should be the zinc ion, and the size should be sufficient to allow the ligands to move freely.

  • Run Docking: Execute AutoDock Vina, specifying the prepared protein, ligand, and grid parameters.

  • Analyze Results: Analyze the output file, which contains the predicted binding affinities (in kcal/mol) and the coordinates of the docked poses. Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, Chimera) to inspect the interactions with the active site residues.

Molecular Dynamics Simulation Protocol (using GROMACS)

Figure 3: Molecular dynamics simulation workflow.

  • Generate Ligand Topology: Generate topology and parameter files for the ligands compatible with the chosen force field (e.g., using CGenFF for CHARMM or antechamber for AMBER).

  • System Setup: Place the protein-ligand complex in a periodic box of appropriate size and shape. Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

  • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries.

  • Equilibration: Perform a two-step equilibration process:

    • NVT (constant Number of particles, Volume, and Temperature): Equilibrate the system to the desired temperature while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms.

    • NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the system to the desired pressure while maintaining the temperature.

  • Production MD: Run the production simulation for a sufficient length of time (e.g., 100 ns) without any restraints.

  • Trajectory Analysis: Analyze the trajectory to assess the stability of the system (RMSD, RMSF) and to study the protein-ligand interactions (hydrogen bonds, hydrophobic contacts).

Binding Free Energy Calculation Protocol (using AMBER's MMPBSA.py)
  • Extract Snapshots: Extract snapshots from the stable portion of the production MD trajectory.

  • Create Topologies: Create separate topology files for the complex, the protein (receptor), and the ligand.

  • Run MMPBSA.py: Use the MMPBSA.py script in AmberTools to calculate the binding free energy. This script will compute the different energy components for the complex, receptor, and ligand for each snapshot and then average them.

  • Analyze Results: The output will provide the calculated binding free energy and its components (van der Waals, electrostatic, polar solvation, and non-polar solvation energies).

Data Presentation and Interpretation

In Silico Method5-(tert-butyl)-2-propoxybenzenesulfonamideAcetazolamide (Reference)Key Insights
Molecular Docking
Binding Affinity (kcal/mol)Predicted ValuePredicted ValueInitial ranking of binding strength.
Key InteractionsList of interacting residuesList of interacting residuesIdentification of crucial active site contacts.
Molecular Dynamics
RMSD (Protein, Ligand)Plot of RMSD vs. TimePlot of RMSD vs. TimeAssessment of complex stability.
Hydrogen BondsNumber and occupancy over timeNumber and occupancy over timeQuantification of key polar interactions.
Binding Free Energy
ΔG_bind (kcal/mol)Calculated Value ± SDCalculated Value ± SDQuantitative prediction of binding affinity.
ΔE_vdw (kcal/mol)Calculated ValueCalculated ValueContribution of van der Waals forces.
ΔE_elec (kcal/mol)Calculated ValueCalculated ValueContribution of electrostatic interactions.
ΔG_solv (kcal/mol)Calculated ValueCalculated ValueImpact of solvation on binding.

Interpreting the Data: The collective data from these simulations will allow for a comprehensive comparison. For instance, while docking might predict a high affinity for our test compound, MD simulations could reveal instability in the binding pose, leading to a less favorable calculated binding free energy. Conversely, a stable complex in MD with numerous persistent interactions would lend confidence to a favorable binding free energy prediction. The comparison with Acetazolamide at each stage provides a crucial benchmark for evaluating the potential of 5-(tert-butyl)-2-propoxybenzenesulfonamide as a potent hCA II inhibitor.

Conclusion: Synthesizing In Silico Evidence for Drug Discovery

This guide has outlined a rigorous and multi-faceted in silico workflow for the comparative analysis of ligand binding to a well-characterized enzyme target. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, we can move beyond simple predictions to a more nuanced and dynamic understanding of protein-ligand interactions. The causality-driven approach to experimental design and the inclusion of self-validating steps at each stage are paramount for ensuring the scientific integrity of the generated data. The insights gleaned from such a comprehensive computational study can be invaluable for guiding the optimization of lead compounds and for making informed decisions in the complex and resource-intensive process of drug discovery.

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